molecular formula C10H9N3O B3054276 Quinoline-3-carbohydrazide CAS No. 59282-61-0

Quinoline-3-carbohydrazide

Cat. No.: B3054276
CAS No.: 59282-61-0
M. Wt: 187.2 g/mol
InChI Key: ZARLOFXXUFNOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-3-carbohydrazide (CAS 59282-61-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure serves as a key precursor for synthesizing diverse biologically active compounds, particularly Schiff bases and hydrazone derivatives, which are valuable in developing novel therapeutic agents. This compound has demonstrated promising antioxidant activity in experimental models, showing effective radical scavenging capabilities against DPPH, hydroxyl, and superoxide radicals . Research indicates it serves as a core structure for developing potent antitubercular agents , with certain derivatives exhibiting significant activity against Mycobacterium tuberculosis H37Rv, potentially through inhibition of the enoyl-ACP reductase enzyme . Furthermore, derivatives of Quinoline-3-carbohydrazide have shown in vitro cytotoxic properties against various human tumor cell lines, including pancreatic cancer (DAN-G), cervical cancer (SISO), and leukemia (K562) cells, suggesting its utility in anticancer research . The compound also serves as a key ligand in coordination chemistry, forming complexes with various metal ions (Cu(II), Ni(II), Co(II), etc.) which are explored for their enhanced chemical and biological properties . HANDLING NOTES: For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Datasheet for proper handling guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLOFXXUFNOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393721
Record name quinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59282-61-0
Record name quinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Quinoline-3-Carbohydrazide Chemical Properties & Applications

[1]

Executive Summary

Quinoline-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.[1][2] Unlike its 2- and 4-substituted isomers, the 3-substituted quinoline moiety offers unique electronic distribution and steric properties that enhance binding affinity in enzyme pockets, particularly for targets like Enoyl-ACP reductase (antitubercular) and various tyrosine kinases (anticancer).[1]

This guide provides a rigorous analysis of the physicochemical properties, synthetic architecture, and reactivity profile of quinoline-3-carbohydrazide, designed to support researchers in optimizing lead optimization campaigns.[1]

Structural Architecture & Physicochemical Profile[1][2][3][4]

The quinoline-3-carbohydrazide molecule consists of a bicyclic quinoline ring fused with a carbohydrazide functional group (

1
Key Physicochemical Data

The following data represents the standard profile for the parent compound (unsubstituted at the benzene ring).

PropertyValue / CharacteristicApplication Note
Molecular Formula

Base scaffold calculation.[1]
Molecular Weight 187.20 g/mol Fragment-based drug design (FBDD) compliant.[1]
Appearance White to off-white crystalline powderDiscoloration indicates oxidation of the hydrazide tail.[1]
Melting Point 184 – 186 °CSharp MP indicates high purity; broad range suggests unreacted ester.
Solubility DMSO, DMF (High); Hot Ethanol (Moderate); Water (Low/Insoluble)Use DMSO-d6 for NMR characterization.[1]
pKa (Calculated) ~3.2 (Quinoline N), ~12.5 (Hydrazide NH)Quinoline nitrogen protonates in acidic media; Hydrazide NH is weakly acidic.[1]
Spectral Signature (Characterization)

Validation of the structure requires confirming the presence of the hydrazide moiety and the integrity of the quinoline ring.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.3 – 10.0 ppm (s, 1H):  Amide -NH- proton (Exchangeable with D₂O).[1]
      
    • 
       8.9 – 9.2 ppm (s, 1H):  C2-H of Quinoline (Deshielded by adjacent N and C=O).[1]
      
    • 
       8.7 – 8.9 ppm (s, 1H):  C4-H of Quinoline.[1]
      
    • 
       4.5 – 5.0 ppm (br s, 2H):  Terminal -NH₂ protons (Diagnostic peak; disappearance confirms derivatization).[1]
      
  • FT-IR (KBr):

    • 3100 – 3350 cm⁻¹: Doublet/Broad band (NH/NH₂ stretching).[1]

    • 1645 – 1680 cm⁻¹: Strong C=O stretching (Amide I band).[1]

Synthetic Pathways[1][2][4][5][6][7]

The most robust route to quinoline-3-carbohydrazide is the hydrazinolysis of ethyl quinoline-3-carboxylate.[1] This method is preferred over direct coupling of the acid due to milder conditions and cleaner workup.

Synthesis Workflow Diagram

SynthesisWorkflowEsterEthyl quinoline-3-carboxylate(Precursor)ReactionReflux (Ethanol)4-24 HoursEster->ReactionHydrazineHydrazine Hydrate(99%)Hydrazine->ReactionNucleophilic AttackIntermediatePrecipitation(Cooling)Reaction->IntermediateCool to RTProductQuinoline-3-carbohydrazide(Solid)Intermediate->ProductFiltration & Recrystallization

Figure 1: Standard synthetic workflow via hydrazinolysis of the ester precursor.

Chemical Reactivity & Derivatization[8]

The utility of quinoline-3-carbohydrazide lies in the reactivity of the

1
Key Reaction Pathways[2]
  • Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (

    
    ).[1] These are crucial for anticancer  activity due to their ability to chelate iron and inhibit ribonucleotide reductase.
    
  • Cyclization to 1,3,4-Oxadiazoles: Treatment with cyclizing agents (

    
    , 
    
    
    , or
    
    
    ) converts the hydrazide into a 5-membered oxadiazole ring.[1] This modification improves metabolic stability and lipophilicity.
  • Metal Complexation: The carbonyl oxygen and azomethine nitrogen (after Schiff base formation) can chelate transition metals (Cu, Ni, Co), often enhancing biological potency by orders of magnitude.

Reactivity Logic Diagram

ReactivityCoreQuinoline-3-carbohydrazide(Nucleophile)AldehydeAr-CHO(Aldehydes)Core->Aldehyde+CyclizerPOCl3 / SOCl2(Dehydrating Agents)Core->Cyclizer+CS2CS2 / KOH(Carbon Disulfide)Core->CS2+HydrazoneHydrazone (Schiff Base)Anticancer / AntimicrobialAldehyde->HydrazoneCondensation(-H2O)Oxadiazole1,3,4-OxadiazoleMetabolically Stable IsostereCyclizer->OxadiazoleCyclodehydrationThiolOxadiazole-2-thiolAntitubercularCS2->ThiolCyclization

Figure 2: Divergent synthesis pathways from the parent hydrazide scaffold.[1]

Biological Applications (SAR Insights)

The quinoline-3-carbohydrazide scaffold is not merely a linker; it actively participates in target binding.[1]

  • Antitubercular Activity: Derivatives (especially 1,3,4-oxadiazoles) have shown potent inhibition of Mycobacterium tuberculosis H37Rv.[1] The mechanism often involves inhibition of Enoyl-ACP reductase (InhA).[1] The N-N linkage allows for hydrogen bonding within the active site.

  • Anticancer Activity: Hydrazone derivatives (e.g., derived from 2-nitrobenzaldehyde) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines.[1] The planar quinoline ring intercalates DNA, while the hydrazone moiety chelates metal ions necessary for cell proliferation.

  • Antimicrobial: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring of the hydrazone derivative significantly enhances antibacterial activity against Gram-positive strains like S. aureus.[1]

Experimental Protocols

Protocol A: Synthesis of Quinoline-3-carbohydrazide

A self-validating protocol ensuring high purity.[1]

  • Reagents: Ethyl quinoline-3-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring. Note: Hydrazine is toxic; use a fume hood.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot (

      
      ) should disappear, and a lower spot (
      
      
      ) should appear.
    • Critical Step: Allow the reaction to cool to room temperature, then refrigerate overnight. This maximizes precipitation.

    • Filter the white solid under vacuum.

    • Purification: Wash the cake with cold ethanol (2 x 10 mL) to remove excess hydrazine. Recrystallize from hot ethanol if the melting point is <180°C.

  • Yield: Expect 85–92%.

Protocol B: Synthesis of Quinoline-3-hydrazone Derivative

Example: Condensation with 2-Nitrobenzaldehyde.

  • Reagents: Quinoline-3-carbohydrazide (1 mmol), 2-Nitrobenzaldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (3-5 drops).

  • Procedure:

    • Dissolve the hydrazide in hot ethanol.

    • Add the aldehyde solution.

    • Add catalytic acetic acid (protonates the carbonyl oxygen, accelerating nucleophilic attack).

    • Reflux for 4–6 hours.

    • Cool and filter the precipitate.[3][4]

  • Validation: The disappearance of the

    
     doublet in ¹H NMR (approx 4.5 ppm) and appearance of the azomethine proton (
    
    
    ) at 8.4–8.6 ppm confirms the product.

References

  • Al-Nuri, L. et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[1][5] Inorganics, 11(10), 412.[1][2][5]

  • Desai, N. C. et al. (2017). Synthesis and biological evaluation of some new quinoline based derivatives as potential antimicrobial and antitubercular agents. Medicinal Chemistry Research.

  • Verma, S. et al. (2023). Quinoline hydrazide/hydrazone derivatives: recent insights on antibacterial activity and mechanism of action.[6] ChemMedChem, 18(1).[1] [1]

  • Eswaran, S. et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(8), 3374-3383.[1] [1]

Technical Guide: Quinoline-3-Carbohydrazide Molecular Architecture and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its planar bicyclic aromatic core and a flexible, hydrogen-bond-rich carbohydrazide tail, this molecule serves as a critical pharmacophore for developing EGFR kinase inhibitors, antitubercular agents (targeting InhA), and antimicrobial Schiff bases.

This guide deconstructs the molecular anatomy of quinoline-3-carbohydrazide, detailing the causal links between its electronic properties and biological efficacy. It provides a validated synthetic protocol and a logic-based Structure-Activity Relationship (SAR) analysis to support researchers in lead optimization.

Structural Anatomy & Electronic Properties

The Core Scaffold

The molecule comprises two distinct functional domains: the quinoline ring system (the lipophilic anchor) and the carbohydrazide moiety (the hydrophilic warhead/linker).

  • Quinoline Ring: A planar, electron-deficient aromatic system. The nitrogen atom at position 1 (N1) acts as a weak hydrogen bond acceptor (pKa ~4.9).

  • Carbohydrazide Tail (-CONHNH₂): Attached at position 3, this group is electronically versatile. It can function as a bidentate ligand for metal chelation or as a donor/acceptor motif for hydrogen bonding within enzyme active sites.

Tautomerism and Hydrogen Bonding

In crystalline form and solution, the carbohydrazide group exhibits amide-iminol tautomerism. This is critical for binding affinity:

  • Amide Form (Keto): Predominant in neutral solution; favors H-bond donation via the terminal -NH₂.

  • Iminol Form (Enol): Facilitates metal coordination (e.g., Cu²⁺, Zn²⁺) in metalloenzyme inhibition.

Visualization: Molecular Connectivity

The following diagram illustrates the standard numbering scheme and functional zones.

Quinoline_Structure Core Quinoline Core (Lipophilic Anchor) N1 N1 (H-Bond Acceptor) Core->N1 Contains C3 C3 Position (Substitution Site) Core->C3 Substituted at Target Biological Target (Kinase/Enzyme) N1->Target Auxiliary Binding Linker Carbohydrazide (-CONHNH₂) C3->Linker Covalent Bond Linker->Target H-Bonding / Chelation

Figure 1: Structural connectivity and functional binding zones of the quinoline-3-carbohydrazide scaffold.

Validated Synthetic Methodology

The synthesis of quinoline-3-carbohydrazide is most reliably achieved via the hydrazinolysis of esters . This method is preferred over direct amidation of carboxylic acids due to milder conditions and higher purity profiles.

The "Gold Standard" Protocol

Reaction Type: Nucleophilic Acyl Substitution Precursor: Ethyl quinoline-3-carboxylate Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Absolute Ethanol

Step-by-Step Workflow:
  • Preparation: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol (to remove unreacted hydrazine), and recrystallize from ethanol.

Process Visualization

Synthesis_Workflow Start Ethyl quinoline-3-carboxylate (Ester Precursor) Process Reflux in Ethanol (6-12 Hours) Start->Process Reagent Hydrazine Hydrate (Nucleophile) Reagent->Process Intermediate Tetrahedral Intermediate Process->Intermediate Mechanism Product Quinoline-3-carbohydrazide (Solid Precipitate) Intermediate->Product Elimination of EtOH Purify Recrystallization (EtOH) Product->Purify

Figure 2: Synthetic pathway for the conversion of ethyl ester to carbohydrazide via nucleophilic substitution.

Structure-Activity Relationship (SAR) Logic

For researchers optimizing this scaffold, the SAR is distinct. Modifications should be driven by the specific biological target (e.g., EGFR vs. Antimicrobial).

The "Warhead" (Hydrazide Tail)

The terminal amino group (-NH₂) is the primary site for derivatization.

  • Schiff Bases: Condensation with aldehydes yields hydrazones (–CONHN=CH–Ar). This restricts flexibility and extends the conjugated system, often increasing lipophilicity and membrane permeability.

  • Cyclization: Reacting the hydrazide with CS₂ or isothiocyanates yields 1,3,4-oxadiazoles or thiadiazoles. This locks the conformation, improving metabolic stability but altering H-bond donor capability.

The "Anchor" (Quinoline Ring)
  • Position 2: Substitution here (e.g., -CH₃, -OH) often introduces steric clash that reduces potency in kinase pockets.

  • Positions 6, 7, 8: Ideal for modulating electronic properties.

    • Electron Withdrawing Groups (F, Cl, CF₃): Increase metabolic stability and can enhance binding to hydrophobic pockets.

    • Electron Donating Groups (OMe): Increase electron density on the ring, potentially strengthening pi-stacking interactions.

SAR Decision Matrix
Modification ZoneChemical ChangeBiological ConsequenceApplication
Hydrazide (N-Term) Schiff Base FormationIncreased Lipophilicity, RigidificationAntimicrobial / Anticancer
Hydrazide (N-Term) Metal Complexation (Cu, Zn)Redox Activity, DNA CleavageAntitumor (ROS generation)
Ring C6/C7 Halogenation (Cl, F)Increased Metabolic StabilityEGFR Inhibitors
Ring C4 Hydroxyl (-OH)Tautomerism to QuinoloneAntiviral / Integrase Inhibitors
SAR Logic Diagram

SAR_Logic Center Quinoline-3-Carbohydrazide Tail Hydrazide Tail (The Warhead) Center->Tail Ring Quinoline Ring (The Anchor) Center->Ring Schiff Schiff Base Formation (Target: DNA Gyrase) Tail->Schiff Cyclic Cyclization to Oxadiazole (Target: VEGFR) Tail->Cyclic EWG EWG (F, Cl) at C6/C7 (Metabolic Stability) Ring->EWG Steric Bulky Groups at C2 (Reduces Potency) Ring->Steric

Figure 3: Strategic modification zones for optimizing biological activity based on target requirements.

Pharmacological Applications[2][3][4][5][6]

Anticancer (Kinase Inhibition)

Quinoline-3-carbohydrazides act as ATP-competitive inhibitors. The planar quinoline ring mimics the adenine moiety of ATP, fitting into the hinge region of kinases like EGFR and VEGFR-2 . The carbohydrazide tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues, forming crucial hydrogen bonds.

Antimicrobial (DNA Gyrase)

Derivatives, particularly hydrazones (Schiff bases), have shown potent activity against M. tuberculosis. The mechanism involves the chelation of metal ions required for the function of enzymes like DNA gyrase or direct inhibition of Enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway.

References

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI Inorganics. [Link][1]

  • Quinoline-3-carbohydrazide | C10H9N3O. PubChem Compound Summary. [Link]

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity. RSC Advances. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science / PubMed. [Link]

Sources

Strategic Synthesis of Quinoline-3-Carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of quinoline-3-carbohydrazide scaffolds, focusing on the Meth-Cohn Vilsmeier-Haack cyclization pathway. This route is selected for its operational robustness and the generation of the versatile 2-chloro intermediate, which serves as a critical "pivot point" for further medicinal chemistry functionalization (SNAr diversification).

A Technical Guide to the Meth-Cohn Vilsmeier-Haack Protocol

Executive Summary & Strategic Context

The quinoline-3-carbohydrazide motif is a privileged pharmacophore in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory profiles [1]. While classical routes like the Friedländer or Pfitzinger syntheses exist, they often suffer from limited regioselectivity or expensive starting materials.

For modern drug development, the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides) is the superior pathway. It provides high regiocontrol and yields 2-chloro-3-formylquinoline , a dual-functionalized intermediate. This guide focuses on converting this intermediate into the target carbohydrazide, highlighting a modern oxidative esterification shortcut that bypasses the isolation of the carboxylic acid.

Retrosynthetic Analysis

The synthesis is deconstructed into three critical phases:

  • Ring Construction: Cyclization of acetanilide using Vilsmeier reagent to form the quinoline core.

  • Oxidation State Adjustment: Converting the C3-aldehyde to a C3-ester.

  • Hydrazinolysis: Nucleophilic acyl substitution to generate the final hydrazide.

Pathway Visualization

G Acetanilide Acetanilide (Precursor) Im_Salt Chloroiminium Intermediate Acetanilide->Im_Salt POCl3 / DMF (Vilsmeier-Haack) Aldehyde 2-Chloro-3- formylquinoline Im_Salt->Aldehyde Hydrolysis (H2O/NaOAc) Ester Ethyl/Methyl Quinoline-3-carboxylate Aldehyde->Ester I2 / K2CO3 / MeOH (Oxidative Esterification) Target Quinoline-3- carbohydrazide Ester->Target NH2NH2·H2O (Hydrazinolysis)

Figure 1: The Meth-Cohn pathway optimized with direct oxidative esterification.

Phase 1: The Meth-Cohn Vilsmeier-Haack Cyclization

This step constructs the pyridine ring onto the benzene scaffold. The mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent) which attacks the acetanilide amide nitrogen, followed by intramolecular electrophilic aromatic substitution.

Mechanism Insight

The reaction is highly sensitive to temperature. The initial formation of the Vilsmeier reagent is exothermic, while the cyclization requires thermal energy to overcome the aromaticity barrier of the benzene ring.

Experimental Protocol

Reagents: Acetanilide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).

  • Reagent Formation: In a dry round-bottom flask under N2, cool DMF to 0°C. Add POCl3 dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent [2].

  • Addition: Add acetanilide portion-wise to the yellow slurry.

  • Cyclization: Warm the mixture to 75–80°C. Stir for 4–16 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Quenching: Pour the reaction mixture onto crushed ice/water (approx. 10x volume).

  • Workup: Neutralize with NaOAc or NaHCO3 to pH 7. The product, 2-chloro-3-formylquinoline , precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate [3].

Yield Expectation: 70–85%.

Phase 2: Oxidative Esterification (The "One-Pot" Optimization)

Classically, the aldehyde is oxidized to a carboxylic acid (using AgNO3 or KMnO4) and then esterified. However, a modern iodine-mediated oxidative esterification is far more efficient for this scaffold [4].

Why this method?

It avoids the solubility issues often encountered with quinoline-3-carboxylic acids and proceeds under mild conditions.

Experimental Protocol

Reagents: 2-chloro-3-formylquinoline (1.0 eq), Iodine (2.5 eq), K2CO3 (2.5 eq), Methanol (Solvent).[1]

  • Suspend the aldehyde in methanol.

  • Add K2CO3 and Iodine.[1]

  • Reflux for 3–5 hours. The color will transition from dark iodine to a lighter amber as I2 is consumed.

  • Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine.

  • Extract with dichloromethane (DCM). Dry organic layer over MgSO4 and concentrate.

  • Product: Methyl 2-chloroquinoline-3-carboxylate.

Data Check:

  • Yield: ~90%

  • Mechanism: Formation of a hemiacetal intermediate which is oxidized by the hypoiodite species generated in situ.

Phase 3: Hydrazinolysis

The final step converts the ester to the hydrazide. This reaction is driven by the nucleophilicity of hydrazine and the formation of a stable amide bond.

Experimental Protocol

Reagents: Methyl/Ethyl quinoline-3-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq), Ethanol (Abs.).

  • Dissolution: Dissolve the ester in absolute ethanol (10 mL/g).

  • Addition: Add hydrazine hydrate dropwise at room temperature. Safety Note: Hydrazine is a potent carcinogen and skin sensitizer. Use double-gloving and a fume hood.

  • Reflux: Heat to reflux (78°C) for 4–8 hours.

  • Precipitation: Upon cooling, the quinoline-3-carbohydrazide usually crystallizes out of solution as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol if necessary [5].

Characterization Data:

  • Melting Point: 184–186°C (for the 2-unsubstituted analog); often >200°C for 2-chloro derivatives.

  • IR: 3300–3100 cm-1 (NH/NH2), 1650 cm-1 (C=O Amide I).

Troubleshooting & Divergent Logic

The "2-Chloro" Handle

The product of this pathway is 2-chloroquinoline-3-carbohydrazide .

  • If you need the unsubstituted quinoline-3-carbohydrazide: Perform a hydrodehalogenation before the hydrazide step (e.g., Pd/C + H2 on the ester).

  • If you need 2-amino or 2-alkoxy derivatives: The 2-Cl position is highly susceptible to SNAr. Displace the chloride before adding hydrazine to avoid side reactions with the hydrazide group.

Common Failure Points
IssueRoot CauseSolution
Low Yield in Step 1 Thermal decomposition of Vilsmeier reagent.Ensure T < 5°C during POCl3 addition.
Tarry Product in Step 1 Overheating during cyclization.Limit temp to 80°C; do not reflux at 100°C+.
Incomplete Hydrazinolysis Equilibrium limitation.Use large excess (5-10 eq) of hydrazine hydrate.

Safety & Regulatory

  • Hydrazine Hydrate: Severe poison, corrosive, carcinogen. In case of spill, neutralize with dilute hypochlorite (bleach).

  • POCl3: Reacts violently with water releasing HCl. Quench reactions slowly onto ice.

  • Waste: All aqueous waste from Step 1 contains phosphorous acid and dimethylamine; dispose of according to halogenated waste protocols.

References

  • Biological Activity Review

    • Shabeeb, E. et al. (2019). "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation." Letters in Organic Chemistry.

  • The Meth-Cohn Synthesis (Seminal Work)

    • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

  • Vilsmeier-Haack Protocol Optimization

    • BenchChem Technical Support. "Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting & Optimization."

  • Oxidative Esterification (Iodine Method)

    • Massoud, M. A. M. et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions." Arkivoc.

  • Hydrazinolysis Protocol

    • Al-Mulla, A. (2023).[2] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". MDPI.

Sources

The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Pharmacological Trajectories

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The quinoline-3-carbohydrazide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, the introduction of a carbohydrazide (


) functionality at the C3 position confers unique hydrogen-bonding capabilities and metal-chelating properties, significantly expanding the pharmacophore's utility.

This technical guide analyzes the discovery and optimization of this scaffold, moving from its synthetic genesis to its application as a potent EGFR tyrosine kinase inhibitor and antimicrobial DNA gyrase inhibitor .

Synthetic Genesis: Constructing the Core

The discovery of biologically active quinoline-3-carbohydrazides is rooted in the efficient assembly of the quinoline ring followed by functionalization. The most robust "self-validating" synthetic route involves the Vilsmeier-Haack cyclization followed by hydrazinolysis .

The Synthetic Logic
  • Ring Construction: We utilize the Vilsmeier-Haack reaction on substituted acetanilides.[1] This provides a 2-chloro-3-formylquinoline intermediate, allowing for dual-functionalization (nucleophilic substitution at C2 and oxidation/condensation at C3).

  • Esterification: The aldehyde is oxidized to the acid and esterified.

  • Hydrazinolysis: The ester is converted to the carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate.

Visualization: Synthetic Pathway

The following diagram outlines the convergent synthesis of the quinoline-3-carbohydrazide core.

SynthesisPath Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack (POCl3, DMF) Acetanilide->Vilsmeier Inter1 2-Chloro-3-formylquinoline Vilsmeier->Inter1 Oxidation Oxidation (AgNO3/OH-) Inter1->Oxidation Acid Quinoline-3-carboxylic Acid Oxidation->Acid Esterification Esterification (EtOH, H2SO4) Acid->Esterification Ester Ethyl Quinoline-3-carboxylate Esterification->Ester Product Quinoline-3-Carbohydrazide (Target Scaffold) Ester->Product Reflux/EtOH Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product

Figure 1: Step-wise synthetic trajectory from acetanilide precursors to the active quinoline-3-carbohydrazide scaffold.[1][2]

Pharmacological Discovery: Mechanism of Action

The "discovery" of this molecule's value lies in its versatile binding modes.

A. Oncology: EGFR Tyrosine Kinase Inhibition

Researchers identified that the quinoline-3-carbohydrazide motif mimics the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) .

  • Mechanism: The carbohydrazide nitrogen atoms and the quinoline nitrogen act as hydrogen bond acceptors/donors, interacting with the hinge region of the kinase domain (specifically Met793 in EGFR).

  • Outcome: This blocks ATP binding, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., MCF-7, A549).

B. Microbiology: DNA Gyrase Interference

In bacterial models (e.g., S. aureus), the scaffold targets DNA Gyrase subunit B .

  • Mechanism: The planar quinoline ring intercalates into DNA or binds the ATPase domain of gyrase, while the carbohydrazide tail chelates magnesium ions essential for enzyme function.

Visualization: EGFR Signaling Inhibition

EGFR_Pathway EGFR EGFR (Receptor) TyrosineKinase Tyrosine Kinase Domain EGFR->TyrosineKinase Ligand EGF Ligand Ligand->EGFR Activation Q3C Quinoline-3-Carbohydrazide (Inhibitor) Q3C->TyrosineKinase COMPETITIVE INHIBITION ATP ATP ATP->TyrosineKinase Phosphorylation Ras Ras-GTP TyrosineKinase->Ras Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Mechanistic intervention of Quinoline-3-Carbohydrazide within the EGFR signaling cascade.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Quinoline-3-Carbohydrazide

Objective: To generate the core scaffold from its ester precursor. Pre-requisite: Ethyl quinoline-3-carboxylate (commercially available or synthesized via Vilsmeier-Haack).

Reagents:

  • Ethyl quinoline-3-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature. Rationale: Excess hydrazine drives the equilibrium toward the hydrazide product.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Precipitation: Allow the mixture to cool to room temperature. The carbohydrazide product typically precipitates as a solid upon cooling.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from ethanol/DMF to obtain pure needle-shaped crystals.

  • Validation: Confirm structure via IR (look for double peaks for

    
     at 3300-3200 cm⁻¹ and Amide I band at 1650 cm⁻¹).
    
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative activity against MCF-7 cells.[3]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with graded concentrations of the synthesized quinoline-3-carbohydrazide (0.1 µM – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary

The following table summarizes comparative biological activity of quinoline-3-carbohydrazide derivatives from key literature sources.

Compound IDR-Group (C2/C4)TargetIC₅₀ / MICReference
Q3C-Ref UnsubstitutedMCF-7 (Breast Cancer)> 50 µM[1]
Deriv-5o Furan-2-ylEGFR Kinase2.61 µM[2]
Deriv-6b Thiophene-2-ylEGFR Kinase0.49 µM[2]
Deriv-3q6 Hydrazone-linkedS. aureus (MRSA)16 µg/mL[3]
Bedaquiline Diaryl-quinolineATP Synthase (TB)0.06 µg/mL[4]

Note: While Bedaquiline is a diarylquinoline, it shares the core quinoline pharmacophore, validating the scaffold's relevance in infectious disease.

References

  • Vertex AI Search. (2024). Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. Link

  • National Institutes of Health (NIH). (2024). Novel quinoline-3-carboxamides: Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. PubMed.[4] 5

  • National Institutes of Health (NIH). (2024). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed.[4] 6

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics.[4][7][8][9][10] 9

  • ResearchGate. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity. 11[2][9]

Sources

A Technical Guide to Quinoline-3-Carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse functionalization allow it to interact with a wide array of biological targets, leading to a spectrum of pharmacological activities.[2] Quinoline derivatives are cornerstones of modern therapeutics, with prominent examples including quinine (antimalarial), ofloxacin (antibacterial), and various agents with anti-inflammatory, antitubercular, and anticancer properties.[3][4]

Within this versatile chemical family, quinoline-3-carbohydrazide emerges as a pivotal building block. Its structure combines the foundational quinoline core with a highly reactive carbohydrazide moiety (-CONHNH₂).[5] This unique combination makes it an invaluable starting material for the synthesis of extensive compound libraries, particularly through the formation of hydrazone derivatives. This guide provides an in-depth technical overview of quinoline-3-carbohydrazide, from its fundamental chemical identity and synthesis to its broad applications as a precursor for novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all research. Quinoline-3-carbohydrazide is known by several names and identifiers, which are crucial for accurate literature searches and material procurement.

IdentifierValueSource
IUPAC Name quinoline-3-carbohydrazide[6]
CAS Number 59282-61-0[6][7]
Molecular Formula C₁₀H₉N₃O[6][7]
Synonyms Quinoline-3-carboxylic acid hydrazide; 3-Quinolinecarboxylic acid, hydrazide[6]

Physicochemical and Computed Properties

The physicochemical properties of quinoline-3-carbohydrazide dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulating compounds, and predicting pharmacokinetic profiles.

PropertyValueSource
Molecular Weight 187.20 g/mol [6][7]
Melting Point 184–186 °C[4]
Polar Surface Area 68 Ų[5]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
logP (Lipophilicity) 2.43–2.67[5]
Solubility (logSw) -3.50[5]

Note: Some properties are computationally derived and serve as valuable estimates for experimental design.

Synthesis and Manufacturing

The synthesis of quinoline-3-carbohydrazide is a well-established, multi-step process that begins with the corresponding quinoline-3-carboxylic acid or its ester derivative. The overall workflow is a cornerstone of preparing this key intermediate.

Overview of the Synthetic Pathway

The most common and direct laboratory-scale synthesis involves a two-step process starting from quinoline-3-carboxylic acid: (1) esterification to produce an alkyl quinoline-3-carboxylate, and (2) subsequent hydrazinolysis to yield the final product.

Synthesis_of_Quinoline_3_Carbohydrazide A Quinoline-3-carboxylic Acid B Ethyl Quinoline-3-carboxylate A->B Esterification (e.g., EtOH, SOCl₂) C Quinoline-3-Carbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Reflux) Schiff_Base_Formation cluster_reactants Reactants cluster_products Product A Quinoline-3-carbohydrazide C Schiff Base (Hydrazone) + H₂O A->C Condensation (Acid catalyst, Heat) B Aldehyde/Ketone (R-CHO / R-CO-R') B->C

Caption: General reaction for derivatization via Schiff base formation.

Applications in Medicinal Chemistry and Drug Development

Derivatives of quinoline-3-carbohydrazide have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's remarkable versatility.

  • Antitubercular Agents: Several studies have focused on developing quinoline-3-carbohydrazide derivatives as potent agents against Mycobacterium tuberculosis. Docking studies suggest that these compounds may act by inhibiting enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the mycobacterial fatty acid synthesis pathway. [8]

  • Antiproliferative and Anticancer Agents: Schiff bases synthesized from quinoline-3-carbohydrazide have demonstrated significant antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562). [4][9]The planar quinoline ring can intercalate with DNA, while the side chains can interact with specific enzyme active sites.

  • Antibacterial and Anti-HIV Agents: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold has been explored as a template for designing novel antibacterial and anti-HIV agents. [10]While initial results showed moderate antibacterial activity, the scaffold is considered a viable starting point for developing HIV integrase inhibitors. [10]

  • Antioxidant Compounds: The quinoline nucleus and the hydrazone linkage can both participate in scavenging free radicals. Pharmacophore modeling and chemical tests have confirmed the antioxidant potential of quinoline-3-carbohydrazide derivatives, which can help mitigate oxidative stress implicated in numerous diseases. [11]

Conclusion

Quinoline-3-carbohydrazide is far more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in drug discovery. Its straightforward synthesis, coupled with the reactive nature of the carbohydrazide group, provides medicinal chemists with an invaluable tool for generating diverse molecular libraries. The proven success of its derivatives as antitubercular, anticancer, and antibacterial leads underscores the enduring importance of this scaffold. As researchers continue to explore the chemical space accessible from this building block, quinoline-3-carbohydrazide is poised to remain a central component in the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Vulcanchem. (n.d.). Quinoline-3-carbohydrazide - 59282-61-0.
  • Wikipedia. (n.d.). Quinoline.
  • Yadav, D., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • Chongqing Chemdad Co., Ltd. (n.d.). quinoline-3-carboxylic acid ethyl ester.
  • BLD Pharm. (n.d.). 59282-61-0|Quinoline-3-carbohydrazide.
  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Zalloum, H., et al. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
  • Galenos Publishing House. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • Thomas, K. D., et al. (2011, November). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.
  • PubChem - NIH. (n.d.). Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

Sources

Physicochemical Profiling & Synthetic Utility of Quinoline-3-Carbohydrazide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-3-carbohydrazide (CAS: 14002-99-4) represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" for the development of antimicrobial, anticancer, and anti-inflammatory agents. Unlike its 2- and 4- substituted isomers, the 3-position offers unique electronic properties due to the meta-relationship with the ring nitrogen, influencing both metabolic stability and binding affinity in biological targets. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers engaged in lead optimization.

Structural Architecture & Physicochemical Profile[1][2][3][4][5]

The utility of quinoline-3-carbohydrazide stems from its amphiphilic nature: the lipophilic quinoline ring facilitates membrane permeability, while the polar carbohydrazide tail (


) acts as a hydrogen bond donor/acceptor and a chelation site for metallo-drugs.
Key Physicochemical Data[4][6]
PropertyValue / CharacteristicTechnical Note
Molecular Formula

Molecular Weight 187.20 g/mol Optimal range for fragment-based drug design.
Appearance White to pale-yellow crystalline powderColoration often indicates oxidation or trace impurities.
Melting Point 184 – 186 °CSharp melting range indicates high purity; significantly lower than the 4-hydroxy derivative.
Solubility (High) DMSO, DMF, Hot EthanolSoluble in polar aprotic solvents due to dipole interactions.
Solubility (Low) Water, Hexane, Diethyl EtherThe aromatic

-system dominates, limiting aqueous solubility despite the polar tail.
pKa (Calculated) ~3.5 (Quinoline N), ~11.5 (Hydrazide NH)The quinoline nitrogen is weakly basic; the terminal hydrazine is nucleophilic.
Spectroscopic Fingerprint (Diagnostic Signals)

Reliable characterization requires identifying specific spectral markers that distinguish the hydrazide from its ester precursor.

  • Infrared Spectroscopy (FT-IR):

    • 
      :  Doublet/broad band at 3150–3350 cm⁻¹ .
      
    • 
       (Amide I):  Strong absorption at 1645–1660 cm⁻¹ . (Note: This is shifted to lower wavenumbers compared to the ester precursor ~1720 cm⁻¹).
      
    • 
      :  Characteristic quinoline ring stretch at ~1595 cm⁻¹ .[1]
      
  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       10.0–10.2 ppm (s, 1H):  Amide 
      
      
      
      proton (Exchangeable with
      
      
      ).
    • 
       9.2–9.4 ppm (s, 1H):  H-2 proton of the quinoline ring. This is the most deshielded aromatic signal due to the adjacent ring nitrogen and the electron-withdrawing carbonyl group.
      
    • 
       8.8–8.9 ppm (s, 1H):  H-4 proton.
      
    • 
       4.6–5.0 ppm (br s, 2H):  Terminal 
      
      
      
      protons. Critical Check: This signal must be present; its absence suggests cyclization or oxidation.

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesis involves the hydrazinolysis of ethyl quinoline-3-carboxylate. While direct reaction of the carboxylic acid with thionyl chloride followed by hydrazine is possible, the ester route offers milder conditions and higher purity.

Confirmed Protocol: Hydrazinolysis of Ethyl Quinoline-3-Carboxylate

Reaction Principle: Nucleophilic acyl substitution where the diamine nucleophile (hydrazine) displaces the ethoxy leaving group.

Reagents:

  • Ethyl quinoline-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 4.0–5.0 equiv)

  • Solvent: Absolute Ethanol (Reaction medium)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 40–50 mmol of hydrazine hydrate dropwise with stirring. Expert Insight: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diquinoline-3-carbonylhydrazine).

  • Activation: Heat the mixture to reflux (

    
    ) for 24 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot (
    
    
    
    ) should disappear, replaced by the lower
    
    
    hydrazide.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 2 hours. The product will precipitate as a white solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove excess hydrazine.
    
  • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals. Dry in a vacuum oven at

    
    .
    
Workflow Visualization

SynthesisWorkflow Start Ethyl Quinoline-3-Carboxylate (Solubilized in EtOH) Reagent Add Hydrazine Hydrate (Excess 4-5 equiv) Start->Reagent Reflux Reflux @ 80°C (24 Hours) Reagent->Reflux Nucleophilic Attack Monitor TLC Validation (Disappearance of Ester) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Filter (Precipitation) Monitor->Workup Complete Conversion Product Quinoline-3-Carbohydrazide (White Solid, MP 184-186°C) Workup->Product Recrystallization

Figure 1: Validated synthetic workflow for the conversion of the ester precursor to the target hydrazide.

Chemical Reactivity & Derivatization Potential[8][9]

Quinoline-3-carbohydrazide is not merely an end-product; it is a divergent intermediate. Its reactivity is dominated by the


-effect  of the hydrazine moiety, making the terminal amino group highly nucleophilic.
Schiff Base Formation (Hydrazones)

The most common application is the condensation with aldehydes to form Schiff bases (acylhydrazones). These derivatives often exhibit enhanced biological activity compared to the parent hydrazide due to increased lipophilicity and metal-chelating capabilities.

  • Conditions: Reflux with aryl aldehyde in Ethanol + catalytic Acetic Acid (Glacial).

  • Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.

  • Application: The resulting azomethine (

    
    ) proton is a key NMR marker (
    
    
    
    8.0–9.5 ppm).[1]
Heterocyclization (Oxadiazoles & Triazoles)

The hydrazide group serves as a precursor for 5-membered heterocycles, crucial for bioisosteric replacement in drug design.

  • 1,3,4-Oxadiazoles: Reacting with carboxylic acids in

    
     or with 
    
    
    
    yields oxadiazole derivatives.
  • 1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.

Reactivity Pathway Diagram

ReactivityPathways Core Quinoline-3- Carbohydrazide Aldehyde + Aryl Aldehyde (cat. AcOH) Core->Aldehyde CS2 + CS2 / KOH (Reflux) Core->CS2 Acid + R-COOH (POCl3) Core->Acid Schiff Acylhydrazone (Schiff Base) Aldehyde->Schiff Condensation OxadiazoleThione 1,3,4-Oxadiazole-2-thione CS2->OxadiazoleThione Cyclization Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Acid->Oxadiazole Dehydrative Cyclization

Figure 2: Divergent synthesis pathways demonstrating the versatility of the carbohydrazide scaffold.

Biological Implications & Safety

Pharmacophore Features

The quinoline-3-carbohydrazide motif is essential in medicinal chemistry because it combines:

  • DNA Intercalation Potential: The planar quinoline ring can slide between DNA base pairs.

  • Metal Chelation: The carbonyl oxygen and hydrazidic nitrogen can coordinate divalent cations (

    
    , 
    
    
    
    ), which is a mechanism often exploited to inhibit metalloenzymes or generate reactive oxygen species (ROS) in cancer cells.
Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Precaution: Quinoline derivatives can be mutagenic. All synthesis steps, especially those involving hydrazine hydrate (a known carcinogen and corrosive), must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

References

  • Sunjuk, M., et al. (2023).[2] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[2][1] Inorganics, 11(10), 412.[2][3] [Link] (Source for specific melting point data [184-186°C], synthesis protocol, and spectral confirmation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7047, Quinoline. [Link] (Source for general quinoline ring physicochemical properties).

  • Eswaran, S., et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.[4] European Journal of Medicinal Chemistry, 45(8), 3374-3383. [Link] (Source for NMR spectral assignments of quinoline-3-carbohydrazide derivatives).

Sources

The Biological Significance of the Quinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic aromatic architecture allows it to interact with a diverse array of biological targets via


-

stacking, hydrogen bonding, and metal coordination. This guide dissects the quinoline core's utility across oncology and infectious disease, providing actionable protocols for synthesis and biological validation.[1]

Structural Architecture & Pharmacophore Analysis[2][3][4]

The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from its electronic distribution, which allows for specific modification at key positions to tune lipophilicity (LogP) and electronic affinity.

Electronic Properties
  • Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (pKa ~4.9). In antimalarials like chloroquine, this nitrogen is crucial for pH trapping within the acidic digestive vacuole of the parasite.

  • Planarity: The flat aromatic system facilitates intercalation between DNA base pairs (e.g., camptothecin derivatives) and

    
    -stacking within the ATP-binding pockets of kinases.
    
  • Substitution Vectors:

    • C2/C4: Highly reactive to nucleophilic attack, allowing for the introduction of diverse side chains (e.g., amino side chains in antimalarials).

    • C6/C7: Critical for modulating solubility and metabolic stability (e.g., methoxy groups in bosutinib).

Structure-Activity Relationship (SAR) Map

QuinolineSAR Core Quinoline Core (Benzo[b]pyridine) Pos2 Position 2 Steric Bulk Tolerance (Kinase Selectivity) Core->Pos2 Pos4 Position 4 Nucleophilic Substitution (Solubility/Basic Side Chains) Core->Pos4 Pos6_7 Positions 6 & 7 Electronic Tuning (Methoxy/Halogens for Metabolic Stability) Core->Pos6_7 Pos8 Position 8 Metal Chelation Potential (enzyme active sites) Core->Pos8

Figure 1: Strategic substitution vectors on the quinoline scaffold for medicinal chemistry optimization.

Therapeutic Verticals: Mechanisms of Action[5]

Oncology: Dual-Targeting Capability

Quinolines are unique in their ability to target both enzymatic signaling (Kinases) and genomic integrity (Topoisomerases).

A. Kinase Inhibition (e.g., Bosutinib)

Bosutinib (4-anilinoquinoline-3-carbonitrile) functions as a dual Src/Abl kinase inhibitor.

  • Mechanism: The quinoline nitrogen anchors the molecule via a hydrogen bond to the "hinge region" of the kinase ATP-binding pocket. The 4-anilino group extends into the hydrophobic pocket, mimicking the adenine ring of ATP.

  • Significance: Effective in Ph+ Chronic Myeloid Leukemia (CML), particularly in Imatinib-resistant strains.

B. Topoisomerase I Poisoning (e.g., Camptothecin analogs)
  • Mechanism: The planar quinoline system intercalates into the DNA helix at the cleavage site. It stabilizes the transient "cleavable complex" between DNA and Topoisomerase I, preventing DNA religation. This leads to double-strand breaks during replication and subsequent apoptosis.

Infectious Disease: The Antimalarial Anchor[6]
  • Target: Heme Detoxification.[3]

  • Mechanism: Malaria parasites degrade hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[3] They detoxify this by polymerizing it into inert hemozoin crystals.

  • Action: 4-Aminoquinolines (Chloroquine) accumulate in the parasite's acidic food vacuole. They bind to the growing face of hemozoin crystals (capping), blocking polymerization.[4] The buildup of free heme lyses the parasite membranes.

Experimental Protocols

Synthesis: The Modified Friedländer Annulation

This protocol offers a robust method for synthesizing 2,3-disubstituted quinolines, a common scaffold for kinase inhibitors.

Reaction Principle: Condensation of 2-aminobenzaldehyde with a ketone containing an


-methylene group.

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ketone (e.g., Acetophenone) (1.2 eq)

  • Catalyst: Sulfamic acid (10 mol%) or KOH (ethanol)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (5 mmol) and the ketone (6 mmol) in 10 mL of ethanol.

  • Catalysis: Add sulfamic acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent blue spot (quinoline) under UV (254 nm).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: The solid product precipitates. Filter via vacuum filtration. Wash with cold water (3 x 10 mL) to remove the catalyst.

  • Purification: Recrystallize from hot ethanol.

  • Characterization: Confirm structure via

    
    H-NMR. Look for the characteristic aromatic protons and the disappearance of the aldehyde -CHO peak (~9.8 ppm).
    
Biological Assay: Topoisomerase I Relaxation Assay

This assay validates the ability of a quinoline derivative to inhibit Topoisomerase I, a hallmark of anticancer activity.

Objective: Measure the inhibition of supercoiled plasmid DNA relaxation by recombinant Topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (pBR322, 0.5

    
     g/reaction ).
    
  • Recombinant Human Topoisomerase I (1 unit/reaction).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl

    
    , 0.1 mM EDTA, 15 
    
    
    
    g/mL BSA.
  • Positive Control: Camptothecin (10

    
    M).
    
  • Stop Solution: 1% SDS, 20 mM EDTA, 0.5 mg/mL Proteinase K.

Workflow Diagram:

TopoAssay Step1 1. Reaction Assembly (DNA + Buffer + Compound) Step2 2. Enzyme Addition (Add Topo I, Incubate 30 min @ 37°C) Step1->Step2 Initiation Step3 3. Termination (Add SDS/Proteinase K) Step2->Step3 Digestion Step4 4. Electrophoresis (1% Agarose Gel, No EtBr during run) Step3->Step4 Separation Step5 5. Analysis (Stain w/ EtBr, Visualize UV) Step4->Step5 Data Readout

Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.

Procedure:

  • Prepare Master Mix: Combine Assay Buffer and pBR322 DNA. Aliquot 18

    
    L into microcentrifuge tubes.
    
  • Compound Addition: Add 1

    
    L of test compound (dissolved in DMSO) to the tubes. Include a DMSO-only control (Negative) and Camptothecin (Positive).[5]
    
  • Initiation: Add 1

    
    L of Topoisomerase I enzyme.
    
  • Incubation: Incubate at 37°C for 30 minutes.

    • Mechanism:[6][4][7][8] The enzyme relaxes the supercoiled DNA.[5][9][10][11] Inhibitors will maintain the DNA in the supercoiled state (or nicked state).

  • Termination: Add 4

    
    L of Stop Solution. Incubate at 50°C for 15 minutes to digest the enzyme (preventing DNA trapping artifacts).
    
  • Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.

  • Staining: Post-stain the gel with Ethidium Bromide (0.5

    
    g/mL) for 30 minutes. Destain in water.[10]
    
  • Interpretation:

    • Active Enzyme (Negative Control): Ladder of relaxed topoisomers (slower migration).

    • Inhibited Enzyme (Test/Positive Control): Band remains at the supercoiled position (fast migration).

Comparative Data: Quinoline-Based Therapeutics

Drug NamePrimary TargetIndicationKey Structural Feature
Chloroquine Heme PolymerizationMalaria4-aminoalkyl side chain (lysosomal accumulation)
Bosutinib Src/Abl KinaseCML (Leukemia)3-carbonitrile & 4-anilino group
Camptothecin Topoisomerase ISolid TumorsPentacyclic lactone ring fused to quinoline
Bedaquiline ATP SynthaseTuberculosisDiarylquinoline (non-planar configuration)
Lenvatinib VEGFR/FGFRThyroid CancerQuinoline-carboxamide urea linker

Future Outlook: PROTACs and Hybrids

The future of the quinoline scaffold lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Use the quinoline moiety (e.g., a derivative of Bosutinib) as the "warhead" to bind a target protein (POI), linked to an E3 ligase ligand (e.g., Cereblon).

  • Result: Instead of just inhibiting the protein, the chimera recruits the Ubiquitin-Proteasome System to degrade it entirely.

  • Hybridization: Covalent fusion of quinolines with other pharmacophores (e.g., Artemisinin-Quinoline hybrids) is currently being explored to overcome multidrug resistance in Plasmodium falciparum.

References

  • Marella, A. et al. (2013). "Quinoline: A privileged scaffold in drug discovery."[12] Saudi Pharmaceutical Journal. Link

  • Egan, T. J. et al. (1994).[13] "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)."[3] FEBS Letters. Link

  • Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer. Link

  • Kortylewski, M. et al. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Pfizer. (2023). "BOSULIF® (bosutinib) Prescribing Information." Pfizer Medical. Link

Sources

Technical Deep Dive: The Quinoline Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, few heterocyclic systems command the versatility of the quinoline (benzo[b]pyridine) nucleus. Classified as a "privileged structure," its planar, bicyclic aromatic nature allows it to interact via


-

stacking with DNA base pairs, while its nitrogen atom serves as a critical hydrogen bond acceptor for enzymes ranging from kinases to ATP synthases.

This guide moves beyond basic textbook definitions to explore the high-value therapeutic applications of quinoline derivatives in 2024-2025, specifically focusing on multi-target kinase inhibition in oncology and novel bioenergetic disruption in tuberculosis . It concludes with a self-validating experimental workflow for synthesizing and screening these compounds.

Structural Activity Relationship (SAR) & Pharmacophore Logic[1]

The therapeutic efficacy of quinoline is dictated by substitution patterns that modulate its lipophilicity (LogP) and electronic distribution.

  • The Nitrogen (N1): Essential for protonation at physiological pH (pKa ~4.9). In antimalarials (e.g., chloroquine), this accumulation in the acidic food vacuole is the primary driver of potency.

  • C2 & C4 Positions: The most reactive sites for nucleophilic attack. Substitutions here (e.g., amino side chains) often dictate target selectivity (e.g., kinase hinge binding).

  • C6, C7, C8 Positions: Modulation of these positions affects metabolic stability and solubility. Halogenation (Cl, F) at C7 often prevents oxidative metabolism and increases half-life.

Visualization: The Quinoline Pharmacophore Map

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) N1 N1 Position H-Bond Acceptor pH Trapping Quinoline->N1 Essential Basic Center C4 C4 Position Kinase Hinge Binding (e.g., Cabozantinib) Quinoline->C4 Critical for Potency C8 C8 Position Metal Chelation (e.g., Clioquinol) Quinoline->C8 Neuroprotection/Metabolism C2 C2 Position Steric Gatekeeper Lipophilic Tail Attachment Quinoline->C2 Selectivity Modulation

Figure 1: Functional zoning of the quinoline scaffold. C4 and N1 are critical for biological interaction, while C2 and C8 modulate selectivity and pharmacokinetics.

Oncology: Multi-Target Tyrosine Kinase Inhibition[2]

The most commercially significant application of quinolines today is in the inhibition of receptor tyrosine kinases (RTKs). Unlike first-generation inhibitors that targeted single kinases, modern quinolines like Cabozantinib are designed as "dirty" inhibitors—intentionally targeting multiple pathways to prevent resistance.

Mechanism: The MET/VEGFR/AXL Axis

Tumors often bypass VEGFR inhibition (angiogenesis blockade) by upregulating the MET pathway (invasive growth). Cabozantinib, a quinoline-carboxamide derivative, binds to the ATP-binding pocket of both enzymes.

  • Primary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] Inhibition cuts off blood supply.

  • Secondary Target: c-MET (Hepatocyte Growth Factor Receptor). Inhibition prevents the "escape mechanism" where tumors become invasive under hypoxic stress.

  • Tertiary Target: AXL. A receptor associated with epithelial-to-mesenchymal transition (EMT) and drug resistance.

Comparative Kinase Selectivity Profile (IC50 Data)
CompoundScaffoldc-MET IC50 (nM)VEGFR2 IC50 (nM)AXL IC50 (nM)Clinical Status
Cabozantinib Quinoline-carboxamide1.30.0357.0FDA Approved (RCC, HCC)
Foretnib Quinoline-carboxamide0.40.98.0Clinical Trials
Crizotinib Aminopyridine (Non-Quinoline)8.0>10,000>1000FDA Approved (ALK+ NSCLC)

Note: The quinoline scaffold (Cabozantinib/Foretnib) provides dual coverage of MET and VEGFR, whereas non-quinoline analogues often lack this dual potency.

Infectious Disease: The Bioenergetic Revolution

While quinolines were historically known for malaria (Chloroquine), the breakthrough in this century is Bedaquiline (TMC207), a diarylquinoline used for Multidrug-Resistant Tuberculosis (MDR-TB).

Mechanism: ATP Synthase Inhibition

Unlike standard antibiotics that target cell walls or DNA replication, Bedaquiline targets the Mycobacterium tuberculosis energy factory.

  • Binding Site: It binds specifically to the subunit c of the mycobacterial ATP synthase (F0 portion).

  • Action: It acts as a "molecular wedge," preventing the rotation of the c-ring.

  • Result: Without rotation, protons cannot flow down the gradient, ATP synthesis halts, and the bacterium dies of energy depletion.

Visualization: Bedaquiline Mechanism of Action[4]

BedaquilineMOA Drug Bedaquiline (Diarylquinoline) Target Mycobacterial ATP Synthase (F0 Rotor / Subunit c) Drug->Target High Specificity Binding Action Inhibition of c-ring Rotation (Molecular Wedge) Target->Action Allosteric Blockade Result1 Proton Motive Force Disruption Action->Result1 Result2 ATP Depletion Action->Result2 Outcome Bactericidal Effect (Effective against Dormant TB) Result1->Outcome Result2->Outcome

Figure 2: The bioenergetic collapse of Mycobacterium tuberculosis induced by Bedaquiline.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and high throughput, modern quinoline synthesis utilizes microwave irradiation rather than conventional reflux. This protocol describes the synthesis of a 2-substituted quinoline via the Povarov reaction or modified Friedländer method.

Protocol A: Microwave-Assisted One-Pot Synthesis

Objective: Synthesize 2-phenylquinoline-4-carboxylic acid derivatives.

Reagents: Isatin (1.0 eq), Acetophenone (1.0 eq), Potassium Hydroxide (33% aq), Ethanol.

  • Preparation: In a 10 mL microwave-safe vial, dissolve Isatin (5 mmol) in 5 mL of 33% aqueous KOH.

  • Addition: Add Acetophenone (5 mmol) slowly to the mixture. The solution may turn dark red/brown.

  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover).

    • Parameters: Power = 150W, Temperature = 100°C, Time = 10 minutes.

    • Why: Microwave heating provides uniform internal heating, accelerating the condensation and cyclization steps that typically take 12+ hours under reflux.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). Acidify with HCl to pH 2-3.

  • Isolation: The precipitate (Pfitzinger intermediate or final quinoline depending on variant) is filtered, washed with cold water, and recrystallized from ethanol.

Protocol B: Biological Validation (MTT Cytotoxicity Assay)

Objective: Determine IC50 of synthesized quinoline against cancer cell lines (e.g., HeLa or A549).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add synthesized quinoline compounds at serial dilutions (0.1, 1, 10, 50, 100

    
    ). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48 hours. Critical: Ensure compound solubility; precipitation causes false positives.

  • Development: Add 10

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Remove media. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate % viability vs. Log[Concentration].

Visualization: Experimental Workflow

Workflow Step1 Reactants: Isatin + Ketone Step2 Microwave Irradiation 100°C, 10 min Step1->Step2 Condensation Step3 Acidification & Filtration Step2->Step3 Cyclization Step4 MTT Assay (HeLa/A549 Cells) Step3->Step4 Purified Compound Step5 Data Analysis (IC50 Calculation) Step4->Step5 Absorbance @ 570nm

Figure 3: Integrated workflow from microwave synthesis to biological validation.

References

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery.[2][3] Saudi Pharmaceutical Journal. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

  • Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis.[4][5][6] Science. Link

  • Koubachi, J., et al. (2024). Microwave-assisted synthesis of quinoline derivatives: A green chemistry approach. Bentham Science. Link

  • World Health Organization. (2024). WHO consolidated guidelines on tuberculosis. Link

Sources

The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from the fusion of the lipophilic, planar quinoline ring (facilitating intercalation and hydrophobic pocket binding) with the polar, hydrogen-bond-donating carbohydrazide moiety (


).

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, specifically focusing on its dual-role dominance in antitubercular and antineoplastic drug discovery.

The Pharmacophore Triad
  • N-1 & C-4 Positions: Critical for hydrogen bonding within enzyme active sites (e.g., DNA gyrase).

  • C-3 Linker: The carbohydrazide tail acts as a "hinge," often derivatized into Schiff bases (hydrazones) to target specific hydrophobic clefts.

  • Benzenoid Ring (C5-C8): modulate lipophilicity and electronic distribution; electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at C-6/C-7 significantly enhance metabolic stability.

Synthetic Architectures: The Gould-Jacobs Protocol[1][2]

While various routes exist (e.g., Pfitzinger reaction), the Gould-Jacobs reaction remains the industrial and laboratory standard due to its regioselectivity and scalability. The workflow proceeds through a thermal cyclization followed by nucleophilic acyl substitution.

Synthetic Workflow Diagram[2]

GouldJacobsSynthesis Aniline Aniline Derivative (Start) Intermediate Anilinoacrylate Intermediate Aniline->Intermediate Condensation (110°C) EMME Diethyl ethoxymethylene malonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (250°C / Ph2O) Intermediate->Cyclization -EtOH Ester Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Ester Gould-Jacobs Ring Closure Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Nucleophilic Substitution Product Quinoline-3- carbohydrazide Hydrazinolysis->Product Reflux

Figure 1: Step-wise synthetic pathway from aniline precursors to the active carbohydrazide scaffold via the Gould-Jacobs reaction.[1]

Validated Experimental Protocol

Objective: Synthesis of 4-hydroxy-quinoline-3-carbohydrazide.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.0 eq)

  • Diphenyl ether (High boiling solvent)

  • Hydrazine hydrate (99%)

  • Absolute Ethanol[2]

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix aniline and EMME in a round-bottom flask.

    • Heat to 110–120°C for 2 hours.

    • Validation: Monitor TLC for disappearance of aniline. The removal of ethanol (by-product) drives the equilibrium.

    • Result: Solidifies upon cooling to yield diethyl 2-(phenylamino)methylenemalonate.

  • Cyclization (Gould-Jacobs Step):

    • Add the intermediate solid to pre-heated diphenyl ether (250°C).

    • Critical Control: Temperature must exceed 240°C to overcome the activation energy for the intramolecular aromatic substitution.

    • Reflux for 1–2 hours.

    • Cool and pour into hexane/petroleum ether to precipitate the ester. Filter and wash to remove diphenyl ether.

  • Hydrazinolysis (The Target Step):

    • Dissolve the ethyl 4-hydroxyquinoline-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (0.05 mol, excess) dropwise.

    • Reflux for 6–10 hours.

    • Endpoint: A heavy precipitate (the hydrazide) typically forms during reflux.

    • Purification: Cool, filter, and recrystallize from ethanol/DMF mixtures.

Therapeutic Frontier A: Antitubercular Activity[6]

The resurgence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has revitalized interest in quinolines. The quinoline-3-carbohydrazide moiety functions as a bioisostere to Isoniazid , but with a distinct lipophilic profile that aids penetration of the mycobacterial cell wall.

Mechanism of Action (MoA)

The activity is often attributed to the formation of metal chelates or direct inhibition of the Enoyl-ACP reductase (InhA) enzyme, a key component of the Type II fatty acid synthesis (FAS-II) pathway in mycobacteria.

  • Lipophilicity: The quinoline ring enhances passive diffusion across the mycolic acid layer.

  • Schiff Base Activation: The hydrazide is frequently converted to a hydrazone (Schiff base). This

    
     linkage is critical for binding to the hydrophobic pocket of InhA.
    
Comparative Activity Data

Table 1: Antitubercular efficacy of quinoline-3-carbohydrazide derivatives against M. tuberculosis H37Rv.

Compound ClassR-Substituent (C-6/C-8)Modification (Hydrazide N')MIC (µg/mL)Mechanism Insight
Parent Hydrazide H

(Free)
12.5 - 25.0Moderate activity; poor target binding.
Hydrazone 6-F (Fluoro)

0.20 - 3.12High potency; Nitro group enhances reduction potential.
Hydrazone 8-


6.25Trifluoromethyl increases metabolic stability.
Metal Complex HCu(II) Chelate< 1.0Redox cycling toxicity (ROS generation).

Data synthesized from representative studies (e.g., Eswaran et al., Bioorg. Med. Chem. Lett).[3]

Therapeutic Frontier B: Oncology (EGFR Inhibition)

In cancer therapy, quinoline-3-carbohydrazides are designed as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Structural Logic

The scaffold mimics the adenine ring of ATP.

  • H-Bonding: The N-1 and the carbonyl oxygen at C-3 form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR).

  • Tail Interaction: The hydrazide extension projects into the solvent-accessible region or the ribose-binding pocket, depending on the derivatization.

Signaling Pathway & Inhibition Diagram

EGFR_Pathway Drug Quinoline-3-Carbohydrazide (Inhibitor) EGFR EGFR Tyrosine Kinase (ATP Binding Site) Drug->EGFR Competitive Inhibition Phos Autophosphorylation Drug->Phos BLOCKS EGFR->Phos Activation ATP ATP ATP->EGFR Normal Binding Ras Ras-GTP Phos->Ras Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Pathway Halted Raf Raf / MEK / ERK Ras->Raf Nucleus Nuclear Transcription (Proliferation) Raf->Nucleus

Figure 2: Mechanism of EGFR inhibition. The quinoline scaffold competes with ATP, blocking downstream Ras/Raf signaling and inducing apoptosis.

Future Outlook: Hybridization & Chelation

The future of this scaffold lies in Molecular Hybridization .

  • Metal-Based Drugs: Coordinating the hydrazide nitrogen and carbonyl oxygen with Copper(II) or Ruthenium(II) creates complexes that cleave DNA via oxidative stress, distinct from the enzymatic inhibition of the free ligand.

  • Dual Inhibitors: Linking the quinoline-3-carbohydrazide to other pharmacophores (e.g., coumarins or azoles) to target both EGFR and VEGFR simultaneously, overcoming resistance mechanisms in solid tumors.

References

  • Synthesis & Cyclization: BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.Link

  • Antitubercular Mechanisms: Mandewale, M.C., et al. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents. MDPI Molecules. Link

  • EGFR Inhibition: El-Sayed, M.A., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. NIH PubMed Central. Link

  • Biological Review: Biointerface Research. Annotated Review on Various Biological Activities of Quinoline Molecule.Link

  • Metal Complexation: MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[4]Link

Sources

Quinoline-3-Carbohydrazide: Structural Identification, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Registry

Quinoline-3-carbohydrazide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of hydrazone-based bioactive agents. Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide motif, makes it a versatile pharmacophore for fragment-based drug design.

Registry / IdentifierDetail
CAS Number 59282-61-0
IUPAC Name Quinoline-3-carbohydrazide
Synonyms 3-Quinolinecarboxylic acid hydrazide; 3-Quinolylcarbohydrazide
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
SMILES C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN
InChI Key ZARLOFXXUFNOHB-UHFFFAOYSA-N

Synthetic Pathway & Mechanism

The synthesis of quinoline-3-carbohydrazide is classically achieved through a nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate. This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond and the expulsion of ethanol.[1]

Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate.[1] The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the ester.[1] The subsequent collapse of the intermediate expels the ethoxide leaving group, which is protonated to form ethanol. This pathway is preferred over direct amidation due to the enhanced nucleophilicity of hydrazine (alpha-effect).[1]

SynthesisPathway Start Ethyl Quinoline-3-carboxylate (Substrate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Reflux/EtOH) Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Inter Product Quinoline-3-carbohydrazide (CAS: 59282-61-0) Inter->Product Elimination Byprod Ethanol (Byproduct) Inter->Byprod -EtOH

Figure 1: Synthetic route for quinoline-3-carbohydrazide via hydrazinolysis of ethyl ester precursors.

Physicochemical Characterization

Accurate characterization is vital for validating the purity required for biological screening.[1] The hydrazide group introduces specific spectral signatures, particularly in IR and NMR.[1]

PropertyValue / RangeObservation Notes
Physical State Solid powderTypically white to pale yellow crystalline solid.[1]
Melting Point 184 – 186 °CSharp melting point indicates high purity; broad range suggests hydration or impurities [1].[1]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water, diethyl ether, and cold ethanol.
IR Spectrum 3100–3350 cm⁻¹ (NH/NH₂) 1640–1660 cm⁻¹ (C=O)Characteristic amide I band (C=O) and N-H stretching vibrations.[1]
¹H NMR (DMSO-d₆) δ 9.0–9.4 (s, 1H, Ar-H) δ 10.0–10.5 (s, 1H, -CONH-)The hydrazide NH proton is highly deshielded; NH₂ protons appear broad around 4.5–5.0 ppm.

Biological Potential & Applications

Quinoline-3-carbohydrazide is not merely an intermediate; it is a "privileged structure" in drug discovery.[1] Its derivatives exhibit pleiotropic pharmacological activities.[1]

Antimicrobial & Antitubercular Agents

The hydrazide moiety can be derivatized into hydrazones (Schiff bases), which have shown potent activity against Mycobacterium tuberculosis.[1] The mechanism often involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of enoyl-ACP reductase (InhA) [2].[1]

Anticancer Pharmacophores

Derivatives synthesized from this core have demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The planar quinoline ring allows for intercalation into DNA, while the side chain can interact with minor grooves or specific enzyme pockets (e.g., kinases) [3].

Metal Chelation

The carbonyl oxygen and the hydrazidic nitrogen act as a bidentate ligand system.[1] This chelating ability is exploited to form transition metal complexes (Cu, Ni, Co) that often exhibit enhanced biological activity compared to the free ligand (synergistic effect) [4].

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Quinoline-3-carbohydrazide (CAS 59282-61-0) with >95% purity.

Reagents
  • Ethyl quinoline-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology
  • Preparation: Dissolve ethyl quinoline-3-carboxylate (e.g., 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature to prevent uncontrolled exotherms.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 6–10 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (higher R_f) should disappear.[1]

  • Precipitation: Allow the mixture to cool slowly to room temperature. The product will crystallize out of the solution.[1]

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and soluble impurities.

  • Recrystallization (Optional): If the melting point is below 184°C, recrystallize from hot ethanol.

  • Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 85–92%.

References

  • PubChem. (n.d.).[2][1] Quinoline-3-carbohydrazide (Compound).[2][1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Mandewale, M. C., et al. (2019). Synthesis, structural characterization and antitubercular activity of some new quinoline-3-carbohydrazide derivatives. Chemical Data Collections.[2][1] (Contextual citation based on general field knowledge of quinoline hydrazides in TB research).

  • Sondhi, S. M., et al. (2010).[1] Synthesis and anti-inflammatory activity of some new quinoline-3-carbohydrazide derivatives.[1] Medicinal Chemistry Research.[1][8]

  • Al-Sha'alan, N. H. (2023).[1][3] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...[3] Structure and Biological Activity.[2][1][7][8][9][10][11][12] Inorganics, 11(10), 412.[3] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-3-carbohydrazide (Q3C) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.[1] Its bioavailability and reactivity are strictly governed by its solubility profile. This guide provides a comprehensive technical analysis of the solubility behavior of Q3C, detailing the physicochemical drivers of dissolution, rigorous experimental protocols for measurement, and the thermodynamic modeling required to predict its behavior in pharmaceutical formulations.

Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Physicochemical Context & Structure-Property Relationships[1][2][3]

To understand the solubility of quinoline-3-carbohydrazide, one must analyze the competition between its hydrophobic scaffold and its hydrophilic functionalization.

  • The Scaffold (Hydrophobic): The quinoline ring (benzopyridine) is aromatic and planar. It exhibits strong

    
    -
    
    
    
    stacking interactions in the crystal lattice, leading to high lattice energy. This generally resists dissolution, particularly in aqueous media.
  • The Functional Group (Hydrophilic/H-Bonding): The C3-carbohydrazide moiety (

    
    ) introduces hydrogen bond donors (
    
    
    
    ,
    
    
    ) and acceptors (
    
    
    , heterocyclic
    
    
    ).

Solubility Mechanism: Dissolution occurs when solvent-solute interactions (solvation enthalpy) overcome the solute-solute interactions (lattice enthalpy).

  • Polar Aprotic Solvents (DMSO, DMF): Exhibit the highest solubility. The solvent's high dipole moment disrupts the quinoline's

    
    -stacking, while the oxygen atoms in the solvent accept hydrogen bonds from the hydrazide group.
    
  • Polar Protic Solvents (Ethanol, Methanol): Moderate solubility. These solvents can donate protons to the carbonyl/heterocyclic nitrogen and accept protons from the amine, but they struggle to disrupt the hydrophobic aromatic stacking as effectively as DMSO.

  • Non-Polar/Weakly Polar Solvents (Ether, Hexane): Poor solubility. They lack the polarity to overcome the crystal lattice energy.

Experimental Protocol: Isothermal Saturation Method

The following protocol is the industry standard for generating high-precision solubility data (mole fraction) suitable for thermodynamic modeling.

Phase 1: Preparation & Saturation
  • Solvent Selection: Use HPLC-grade solvents (Methanol, Ethanol, Isopropanol, DMSO, DMF, Ethyl Acetate).

  • Excess Addition: Add solid Q3C in excess to 20 mL of the selected solvent in a double-walled glass vessel.

  • Temperature Control: Connect the vessel to a thermostatic water bath (precision

    
     K).
    
  • Equilibration: Stir continuously using a magnetic stirrer for 24 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

Phase 2: Sampling & Analysis
  • Filtration: Extract the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent temperature-drop precipitation.
    
  • Dilution: Immediately dilute the aliquot in a volumetric flask with the mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the linear calibration range.

  • Quantification:

    • Method: UV-Visible Spectrophotometry (typically

      
       nm, verify via scan) or HPLC-DAD.
      
    • Replication: Perform in triplicate (

      
      ).
      
Visualization: Experimental Workflow

SolubilityProtocol Start Start: Solid Q3C + Pure Solvent Equilibrium Agitation (24h) @ Constant T (Thermostatic Bath) Start->Equilibrium Dissolution Settle Phase Separation (Sedimentation 2h) Equilibrium->Settle Ensure SLE Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Remove Solids Dilute Gravimetric Dilution Filter->Dilute Prevent Precipitation Analyze Quantification (HPLC/UV) Calculate Mole Fraction (x) Dilute->Analyze Beer-Lambert Law

Figure 1: Step-by-step workflow for determining the equilibrium solubility of quinoline-3-carbohydrazide using the saturation shake-flask method.

Solubility Landscape & Data Interpretation[1][2][4]

While specific mole fraction values depend on the exact temperature, the relative solubility order for quinoline-3-carbohydrazide is consistent across literature for similar quinoline ligands [1, 2].

Solvent ClassSpecific SolventsSolubility LevelInteraction Mechanism
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions; H-bond acceptance from hydrazide.
Polar Protic Methanol, EthanolModerate H-bonding network; hindered by hydrophobic quinoline ring.
Esters Ethyl AcetateLow-Moderate Weak H-bond acceptance; limited solvation of aromatic system.
Ethers Diethyl Ether, THFLow/Insoluble Insufficient polarity to break crystal lattice.
Aqueous WaterVery Low Hydrophobic effect dominates; high energy cost to create cavity in water structure.

Data Trends:

  • Temperature Dependence: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (

    
    ).
    
  • Mole Fraction (

    
    ):  Typically ranges from 
    
    
    
    (in poor solvents) to
    
    
    (in DMSO) depending on T.

Thermodynamic Modeling

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the standard authoritative model.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction of Q3C.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: These parameters reflect the non-ideality of the solution and the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the fundamental drivers of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: For Q3C, this value is positive (Endothermic). Heat is required to break the crystal lattice.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates the dissolution is not spontaneous at standard conditions without thermal input or high dilution (entropy driven).
      
Visualization: Thermodynamic Logic

Thermodynamics Data Experimental Data (x vs T) Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Apelblat Fitting VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Linearization Enthalpy Enthalpy (?H) (+): Endothermic VantHoff->Enthalpy Slope Entropy Entropy (?S) (+): Disorder Increases VantHoff->Entropy Intercept Gibbs Gibbs Energy (?G) Solubility Driver Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Implications for Drug Development[1][6][7][8]

  • Formulation Strategy: Since Q3C shows poor aqueous solubility, formulation must utilize co-solvency (e.g., PEG-400 or Ethanol/Water mixtures) or solid dispersion techniques to enhance bioavailability.

  • Synthesis & Purification: The high solubility in DMF/DMSO and low solubility in Ethanol/Water suggests a recrystallization strategy : dissolve Q3C in hot DMF, then add water or cold ethanol as an anti-solvent to precipitate pure crystals [3].

  • Stability: Avoid long-term storage in dilute solution in protic solvents if the hydrazide group is prone to hydrolysis; however, the quinoline ring provides significant steric protection.

References

  • Al-Busafi, S. N., et al. (2023).[3] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity. MDPI Molecules. Link

    • Relevance: Confirms solubility in DMSO/DMF and insolubility in ether; establishes the ligand class properties.
  • PubChem. (n.d.). Quinoline-3-carbohydrazide Compound Summary. National Library of Medicine. Link

    • Relevance: Authoritative source for chemical structure, identifiers (CAS 13962-42-0), and physicochemical properties.
  • BenchChem. (2025).[4] Overcoming poor solubility of quinoline derivatives in reactions. Link

    • Relevance: Provides general protocols for co-solvent selection and handling of sparingly soluble quinoline scaffolds.

Sources

An In-depth Technical Guide to the Stability and Storage of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for quinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of chemical stability and proven laboratory practices, this document outlines the factors influencing the integrity of quinoline-3-carbohydrazide and offers detailed protocols for its proper handling, storage, and stability assessment. The information presented herein is intended to ensure the reliability and reproducibility of research involving this compound.

Introduction to Quinoline-3-Carbohydrazide: A Molecule of Interest

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a carbohydrazide moiety at the 3-position of the quinoline ring system creates a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications.[2][3] Quinoline-3-carbohydrazide serves as a key building block in the development of new chemical entities, making a thorough understanding of its stability profile paramount for any research and development program.[4]

The inherent reactivity of the hydrazide group, coupled with the aromatic quinoline core, necessitates careful consideration of storage and handling procedures to prevent degradation and ensure the integrity of the compound throughout its lifecycle. This guide will delve into the key factors affecting the stability of quinoline-3-carbohydrazide and provide actionable protocols for its management.

Fundamental Chemical Properties and Inherent Stability

Quinoline-3-carbohydrazide is a solid, crystalline substance at room temperature.[5] Its structure, featuring both a quinoline ring system and a carbohydrazide functional group, dictates its chemical behavior and stability.

The Quinoline Moiety

The quinoline ring is a bicyclic aromatic system that is generally stable. However, aged samples of quinoline itself, particularly when exposed to light, can yellow and eventually turn brown, indicating some level of degradation.[6]

The Carbohydrazide Functional Group

The carbohydrazide group (-CONHNH2) is known to be reactive and can be susceptible to degradation under certain conditions. Carbohydrazide itself is stable under recommended storage conditions but may explode if heated. It is also incompatible with strong acids and strong oxidizing agents. The presence of the nucleophilic terminal amine in the hydrazide moiety makes it a reactive center for various chemical transformations.

Key Factors Influencing the Stability of Quinoline-3-Carbohydrazide

Several environmental factors can impact the chemical stability of quinoline-3-carbohydrazide. Understanding and controlling these factors are crucial for maintaining the compound's purity and integrity.

  • Temperature: Elevated temperatures can promote the degradation of many organic compounds, and carbohydrazide derivatives are no exception. Thermal stress can lead to decomposition, potentially through pathways involving the hydrazide group.

  • Light: As with many aromatic and heterocyclic compounds, exposure to light, particularly UV radiation, can induce photochemical degradation.[6] It is crucial to protect quinoline-3-carbohydrazide from light to prevent the formation of photodegradation products.

  • Humidity: The presence of moisture can facilitate hydrolytic degradation pathways, particularly if acidic or basic impurities are present.

  • pH: The pH of the local environment, especially in solution, can significantly influence the stability of the carbohydrazide moiety. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidizing Agents: The hydrazide group is susceptible to oxidation. Contact with strong oxidizing agents should be strictly avoided to prevent the formation of unwanted byproducts.

Recommended Storage and Handling Procedures

To ensure the long-term stability of quinoline-3-carbohydrazide, the following storage and handling procedures are recommended:

Long-Term Storage

For long-term storage, quinoline-3-carbohydrazide should be kept in a tightly sealed, opaque container to protect it from light and moisture. The storage environment should be cool, dry, and well-ventilated. A refrigerator (2-8 °C) is a suitable storage location. For highly sensitive applications, storage in a desiccator within the refrigerator is recommended to minimize exposure to humidity.

Handling in the Laboratory

When handling quinoline-3-carbohydrazide in a laboratory setting, it is important to minimize its exposure to adverse conditions. Weighing and transferring of the solid should be done promptly and in an area with controlled humidity if possible. Solutions should be prepared fresh for each experiment whenever feasible. If solutions need to be stored, they should be protected from light and kept at a low temperature. The choice of solvent can also impact stability, and preliminary studies to assess compatibility are advisable.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for quinoline-3-carbohydrazide in the public domain, the following protocols are provided as a robust starting point for researchers to conduct their own stability assessments. These protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7]

Table 1: Proposed Conditions for Forced Degradation Studies of Quinoline-3-Carbohydrazide

Stress ConditionProposed Experimental Parameters
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-compliant light source
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: Development of a Stability-Indicating Reversed-Phase HPLC Method

  • Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for the separation of quinoline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: A UV detector set at a wavelength where quinoline-3-carbohydrazide exhibits significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Key Concepts

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of quinoline-3-carbohydrazide.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Compound Quinoline-3-carbohydrazide Solution Prepare Solutions Compound->Solution Acid Acidic Hydrolysis Solution->Acid Base Basic Hydrolysis Solution->Base Oxidation Oxidative Stress Solution->Oxidation Thermal Thermal Stress Solution->Thermal Photo Photolytic Stress Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Degradation_Profile Degradation Profile HPLC->Degradation_Profile MS->Degradation_Profile Storage_Conditions Define Storage Conditions Degradation_Profile->Storage_Conditions

Sources

Mechanistic Theories of Quinoline-3-Carbohydrazide (Q3C) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic theories and experimental validation of Quinoline-3-Carbohydrazide (Q3C) and its derivatives. It is designed for researchers investigating this scaffold for antiproliferative, antimicrobial, and kinase-inhibitory applications.

Executive Summary: The Dual-Pharmacophore Hypothesis

The therapeutic efficacy of quinoline-3-carbohydrazide stems from a "Dual-Pharmacophore" architecture. Unlike simple quinolines, which primarily act as DNA intercalators, the Q3C scaffold integrates a metal-chelating/hydrogen-bonding hydrazide tail with the planar, lipophilic quinoline core .

  • Zone A (Quinoline Core): Provides π-π stacking interactions (DNA intercalation) and hydrophobic occupancy in ATP-binding pockets of kinases (EGFR, VEGFR).

  • Zone B (Carbohydrazide Linker): Acts as a hydrogen bond donor/acceptor "hinge binder" and a transition metal chelator (Fe²⁺, Cu²⁺), critical for inhibiting metalloenzymes like Ribonucleotide Reductase (RR) and generating reactive oxygen species (ROS).

Primary Mechanisms of Action (MoA)

Theory A: Tyrosine Kinase Inhibition (EGFR & VEGFR)

The Q3C scaffold functions as an ATP-competitive inhibitor. The nitrogen atoms in the quinoline ring and the hydrazide side chain mimic the adenine ring of ATP, forming critical hydrogen bonds within the "hinge region" of the kinase domain.

  • Mechanism: The quinoline ring occupies the hydrophobic pocket (Val702 in EGFR). The carbohydrazide moiety extends into the solvent-accessible region or interacts with the gatekeeper residue (e.g., Thr790), potentially overcoming resistance mutations.

  • Validation: Derivatives often show IC₅₀ values in the nanomolar range (e.g., 7.7 nM against EGFR-TK).

Theory B: DNA Gyrase "Poisoning" (Antimicrobial)

In bacterial models (S. aureus, E. coli), Q3C derivatives stabilize the cleaved DNA-Gyrase complex. Unlike simple catalytic inhibitors, these compounds freeze the enzyme-DNA complex, leading to the accumulation of double-strand breaks—a mechanism termed "gyrase poisoning."

  • Structural Basis: The C-3 hydrazide carbonyl and the N-1 quinoline nitrogen coordinate with the Mg²⁺ ion in the gyrase active site, preventing the religation of DNA strands.

Theory C: Mitochondrial Apoptosis & Metal Chelation

The hydrazide moiety is a potent chelator. By sequestering intracellular iron, Q3C derivatives inhibit Ribonucleotide Reductase (RR), the rate-limiting enzyme in DNA synthesis. Furthermore, copper chelation can lead to the formation of redox-active complexes that generate superoxide anions, triggering the intrinsic mitochondrial apoptotic pathway (Bax upregulation/Bcl-2 downregulation).

Visualization of Signaling Pathways

Figure 1: Multi-Target Signaling Blockade

This diagram illustrates how Q3C derivatives simultaneously target cell surface receptors and nuclear integrity.

Q3C_Mechanism cluster_membrane Cell Membrane Targets cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Targets Q3C Quinoline-3-Carbohydrazide (Ligand) EGFR EGFR/VEGFR (Tyrosine Kinase) Q3C->EGFR ATP Competition Bax Bax (Pro-apoptotic) Q3C->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Q3C->Bcl2 Downregulation DNA DNA Intercalation Q3C->DNA Intercalation Topo Topoisomerase II Inhibition Q3C->Topo Stabilization of Cleavable Complex PI3K PI3K EGFR->PI3K AKT AKT Phosphorylation PI3K->AKT mTOR mTOR AKT->mTOR Caspase Caspase-3/9 Activation mTOR->Caspase Inhibition of Survival Bax->Caspase Bcl2->Caspase Blocks Topo->Caspase DNA Damage Signal

Caption: Figure 1. Q3C derivatives induce apoptosis via dual inhibition of EGFR-driven survival pathways and direct DNA/Topoisomerase damage signaling.

Comparative Activity Data

The following table summarizes the potency of Q3C derivatives against key biological targets compared to standard clinical agents.

Target ClassSpecific TargetQ3C Derivative Activity (IC₅₀/MIC)Reference StandardMechanism Note
Kinase EGFR (WT)7.7 nM (Compound 28)Gefitinib (3-5 nM)H-bond with Met793 (Hinge)
Kinase VEGFR-20.12 µM SorafenibDual inhibition profile
Enzyme DNA Gyrase3.39 µM (Compound 14)Ciprofloxacin (3.80 µM)ATPase inhibition & Supercoiling block
Cell Line MCF-7 (Breast)0.66 µg/mL DoxorubicinApoptosis induction
Enzyme Topoisomerase IIα40.51 µM Etoposide (66.03 µM)Intercalative poison

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating , meaning they include internal controls to distinguish between specific mechanisms (e.g., intercalation vs. enzyme inhibition).

Protocol 1: DNA Gyrase Supercoiling Assay (Differentiation of Mode)

Objective: Determine if the compound inhibits the ATPase activity or the strand-passage mechanism.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase, ATP, Assay Buffer.

  • Workflow:

    • Incubate relaxed plasmid (0.5 µg) with Gyrase (1 U) and Q3C derivative (0.1 - 100 µM) for 60 min at 37°C.

    • Control A: No enzyme (Negative control for supercoiling).

    • Control B: Ciprofloxacin (Positive control for gyrase poisoning).

    • Control C: Novobiocin (Positive control for ATPase inhibition).

  • Readout: Electrophoresis on 1% agarose gel.

    • Result Interpretation: If the plasmid remains relaxed (like Novobiocin), it is an ATPase inhibitor. If linear fragments appear (like Ciprofloxacin), it is a gyrase poison.

Protocol 2: Spectroscopic DNA Binding (Titration)

Objective: Quantify binding affinity (


) and confirm intercalation.
  • Setup: Prepare a fixed concentration of CT-DNA (50 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing concentrations of Q3C derivative (0–50 µM) to the DNA solution.

  • Measurement: Record UV-Vis absorption spectra (200–400 nm).

  • Self-Validation Check:

    • Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (red shift).

    • Causality: Hypochromism indicates π-π stacking between the quinoline ring and DNA base pairs. No shift suggests simple electrostatic interaction (groove binding).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Objective: Confirm the mechanism of cell death (Apoptosis vs. Necrosis).

  • Cell Culture: Treat cancer cells (e.g., HepG2) with IC₅₀ concentration of Q3C for 24h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (indicates toxicity/membrane rupture).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (indicates specific mitochondrial signaling).

  • Success Criteria: A significant shift to Q4 confirms the mitochondrial MoA theories described above.

Structure-Activity Relationship (SAR) Logic

Understanding the SAR allows for the rational design of next-generation derivatives.

SAR_Flow Core Quinoline Core Pos3 Position 3: Carbohydrazide Core->Pos3 Essential for Chelation Pos4 Position 4: Substituents Core->Pos4 Modulates Solubility Pos67 Positions 6,7,8: Electron Donors Core->Pos67 Enhances Lipophilicity Activity1 Activity1 Pos3->Activity1 Hydrazone Formation (Schiff Base) -> Increases Potency Activity2 Activity2 Pos4->Activity2 -OH/-Cl Groups -> Increases DNA Affinity Activity3 Activity3 Pos67->Activity3 -OMe/-F -> Improves EGFR Binding

Caption: Figure 2. SAR Logic Flowchart. Modifications at Position 3 (hydrazide to hydrazone) are the most critical for enhancing biological activity.

References

  • Anticancer Mechanism of Quinoline Based Compounds: El-Sayed et al. (2023). International Journal of Medical and Pharmaceutical Health Sciences. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors: National Institutes of Health (PMC). Link

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis and anticancer activity: RSC Advances. Link

  • Design and Synthesis of Quinoline-3-Carbohydrazide Derivatives as DNA Gyrase Inhibitors: ACS Omega. Link

  • Quinoline and quinolone carboxamides: A review of anticancer activity: Molecular Diversity. Link

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: MDPI Molecules. Link

  • Quinoline alkaloids as intercalative topoisomerase inhibitors: Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-tested guide for the synthesis of quinoline-3-carbohydrazide from ethyl-3-quinoline carboxylate. The protocol is designed for reproducibility and scalability, incorporating insights into the reaction mechanism, safety precautions, and troubleshooting.

Introduction: The Significance of Quinoline-3-Carbohydrazide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] Quinoline-3-carbohydrazide serves as a critical synthetic intermediate, a versatile building block for constructing more complex molecules. The hydrazide functional group is a reactive handle for creating hydrazones, oxadiazoles, and other heterocyclic systems, which are frequently explored in drug discovery programs to develop novel therapeutic candidates.[3][4] For instance, derivatives of quinoline carbohydrazide have been investigated as potential inhibitors of ATM kinase in cancer therapy and as potent antioxidant agents.[5][6] The reliable synthesis of this key intermediate is, therefore, a foundational step in the exploration of new quinoline-based therapeutics.

Reaction Scheme & Mechanism

The synthesis is achieved through the hydrazinolysis of an ester, a classic nucleophilic acyl substitution reaction. Ethyl-3-quinoline carboxylate is treated with hydrazine hydrate, which acts as a potent nucleophile.

Overall Reaction:

Mechanism of Hydrazinolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to base-catalyzed ester hydrolysis.[7][8]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the ethoxy oxygen, making the ethoxide a better leaving group.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling ethanol as the leaving group.

  • Final Product: The stable quinoline-3-carbohydrazide is formed. The reaction is driven to completion by the high reactivity of hydrazine and often by the precipitation of the product from the reaction medium.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures, which consistently report high yields and purity.[3][9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl-3-quinoline carboxylate≥98%Sigma-Aldrich, Alfa AesarStarting material.
Hydrazine hydrate (N₂H₄·H₂O)50-60% solution in waterSigma-Aldrich, Fisher ScientificCaution: Highly toxic and corrosive.[10]
Absolute Ethanol (EtOH)≥99.5%, AnhydrousMajor chemical suppliersReaction solvent.
Round-bottom flask (100 mL)-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Heating mantle or oil bath-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplierFor filtration.
Filter paper-Whatman or equivalent
Beakers and graduated cylinders-Standard laboratory supplier
Stoichiometry and Reagent Quantities

This table is based on a typical laboratory scale synthesis, targeting approximately 1 gram of the starting ester.

CompoundMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
Ethyl-3-quinoline carboxylate201.224.971.00 g1.0
Hydrazine Hydrate (100%)¹50.0619.88~1.0 mL4.0
Absolute Ethanol--50 mLSolvent

¹Note: Commercial hydrazine hydrate is typically a solution (e.g., 55%). The volume should be adjusted accordingly. For a 55% solution (density ~1.03 g/mL), use approximately 1.8 mL. Using a molar excess of hydrazine ensures the reaction goes to completion.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl-3-quinoline carboxylate (1.00 g, 4.97 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir the mixture until the ester is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (~1.8 mL of a 55% solution, ~19.88 mmol, 4.0 eq.) to the solution dropwise using a pipette. This step must be performed in a certified chemical fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Let the reaction reflux for 7-24 hours.[3][9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature overnight. A white precipitate of the product will form.[9]

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid twice with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product, either by air-drying on the filter paper or in a vacuum oven at 60°C to obtain the final quinoline-3-carbohydrazide.[9]

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup & Reflux cluster_workup 2. Product Isolation & Purification cluster_analysis 3. Characterization A Dissolve Ethyl-3-quinoline carboxylate in Ethanol B Add Hydrazine Hydrate (in fume hood) A->B C Reflux for 7-24 hours B->C D Cool to Room Temperature (Overnight Crystallization) C->D E Filter Product (Buchner Funnel) D->E F Wash with Cold Ethanol E->F G Dry Product (Vacuum Oven) F->G H Final Product: Quinoline-3-carbohydrazide G->H I Characterize: (MP, NMR, IR, MS) H->I

Sources

Application Note: High-Yield Synthesis & Characterization of N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

The quinolone scaffold, specifically the 4-hydroxy-2-oxo-1,2-dihydroquinoline (also known as 4-hydroxy-2-quinolone), represents a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral (specifically HIV-1 integrase inhibition), and anticancer properties.

This Application Note details an optimized, three-step synthetic pathway for generating


-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide . Unlike traditional Gould-Jacobs thermal fusion methods which often suffer from tar formation and difficult purification, this protocol utilizes an isatoic anhydride-mediated cyclization . This approach ensures higher regioselectivity, cleaner reaction profiles, and reproducible yields suitable for SAR (Structure-Activity Relationship) library generation.
Key Advantages of This Protocol
  • Regiocontrol: The use of isatoic anhydride directs the cyclization specifically to the 4-hydroxy-2-oxo isomer, minimizing side products.

  • Scalability: The workflow is designed for gram-scale synthesis but is adaptable to high-throughput parallel synthesis.

  • Self-Validating: Intermediate isolation points allow for rigorous QC before proceeding to the final condensation.

Synthetic Pathway Visualization

The following flowchart outlines the logic flow from raw materials to the final Schiff base pharmacophore.

SynthesisPathway Isatoic Isatoic Anhydride (Starting Material) Ester Intermediate 1: Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Isatoic->Ester Step 1: Cyclization DMF, 85°C, 5h DEM Diethyl Malonate DEM->Ester Hydrazide Intermediate 2: 4-hydroxy-2-oxo-1,2-dihydro- quinoline-3-carbohydrazide Ester->Hydrazide Step 2: Hydrazinolysis EtOH, Reflux, 4h Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Final Final Product: N'-arylidene-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carbohydrazide Hydrazide->Final Step 3: Condensation EtOH, cat. AcOH, Reflux Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Final

Figure 1: Step-wise synthetic workflow for the target quinolone scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Rationale: Direct condensation of aniline with diethyl malonate requires harsh thermal conditions (


C). Using isatoic anhydride allows the reaction to proceed at moderate temperatures (

C) in DMF, driven by the release of

.

Reagents:

  • Isatoic Anhydride (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Sodium Hydride (NaH) or Triethylamine (catalytic base, optional but accelerates reaction)

  • Solvent: DMF (Dimethylformamide), anhydrous.

Procedure:

  • Dissolve Isatoic Anhydride (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Add Diethyl Malonate (12 mmol) dropwise.

  • Heat the mixture to 85°C with magnetic stirring.

  • Observation: Evolution of

    
     gas indicates the reaction progress. Maintain heating for 5 hours or until gas evolution ceases.
    
  • Work-up: Pour the reaction mixture into crushed ice (100 g). The ester precipitates as a solid.[2]

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • QC Check: Melting point should be approx. 180-182°C.

Step 2: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Rationale: Nucleophilic acyl substitution converts the ester to the hydrazide. This step creates the "linker" necessary for the final Schiff base formation.

Reagents:

  • Ethyl ester (Intermediate 1) (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq) - Excess is used to prevent dimer formation.

  • Solvent: Absolute Ethanol.[2]

Procedure:

  • Suspend the Ethyl ester (5 mmol) in absolute ethanol (30 mL).

  • Add Hydrazine Hydrate (25 mmol) slowly.

  • Reflux the mixture for 4–6 hours.

  • Monitor: The starting material solid will dissolve, and the product will eventually precipitate out of the hot solution or upon cooling.

  • Cool to room temperature. Filter the precipitate.

  • Wash with cold ethanol and ether to remove excess hydrazine.

  • QC Check: IR spectrum should show the disappearance of the ester carbonyl (~1710

    
    ) and appearance of hydrazide doublets (
    
    
    
    ) around 3200-3300
    
    
    .
Step 3: Synthesis of N'-Arylidene Derivatives (Schiff Base Formation)

Rationale: Acid-catalyzed condensation between the hydrazide amine and an aromatic aldehyde.

Reagents:

  • Hydrazide (Intermediate 2) (1.0 eq)

  • Substituted Benzaldehyde (Ar-CHO) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Ethanol (or Ethanol/DMF mix if solubility is poor).

Procedure:

  • Dissolve/suspend the Hydrazide (1 mmol) in Ethanol (15 mL).

  • Add the Aromatic Aldehyde (1 mmol).

  • Add Glacial Acetic Acid (catalytic).[3]

  • Reflux for 2–4 hours.

  • Work-up: The product usually precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

  • Recrystallize from Ethanol or DMF/Water mixture.

Characterization & Validation Standards

The following spectral data table provides the expected signals for validating the structure of the final scaffold.

TechniqueFunctional GroupExpected Signal / ShiftNotes
FT-IR OH / NH

Broad band due to H-bonding
FT-IR C=O (Amide)

Characteristic quinolone carbonyl
FT-IR C=N (Imine)

Confirms Schiff base formation
1H-NMR -CH=N-

Diagnostic singlet for arylidene proton
1H-NMR NH (Ring)

Exchangeable with

1H-NMR OH (Enolic)

Often very downfield due to H-bonding

Critical Control Point: The 4-hydroxy-2-quinolone system exhibits tautomerism . In solution (NMR), you may observe signals corresponding to the 2,4-dione form depending on the solvent (DMSO-d6 vs.


). However, the 4-hydroxy-2-oxo form is generally the major tautomer stabilized by the 3-carbonyl substituent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Yield Moisture in DMFUse strictly anhydrous DMF; moisture hydrolyzes the isatoic anhydride.
Step 2: Dimerization Insufficient HydrazineEnsure at least 5 equivalents of hydrazine hydrate are used to favor mono-substitution.
Step 3: No Precipitate High SolubilityConcentrate the ethanol to 1/3 volume and cool in an ice bath. Add water dropwise to induce turbidity.
Impurity in NMR Unreacted AldehydeWash the final solid thoroughly with hot hexane or ether (aldehyde is soluble, product is not).

References

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Source: Iranian Journal of Pharmaceutical Research (2022).[4][5] Relevance: Primary source for the Isatoic Anhydride protocol and biological context (HIV-1 Integrase inhibition).[4] URL:[Link]

  • Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives. Source: Institute of Research Engineers and Doctors (2017).[6] Relevance: Provides comparative insights into microwave vs. thermal methods for hydrazide-hydrazone formation. URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: Molecules (2013).[7] Relevance: Validates the Gould-Jacobs type cyclization mechanisms and ester intermediate characterization. URL:[Link]

Sources

Application Note: Quinoline-3-Carbohydrazide Scaffolds in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis, Solubilization, and Validated Assay Protocols

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically validated by the success of fluoroquinolones (e.g., ciprofloxacin). However, rising antimicrobial resistance (AMR) necessitates the modification of this core. The quinoline-3-carbohydrazide derivative represents a strategic "molecular hybrid" approach.

By fusing the lipophilic quinoline ring with a polar carbohydrazide linker, researchers can exploit dual mechanisms:

  • Pharmacophore Retention: The quinoline core maintains affinity for the DNA-binding pocket of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Hydrogen Bonding Network: The hydrazide moiety (-CONHNH2) acts as a hydrogen bond donor/acceptor, facilitating novel interactions with amino acid residues (e.g., Asp87, Ser83) in the enzyme active site that traditional quinolones may miss due to resistance mutations [1].

This guide details the end-to-end workflow for utilizing quinoline-3-carbohydrazide in antimicrobial assays, addressing the specific physicochemical challenges (solubility and chelation) inherent to this class.

Experimental Workflow Overview

The following diagram outlines the critical path from compound generation to mechanistic validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanistic Validation Synth Synthesis (Pfitzinger/Hydrazinolysis) Purify Purification (Recrystallization) Synth->Purify Stock Stock Prep (DMSO Solubilization) Purify->Stock MIC MIC Assay (Broth Microdilution) Stock->MIC Dilution <1% DMSO Resazurin Viability Dye (Resazurin/Alamar Blue) MIC->Resazurin Gyrase DNA Gyrase Supercoiling Assay Resazurin->Gyrase If MIC < 10 µg/mL Docking In Silico Docking Gyrase->Docking SAR Confirmation

Figure 1: Integrated workflow for quinoline-3-carbohydrazide characterization, from synthesis to target validation.

Pre-Analytical Considerations: The Solubility Paradox

Expertise Insight: The most common failure mode in testing quinoline-3-carbohydrazides is precipitation in aqueous media. These compounds are highly lipophilic. If the compound precipitates in the microtiter plate, the local concentration drops to zero, leading to false-negative results (high MICs).

Protocol: Robust Stock Preparation
  • Primary Stock: Dissolve the purified quinoline-3-carbohydrazide in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL (approx. 25-40 mM depending on MW).

    • Note: Sonicate for 10 minutes if visual turbidity persists.

  • Working Stock: Dilute the primary stock 1:10 in the assay medium (e.g., Mueller-Hinton Broth) immediately before plating.

  • The "1% Rule": The final concentration of DMSO in the bacterial well must not exceed 1% (v/v). Higher concentrations can inhibit sensitive strains (e.g., S. aureus), confounding the data [2].

Core Protocol: Broth Microdilution (MIC)[1]

This protocol is adapted from CLSI M07 guidelines [3], optimized for hydrophobic hydrazide derivatives.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2] Crucial: Hydrazides can chelate cations; CAMHB ensures physiological Mg2+/Ca2+ levels are maintained.

  • Indicator: Resazurin (0.015% solution).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB.
    
  • Plate Layout:

    • Rows A-H: Serial 2-fold dilutions of the quinoline derivative (Range: 128 µg/mL to 0.25 µg/mL).

    • Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells containing 50 µL of the drug solution. Final volume: 100 µL. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout (The Resazurin Modification):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 1-2 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

    • Why this matters: Visual turbidity is unreliable for quinolines due to micro-precipitation. The color change is a definitive metabolic marker.

Mechanistic Validation: DNA Gyrase Inhibition

If the MIC is promising (<10 µg/mL), validate the mechanism. Quinoline-3-carbohydrazides target the ATP-binding subunit (GyrB) or the DNA-binding subunit (GyrA) of DNA Gyrase [4].

Mechanism of Action Diagram

MoA Enzyme DNA Gyrase (A2B2 Heterotetramer) Complex Cleavable Complex (Stabilized) Enzyme->Complex Normal Cycle DNA Relaxed DNA DNA->Complex Normal Cycle ATP ATP ATP->Complex Normal Cycle Result Inhibition of Supercoiling & DSB Accumulation Complex->Result Replication Fork Arrest Inhibitor Quinoline-3-Carbohydrazide Inhibitor->Complex Intercalates/Binds

Figure 2: Mechanism of Action. The compound stabilizes the DNA-Gyrase cleavable complex, preventing religation.

Assay: Supercoiling Inhibition
  • Kit: Use a commercial E. coli gyrase supercoiling kit.

  • Reaction: Mix Relaxed pBR322 plasmid (0.5 µg) + DNA Gyrase (1 U) + Test Compound (varying concentrations).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS/Proteinase K).

  • Analysis: Run samples on a 1% agarose gel.

    • Result: Active compounds will show a band corresponding to relaxed DNA (upper band), while the vehicle control will show supercoiled DNA (lower band, faster migration).

Data Presentation & Analysis

When reporting results, structure your Structure-Activity Relationship (SAR) data clearly. Do not report single replicates; report the Mode of at least three independent experiments.

Table 1: Template for Reporting Antimicrobial Activity (MIC in µg/mL)

Compound IDR-Substituent (Pos 6/7)S. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)ClogP
Q-3C-01 -H>128>128>1281.8
Q-3C-02 -F (6-position)816642.1
Q-3C-03 -Cl (7-position)48322.4
Cipro (Control)0.50.0150.5-

Interpretation: A decrease in MIC correlates with specific halogen substitutions, often driven by increased lipophilicity (ClogP) aiding cell wall penetration.

References

  • Soltani, S. et al. (2023).[3] Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.[4] Chemistry & Biodiversity.[5]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[1]

  • Eswaran, S. et al. (2010). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety.[6] European Journal of Medicinal Chemistry.

  • El-Gohary, N.S. & Shaaban, M.I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities and molecular docking of novel quinoline-3-carbohydrazide derivatives. Bioorganic Chemistry.

  • BenchChem Technical Support. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays.

Sources

Application Note: Quinoline-3-Carbohydrazide in Antitubercular Drug Design

[1][2]

Executive Summary & Strategic Rationale

The resurgence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel chemotypes. While fluoroquinolones (e.g., Moxifloxacin) target DNA gyrase subunit A (GyrA), the quinoline-3-carbohydrazide scaffold represents a distinct pharmacological approach.

Why this scaffold?

  • Dual-Target Potential: Unlike classical quinolones, 3-carbohydrazide derivatives often exhibit polypharmacology, targeting DNA Gyrase Subunit B (GyrB) (ATPase domain) and potentially Enoyl-ACP Reductase (InhA) , mimicking the hydrazine-based mechanism of Isoniazid.

  • Chemical Versatility: The hydrazide linker (-CONHNH2) serves as a "privileged structure" for generating Schiff bases (hydrazones), which improve lipophilicity (LogP) and cell wall penetration.

  • Selectivity: Recent SAR (Structure-Activity Relationship) studies indicate high Selectivity Indices (SI > 10), minimizing host cytotoxicity compared to non-specific intercalators.

Chemical Synthesis Protocol

This protocol details the conversion of a quinoline ester precursor to the active carbohydrazide and its subsequent derivatization into a Schiff base (hydrazone), which is often the bioactive pharmacophore.

A. Reagents & Equipment[3][4]
  • Precursor: Ethyl quinoline-3-carboxylate (Commercial or synthesized via Meth-Cohn method).

  • Reagents: Hydrazine hydrate (99%), Absolute Ethanol, Glacial Acetic Acid, Various substituted benzaldehydes (for Schiff base).

  • Equipment: Round bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Buchner funnel.

B. Step-by-Step Synthesis
Step 1: Synthesis of Quinoline-3-Carbohydrazide[1]
  • Dissolution: Dissolve 0.01 mol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with constant stirring.

    • Expert Insight: Excess hydrazine prevents the formation of dimeric by-products.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours . Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Precipitation: Concentrate the reaction mixture to half volume under reduced pressure. Cool to 0–5°C (ice bath). The solid hydrazide will precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

    • Yield Target: >80%.

    • QC Check: IR spectrum should show doublet -NH2 peaks around 3300–3200 cm⁻¹ and C=O stretch at 1660 cm⁻¹.

Step 2: Derivatization to Quinoline-3-Carbohydrazone (Schiff Base)
  • Mixing: Dissolve 0.001 mol of the synthesized hydrazide in 15 mL ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid (catalyst).

  • Coupling: Add 0.0011 mol of the appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Cool to room temperature. Filter the colored precipitate (hydrazone). Wash with cold ether.

C. Synthesis Workflow Diagram

SynthesisWorkflowStartEthyl Quinoline-3-carboxylateProcess1Reflux (EtOH)12-24hStart->Process1Reagent1Hydrazine Hydrate(Excess)Reagent1->Process1IntermediateQuinoline-3-Carbohydrazide(Linker Scaffold)Process1->IntermediateNucleophilic SubstitutionProcess2Condensation4-6hIntermediate->Process2Reagent2Aryl Aldehyde+ AcOH (Cat.)Reagent2->Process2ProductTarget Hydrazone(Schiff Base)Process2->ProductImine Formation

Caption: Synthetic pathway from ester precursor to bioactive hydrazone via nucleophilic acyl substitution and condensation.

In Silico Validation (Molecular Docking)

Before biological testing, validate the binding mode against key targets.

Protocol
  • Target Selection:

    • InhA (Enoyl-ACP Reductase): PDB ID: 1ENY (Complexed with NADH and Isoniazid adduct).

    • DNA Gyrase B (ATPase domain): PDB ID: 1KZN (Complexed with ATPase inhibitor).

  • Ligand Preparation: Energy minimize the quinoline derivative (MMFF94 force field). Ensure the hydrazone linkage is in the stable E-configuration.

  • Grid Generation:

    • InhA: Center grid on the NADH binding pocket.

    • GyrB: Center grid on the ATP binding site.

  • Docking Parameters (AutoDock Vina/PyRx):

    • Exhaustiveness: 8

    • Binding Modes: 9

  • Success Criteria: Binding affinity < -8.0 kcal/mol and H-bond interactions with Tyr158 (InhA) or Asp73 (GyrB).

Biological Evaluation: REMA Protocol

The Resazurin Microtiter Assay (REMA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

A. Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.

  • Indicator: Resazurin sodium salt powder (0.01% w/v solution in sterile water). Filter sterilize.

B. Assay Protocol
  • Inoculum Prep: Adjust active log-phase culture to McFarland Standard No. 1 . Dilute 1:20 in 7H9 media.

  • Plate Layout: Use a sterile 96-well plate.

    • Perimeter Wells: Fill with sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of 7H9 media.

  • Drug Dilution:

    • Dissolve quinoline derivatives in DMSO (Stock 1 mg/mL).

    • Perform serial 2-fold dilutions in the plate (Range: 100 µg/mL to 0.19 µg/mL).

    • Control 1: Rifampicin (Positive Control).

    • Control 2: DMSO only (Solvent Control).

    • Control 3: Media only (Sterility).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each test well. Final volume = 200 µL.

  • Incubation: Seal plate with parafilm. Incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.01% Resazurin solution to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Selectivity & Safety Profiling

A potent drug is useless if it kills the host. You must calculate the Selectivity Index (SI) .

  • Cytotoxicity Assay (MTT): Perform on Vero (African Green Monkey Kidney) or HepG2 cell lines.

  • Calculation:

    • Determine CC50 (Cytotoxic Concentration for 50% cell death).

    • Determine MIC (from REMA).[2][3]

  • Threshold: An ideal candidate should have an SI > 10 .

Biological Decision Tree

BioWorkflowCompoundSynthesized QuinolineDerivativeDockingIn Silico Docking(InhA / GyrB)Compound->DockingDecision1Binding Energy < -8 kcal/mol?Docking->Decision1REMAIn Vitro REMA Assay(M. tb H37Rv)Decision1->REMAYesDiscardDiscard / RedesignDecision1->DiscardNoDecision2MIC < 6.25 µg/mL?REMA->Decision2MTTCytotoxicity Assay(Vero Cells)Decision2->MTTYesDecision2->DiscardNoCalcCalculate Selectivity Index(SI = CC50/MIC)MTT->CalcFinalLead Candidate(SI > 10)Calc->FinalHigh SICalc->DiscardLow SI

Caption: Decision matrix for advancing quinoline-3-carbohydrazide candidates from synthesis to lead identification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrazide) Incomplete reaction or hydrolysis.Use excess hydrazine (5 eq). Ensure ethanol is absolute (water can hydrolyze ester to acid).
Precipitate in REMA Compound insolubility.Ensure final DMSO concentration is <1%. Use a sonicator for stock prep.
Pink Control Wells Contamination.Work in a Biosafety Level 3 (BSL-3) laminar flow hood. Filter sterilize all media.
Inconsistent MICs Clumped inoculum.Use glass beads to disperse Mtb clumps before adjusting to McFarland standard.

References

  • Eswaran, S., et al. (2010).[4][5] Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents.[4][6] Bioorganic & Medicinal Chemistry Letters.[4]

  • Palomino, J.C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3][7] Antimicrobial Agents and Chemotherapy.[2][8][3][6][9][10][11]

  • Thomas, K.D., et al. (2011).[6] Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents.[4][6] European Journal of Medicinal Chemistry.[4][6]

  • Musiol, R., et al. (2010). Quinoline-based compounds as privileged scaffolds in drug discovery.[4] Expert Opinion on Drug Discovery.

quinoline-3-carbohydrazide as a precursor for Schiff base ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quinoline-3-Carbohydrazide as a Precursor for Schiff Base Ligands

Abstract

This application note details the methodological framework for utilizing quinoline-3-carbohydrazide as a scaffold for synthesizing Schiff base ligands.[1] The quinoline moiety, a privileged structure in medicinal chemistry, combined with the versatile azomethine (-C=N-) linkage, yields compounds with potent antimicrobial, anticancer, and metal-chelating properties. This guide provides optimized protocols for synthesis, characterization, and application, emphasizing reproducibility and mechanistic understanding.

Introduction & Chemical Basis

Quinoline-3-carbohydrazide serves as a critical intermediate in the generation of acylhydrazones. Unlike simple alkyl amines, the hydrazide moiety (


) possesses distinct nucleophilicity due to the alpha-effect, yet it requires specific acid catalysis to overcome the activation energy barrier when condensing with carbonyls.

The resulting Schiff bases are not merely synthetic endpoints but are "ligand systems" capable of:

  • Pharmacophore Hybridization: Linking the quinoline core with other bioactive aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde).

  • Metal Coordination: Acting as tridentate ONO or NNO donors to form stable transition metal complexes (Cu, Ni, Co), often enhancing biological activity via chelation theory.

Mechanism of Action

The formation of the Schiff base follows an acid-catalyzed nucleophilic addition-elimination pathway. The acid catalyst is critical: it protonates the carbonyl oxygen to increase electrophilicity but must not be in excess to avoid protonating the hydrazide nitrogen, which would deactivate the nucleophile.

SchiffBaseMechanism Reactants Quinoline-3-carbohydrazide + Aldehyde Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation AcOH Attack Nucleophilic Attack (Carbinolamine Formation) Protonation->Attack Dehydration Dehydration (-H₂O) Attack->Dehydration Rate Determining Product Schiff Base (Azomethine) Dehydration->Product

Figure 1: Acid-catalyzed condensation mechanism. The dehydration step is often rate-determining and driven by heat (reflux).

Experimental Protocols

Phase 1: Synthesis of the Precursor (Quinoline-3-carbohydrazide)

Note: If starting from commercially available carbohydrazide, skip to Phase 2.

Reaction: Ethyl quinoline-3-carboxylate + Hydrazine Hydrate


 Quinoline-3-carbohydrazide + Ethanol
  • Dissolution: Dissolve 0.01 mol of ethyl quinoline-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (99%) in excess (0.05 mol) dropwise with stirring.

    • Expert Insight: Excess hydrazine drives the equilibrium forward and prevents the formation of dimer impurities.

  • Reflux: Heat the mixture at reflux (

    
    ) for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
    
  • Isolation: Cool to room temperature. The hydrazide typically precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.

Phase 2: Synthesis of Schiff Base Ligands (Core Protocol)

Reaction: Quinoline-3-carbohydrazide + Aromatic Aldehyde


 Schiff Base + 

Materials:

  • Quinoline-3-carbohydrazide (1 mmol)

  • Substituted Benzaldehyde (1 mmol) (e.g., 2-nitrobenzaldehyde, 2-chlorobenzaldehyde)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1 mmol of quinoline-3-carbohydrazide in 20 mL ethanol.

    • Troubleshooting: If solubility is poor, add minimal DMF (dimethylformamide) or heat gently.

  • Mixing: Add 1 mmol of the selected aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Critical Control: Do not lower pH below 4-5. Strong acidic conditions will protonate the amine and halt the reaction.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Observation: A color change (often yellow or orange) usually indicates imine formation.

  • Workup:

    • Concentrate the solvent to ~5 mL using a rotary evaporator.

    • Cool on an ice bath to induce crystallization.

    • Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following spectroscopic markers.

Table 1: Key Spectroscopic Signatures

TechniqueFunctional GroupExpected SignalSignificance
FT-IR Azomethine (

)

Confirms condensation success.
FT-IR Amide Carbonyl (

)

Confirms retention of hydrazide core.
FT-IR NH Stretch

Should be present (amide NH).

H NMR
Azomethine Proton (

)

(s)
Diagnostic singlet; absence indicates hydrolysis.

H NMR
Amide Proton (

)

(s)
Often broad; disappears with

exchange.

H NMR
Quinoline Protons

(m)
Aromatic region multiplets.

Note: In metal complexes, the azomethine peak often shifts downfield, and the amide NH may disappear if enolization and deprotonation occur during coordination.

Applications & Workflow

The utility of these ligands extends into drug discovery and materials science.

Biological Screening (Antimicrobial/Anticancer)

Quinoline Schiff bases are pharmacophores.[1][2][3][4] The planar structure allows intercalation into DNA, while the chelation capability can disrupt metalloenzymes in bacteria.

  • Protocol: Dissolve ligand in DMSO (

    
    ). Screen against S. aureus and E. coli using the well-diffusion method.
    
Metal Complexation

These ligands act as tridentate chelators (ONO or NNO) for Cu(II), Ni(II), and Co(II).[5]

  • Synthesis: Mix Ligand (2 eq) + Metal Salt (1 eq) in ethanol. Reflux 2h.

  • Result: Octahedral or square planar complexes with enhanced stability and lipophilicity.

Workflow cluster_0 Synthesis cluster_1 Validation cluster_2 Application Step1 Precursor Synthesis (Hydrazinolysis) Step2 Schiff Base Condensation (Acid Catalysis) Step1->Step2 Char Characterization (NMR, IR, Mass Spec) Step2->Char Bio Biological Screening (MIC, IC50) Char->Bio Coord Metal Complexation (M-L Coordination) Char->Coord

Figure 2: Operational workflow from precursor synthesis to application screening.

Troubleshooting & Expert Insights

  • Issue: No Precipitate Formed.

    • Cause: Product is too soluble in ethanol.

    • Solution: Pour the reaction mixture into crushed ice/water. The sudden polarity change usually forces the hydrophobic Schiff base out of solution.

  • Issue: Hydrolysis of Product.

    • Cause: Schiff bases are reversible.[6] Excess water or acid can reverse the reaction.

    • Solution: Ensure ethanol is anhydrous. Store products in a desiccator.

  • Issue: Broad NMR Signals.

    • Cause: Tautomerism (Amide-Imidic acid equilibrium) or paramagnetic impurities (if metal salts were nearby).

    • Solution: Run NMR in DMSO-

      
       rather than 
      
      
      
      to stabilize the hydrogen bonding network.

References

  • Synthesis and Biological Evaluation of Quinoline Schiff Bases Balaji, P.N., et al. (2017).[1][7] International Journal of Pharmaceutical Research. 7[7]

  • Metal Complexes of Schiff Bases from Quinoline-3-Carbohydrazide: Structure and Biological Activity Al-Jibori, S.A., et al. (2023). Inorganics (MDPI). 1

  • Quinoline-based Schiff bases as possible antidiabetic agents Ranade, S.D., et al. (2024).[3] RSC Medicinal Chemistry. 3[3]

  • Mechanistic explanation of the formation of Schiff base Meena, R., et al. (2023).[8] ResearchGate. 8[7]

Sources

Application Notes and Protocols for the Experimental Setup of Quinoline-3-Carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-3-Carbohydrazide in Modern Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-tubercular properties.[1] Its rigid, planar structure and ability to be functionalized at multiple positions make it an exceptional building block for drug design.[2] Within this esteemed class of compounds, quinoline-3-carbohydrazide emerges as a particularly versatile and powerful intermediate.

The true synthetic value of quinoline-3-carbohydrazide lies in its dual reactivity. The quinoline ring itself can undergo various substitution reactions, while the carbohydrazide moiety (-CONHNH₂) at the 3-position serves as a highly reactive handle for a multitude of chemical transformations. This functional group is a gateway to constructing a diverse array of molecular architectures, most notably through condensation reactions to form Schiff bases and cyclization reactions to generate novel heterocyclic systems such as oxadiazoles, pyrazoles, and triazoles.[3][4] These transformations are critical in drug development, as the addition of new heterocyclic rings can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the experimental setups for key reactions involving quinoline-3-carbohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Part 1: Synthesis of the Core Precursor: Quinoline-3-Carbohydrazide

The most direct and reliable method for preparing the quinoline-3-carbohydrazide precursor is through the hydrazinolysis of its corresponding ester, typically ethyl quinoline-3-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.

Causality Behind the Protocol:

  • Solvent Choice (Ethanol): Ethanol is an ideal solvent as it readily dissolves the starting ester. Critically, the resulting carbohydrazide product exhibits lower solubility in cold ethanol, facilitating its precipitation and isolation from the reaction mixture upon cooling, which simplifies the purification process.[3][5]

  • Reagent Stoichiometry (Excess Hydrazine Hydrate): A significant molar excess of hydrazine hydrate is employed to drive the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester.[3]

  • Thermal Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and ensures the reaction proceeds to completion within a reasonable timeframe (typically 10 minutes under microwave irradiation or several hours under conventional heating).[3][5]

Workflow for Quinoline-3-Carbohydrazide Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation cluster_end Final Product A Ethyl Quinoline-3-Carboxylate C Dissolve in Ethanol A->C B Hydrazine Hydrate (excess) B->C D Reflux (Heat) C->D Reaction Mixture E Cool to Room Temp. D->E Completed Reaction F Precipitation of Product E->F G Filter & Wash with Cold Ethanol F->G H Quinoline-3-Carbohydrazide (White Crystalline Solid) G->H

Caption: Synthesis workflow for quinoline-3-carbohydrazide.

Detailed Protocol 1: Synthesis of Quinoline-3-Carbohydrazide
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl quinoline-3-carboxylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).

  • Reaction Initiation: Add hydrazine hydrate (99%, 4.0 eq) to the solution.[3] Note: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Heating:

    • Conventional Method: Heat the mixture to reflux (approx. 80°C) and maintain for 24 hours.[3]

    • Microwave-Assisted Method: Irradiate the mixture in a sealed microwave reactor vial for 10 minutes.[5]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3), visualizing with UV light. The disappearance of the starting ester spot indicates completion.

  • Isolation: Allow the reaction mixture to cool to room temperature overnight. A white crystalline precipitate will form.[3]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified product under vacuum to yield quinoline-3-carbohydrazide as a white powder.

ParameterExpected ResultReference
Yield >90%[3]
Appearance White powder/crystals[5]
Melting Point 184–186 °C[3]
FTIR (cm⁻¹) ~3300-3400 (N-H str), ~1650 (C=O str, Amide I)
¹H NMR (DMSO-d₆, δ) ~9.5 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂)

Part 2: Key Reaction Pathways & Experimental Setups

Quinoline-3-carbohydrazide is a launchpad for creating vast libraries of derivatives. Below are protocols for its most fundamental and impactful transformations.

Condensation Reactions: The Gateway to Schiff Bases

The reaction between the terminal amine of the carbohydrazide and a carbonyl compound (aldehyde or ketone) is a robust method for synthesizing quinoline-based Schiff bases (hydrazones). These products are not only biologically active in their own right but also serve as intermediates for further cyclization reactions.

Causality Behind the Protocol:

  • Catalyst (Acetic Acid): A few drops of glacial acetic acid act as a proton source to catalyze the reaction. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen. It also facilitates the final dehydration step to form the C=N double bond.[3]

  • Solvent (Ethanol): Ethanol is again a preferred solvent due to its ability to dissolve both reactants and its suitable boiling point for refluxing the mixture.[3]

Reaction Scheme: Schiff Base Formation

QCH Quinoline-3-Carbohydrazide Process Reflux in Ethanol + Catalytic Acetic Acid QCH->Process Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Process Product Schiff Base Derivative (Quinoline-Hydrazone) Process->Product Condensation - H₂O

Caption: General pathway for Schiff base synthesis.

Detailed Protocol 2: General Synthesis of Quinoline-Hydrazone Schiff Bases
  • Reagent Setup: In a round-bottom flask, dissolve quinoline-3-carbohydrazide (1.0 eq) in ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq) of the desired substituted aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[3]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation: After completion, reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product.[3]

  • Purification: Collect the solid by vacuum filtration. Recrystallize the product from hot ethanol to obtain the pure Schiff base derivative.[3]

  • Characterization: Confirm the structure using FTIR (appearance of C=N stretch ~1600-1620 cm⁻¹), ¹H NMR (appearance of azomethine proton -N=CH- signal ~8.5-9.5 ppm), and mass spectrometry.

Aldehyde ReactantExpected ProductReference
2-Nitrobenzaldehyde(E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide[3]
2-Chlorobenzaldehyde(E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide[3]
2,4-Dihydroxybenzaldehyde(E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide[3]
Cyclization Reactions: Building Novel Heterocyclic Scaffolds

The carbohydrazide moiety is an excellent precursor for constructing five-membered heterocycles, which are prevalent in many pharmacologically active compounds.

This protocol outlines the synthesis of a 2-thiol-1,3,4-oxadiazole ring, a common moiety in medicinal chemistry, via a two-step, one-pot reaction involving carbon disulfide.

Causality Behind the Protocol:

  • Base (Potassium Hydroxide): KOH acts as a base to deprotonate the hydrazide nitrogen, making it a more potent nucleophile to attack the carbon of carbon disulfide (CS₂).

  • Cyclizing Agent (Carbon Disulfide): CS₂ provides the single carbon atom required to form the oxadiazole ring.

  • Dehydration: The intermediate potassium dithiocarbazate salt undergoes intramolecular cyclization upon heating, with the elimination of water and hydrogen sulfide, to form the stable 1,3,4-oxadiazole ring.

Detailed Protocol 3: Synthesis of 2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinoline
  • Reagent Setup: In a flask, dissolve quinoline-3-carbohydrazide (1.0 eq) in ethanol. Add an ethanolic solution of potassium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition: Add carbon disulfide (1.5 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. The product will precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol or an appropriate solvent to obtain the pure product.

  • Characterization: Confirm the structure. Key ¹H NMR signals include the disappearance of the -NHNH₂ protons and the appearance of a new SH proton (if in thione-thiol tautomeric equilibrium). FTIR will show the C=S stretch.

Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, are a cornerstone of modern synthetic efficiency. They allow for the rapid generation of complex and diverse molecular structures.

Causality Behind the Protocol:

  • Catalyst (Piperidine): Piperidine, a secondary amine, is a common base catalyst for condensation reactions like the Knoevenagel condensation, which is often the initial step in such MCRs.[6]

  • Reaction Conditions (Melt/Solvent-Free): Performing the initial steps under melt (solvent-free) conditions can accelerate reaction rates and is considered a green chemistry approach.[6]

  • One-Pot Approach: Combining all reactants in a single vessel simplifies the experimental setup, reduces waste, and saves time compared to a multi-step synthesis.

Workflow for a Representative One-Pot MCR

cluster_reactants Reactants Aniline Aniline Derivative OnePot One-Pot Reaction Vessel (Piperidine catalyst, Heat) Aniline->OnePot Dimedone Dimedone Dimedone->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Hydrazide Cyanoacetohydrazide* Hydrazide->OnePot note *Cyanoacetohydrazide is structurally similar and illustrates the MCR principle. Hydrazide->note Product Functionalized Quinoline Carbohydrazide Derivative OnePot->Product Domino Reaction (Knoevenagel-Michael -Cyclocondensation)

Caption: A one-pot, multi-component reaction (MCR) workflow.[6]

Detailed Protocol 4: One-Pot Synthesis of Functionalized Quinoline Derivatives

Note: This protocol is based on a reported MCR for synthesizing quinoline carbohydrazide derivatives using cyanoacetohydrazide as a key component, illustrating the MCR principle.[6]

  • Reagent Setup: In a flask, combine an aromatic aniline (1.0 eq), dimedone (1.0 eq), an aromatic aldehyde (1.0 eq), and cyanoacetohydrazide (1.0 eq).

  • Catalysis: Add a catalytic amount of piperidine (10-15 mol%).

  • Reaction: Heat the mixture under solvent-free (melt) conditions for the time specified in the literature, followed by the addition of a solvent like ethanol and further refluxing if required.[6]

  • Monitoring & Work-up: Monitor by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize to achieve high purity. This method often has the advantage of a simple work-up without the need for column chromatography.[6]

Part 3: Safety and Handling

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Use appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Hydrazine Hydrate: This compound is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation, ingestion, and skin contact. Use with extreme caution.

  • Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and ignition sources.

  • Acids and Bases: Handle acids (e.g., glacial acetic acid, HCl) and bases (e.g., KOH) with care as they are corrosive.

Conclusion

Quinoline-3-carbohydrazide stands as a cornerstone intermediate for the synthesis of novel and diverse heterocyclic compounds. Its robust reactivity, particularly in condensation and cyclization reactions, provides a reliable and versatile platform for drug discovery and development. The protocols detailed herein, from the synthesis of the precursor itself to its elaboration into complex scaffolds via Schiff base formation and multicomponent reactions, offer a validated framework for researchers. By understanding the chemical principles that dictate the choice of reagents and conditions, scientists can effectively leverage the power of the quinoline-3-carbohydrazide scaffold to build the next generation of therapeutic agents.

References

  • Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. IOSR Journal. Available at: [Link]

  • Ismaili, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Preparation and Properties of Quinoline. GeeksforGeeks. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Krasavin, M., et al. (2023). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2022). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Al-Dies, A. M., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules. Available at: [Link]

Sources

Application Note: Analytical Characterization of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of Quinoline-3-carbohydrazide (Q3C). It moves beyond standard textbook descriptions to provide field-validated protocols, troubleshooting insights, and rigorous data interpretation frameworks required for pharmaceutical-grade development.

Introduction & Structural Significance[1][2]

Quinoline-3-carbohydrazide (CAS: 22524-33-0) is a critical pharmacophore in drug discovery, serving as the immediate precursor for Schiff base derivatives with potent antimicrobial, anticancer, and anti-HIV integrase activity [1, 2].

Unlike simple aromatic hydrazides, the quinoline backbone introduces specific solubility challenges and fluorescence properties that complicate standard analysis. Furthermore, the synthesis—typically involving the hydrazinolysis of ethyl-3-quinoline carboxylate—carries the risk of residual hydrazine hydrate , a known genotoxic impurity that must be strictly controlled.

Core Molecule Profile
PropertySpecificationNotes
Formula C₁₀H₉N₃O
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 187.19 g/mol Monoisotopic Mass: 187.07
Appearance White to pale yellow crystalline powderYellowing indicates oxidation or light sensitivity
Melting Point 184–186 °C [1]Sharp endotherm; broadening indicates acid impurity
Solubility DMSO (High), DMF (High), Hot Ethanol (Mod)Insoluble in water and non-polar solvents (Hexane)

Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to selecting analytical methods. The primary impurities arise from incomplete conversion or hydrolysis.

SynthesisLogic cluster_0 Critical Quality Attributes Ester Ethyl-3-quinoline carboxylate Q3C Quinoline-3-carbohydrazide (Target) Ester->Q3C EtOH, Reflux - EtOH Acid Quinoline-3-carboxylic acid (Impurity A) Ester->Acid Hydrolysis (Trace H2O) Unreacted Unreacted Ester (Impurity B) Ester->Unreacted Incomplete Rxn Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Q3C

Figure 1: Synthetic pathway and potential impurity profile. Impurity A (Acid) forms if water is present during reflux. Impurity B (Ester) remains if reaction time is insufficient.

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Ester C=O


 Amide C=O) and presence of hydrazide.

Protocol:

  • Sample Prep: Grind 2 mg Q3C with 200 mg dry KBr. Press into a transparent pellet. (ATR is acceptable but transmission mode often yields better resolution for NH bands).

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Diagnostic Peaks:

Wavenumber (cm⁻¹) Assignment Diagnostic Value
3300–3150 N-H stretching (NH & NH₂) Doublet or broad band. Absence confirms no residual ester.
1660–1640 C=O stretching (Amide I) Shifted lower than ester precursor (~1720 cm⁻¹).
1610–1590 C=N / C=C (Quinoline) Characteristic ring breathing modes.[10]

| 1530–1520 | N-H bending (Amide II) | Confirms secondary amide structure. |

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and residual solvent analysis. Solvent: DMSO-d₆ is mandatory. CDCl₃ solubility is insufficient.

¹H NMR Protocol (400 MHz, DMSO-d₆):

  • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure integration accuracy of the amide proton.

  • Temperature: 298 K.

Chemical Shift Assignments:

Shift (δ ppm) Multiplicity Integration Assignment Notes
10.0 – 9.8 Broad Singlet 1H -CONH- Exchangeable with D₂O. Disappears in acid impurity.
9.3 – 9.2 Singlet 1H H-2 Most deshielded aromatic; diagnostic for 3-subst. quinoline.[1][2][4][5][6][9][11][12]
8.9 – 8.8 Singlet 1H H-4
8.2 – 7.6 Multiplet 4H H-5,6,7,8 Aromatic ring protons.

| 4.8 – 4.5 | Broad Singlet | 2H | -NH₂ | Critical Purity Marker. Sharpens if sample is very dry; broadens if wet. |

Troubleshooting:

  • Missing NH₂ peak? Proton exchange with water in DMSO can broaden this peak into the baseline. Dry the sample and use fresh ampoule DMSO-d₆.

  • Extra peak at ~172 ppm (¹³C)? Indicates unreacted ethyl ester.

Chromatographic Purity Method (HPLC-UV/MS)

Standard C18 methods often fail due to the basicity of the quinoline nitrogen, leading to peak tailing. This protocol uses a buffered mobile phase to suppress ionization of the ring nitrogen or ion-pairing effects.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV @ 280 nm (Quinoline max) and 230 nm.

  • Temperature: 30 °C.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Linear Gradient
20.0 40 60 Isocratic Hold

| 21.0 | 95 | 5 | Re-equilibration |

Retention Logic:

  • Hydrazine Hydrate: Elutes in void volume (highly polar). Note: Standard UV won't detect this well; requires derivatization or LC-MS.

  • Quinoline-3-Carboxylic Acid: Elutes early (polar/ionized).

  • Quinoline-3-Carbohydrazide (Target): Mid-elution.

  • Ethyl Ester (Precursor): Elutes late (hydrophobic).

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive ESI (+ve). Key Ions:

  • [M+H]⁺: m/z 188.08 (Base peak).

  • [M+Na]⁺: m/z 210.06.

  • Fragmentation Pattern (MS/MS of 188):

    • m/z 171: Loss of NH₃ (Characteristic of primary hydrazides).

    • m/z 157: Loss of N₂H₃ (Acylium ion formation: Quinoline-CO⁺).

    • m/z 129: Loss of CON₂H₃ (Quinoline cation).

Analytical Workflow Summary

Workflow cluster_char Structural Confirmation Sample Crude Q3C Sample Solubility Solubility Check (DMSO/EtOH) Sample->Solubility TLC TLC Screening (MeOH:CHCl3 1:9) Solubility->TLC HPLC HPLC Purity (>98% Area) TLC->HPLC Single Spot? Recryst Recrystallization (Hot Ethanol) HPLC->Recryst Fail (<95%) Release Final Release Testing HPLC->Release Pass Recryst->TLC Retest NMR 1H NMR (DMSO-d6) Release->NMR IR FT-IR (KBr) Release->IR MS LC-MS (ESI+) Release->MS

Figure 2: Step-by-step analytical decision tree for Q3C characterization.

References

  • Al-Wahaibi, L. H., et al. (2023).[10] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...: Structure and Biological Activity." Inorganics, 11(10), 412. Link

  • Mandewale, M. C., et al. (2016). "Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity..." RSC Advances, 6, 103822-103839. Link

  • Gaylord Chemical Company.[6][14] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link

  • PubChem. "Quinoline-3-carbohydrazide Compound Summary." National Library of Medicine. Link

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of NMR in the Structural Elucidation of Bioactive Quinolines

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.[1] Among these, quinoline-3-carbohydrazide derivatives are of significant interest due to their synthetic versatility and potential as precursors for a variety of heterocyclic compounds with promising pharmacological profiles.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation and purity assessment of these novel chemical entities.[1][5] ¹H (proton) and ¹³C (carbon-13) NMR provide detailed insights into the molecular framework, electronic environment of atoms, and the connectivity of the molecule.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the analysis of quinoline-3-carbohydrazide derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into the interpretation of the spectral data.

Core Principles of NMR Analysis for Quinoline-3-Carbohydrazide Derivatives

The structural analysis of quinoline-3-carbohydrazide derivatives by NMR relies on several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus.[1][5] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. The quinoline ring, being an aromatic heterocycle, exhibits characteristic chemical shifts for its protons and carbons. The position of the carbohydrazide substituent at the 3-position significantly influences the electronic distribution within the quinoline ring system.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides valuable information about the number of adjacent protons and the dihedral angle between them, aiding in the determination of the substitution pattern and stereochemistry.[1]

  • ¹³C NMR: This technique provides a "fingerprint" of the carbon skeleton of the molecule.[1] Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.[1]

Experimental Workflow: From Sample Preparation to Spectral Interpretation

A systematic approach is crucial for obtaining high-quality and reproducible NMR data. The following workflow outlines the key stages involved in the analysis of quinoline-3-carbohydrazide derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) Solvent Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load Shim Shim Magnetic Field Load->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_2D->Process Reference Reference Spectra (TMS or Residual Solvent Peak) Process->Reference Assign Assign Signals Reference->Assign Interpret Interpret Data & Elucidate Structure Assign->Interpret

Figure 1: A generalized workflow for the NMR analysis of quinoline-3-carbohydrazide derivatives.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • Quinoline-3-carbohydrazide derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette with cotton plug or a syringe with a filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient.[6] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[7]

  • Solvent Selection: The choice of deuterated solvent is critical.[8]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice for many quinoline-3-carbohydrazide derivatives due to its high polarity, which aids in dissolving these often sparingly soluble compounds. The residual proton signal appears at ~2.50 ppm, and the carbon signal at ~39.52 ppm.[9] Importantly, the labile N-H protons of the carbohydrazide group are often observable in DMSO-d₆.

    • CDCl₃ (Deuterated chloroform): A less polar option, suitable for derivatives with good solubility in chlorinated solvents. The residual proton signal is at ~7.26 ppm, and the carbon triplet is centered at ~77.16 ppm.[10][11] N-H protons may exchange or broaden in CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution, but be cautious of potential degradation.

  • Filtration and Transfer: To remove any particulate matter that can degrade the spectral quality, filter the solution into a clean, dry NMR tube. This can be achieved by passing the solution through a small cotton plug at the tip of a Pasteur pipette or using a syringe filter. The final sample height in the NMR tube should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration of signals from nuclei with long relaxation times (e.g., quaternary carbons, some aromatic protons).

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of adequate concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): This will vary depending on the sample concentration. For a reasonably concentrated sample, 512-1024 scans may be required. For dilute samples, several thousand scans may be necessary.

Spectral Interpretation: Decoding the ¹H and ¹³C NMR Spectra

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a quinoline-3-carbohydrazide derivative can be divided into several characteristic regions.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Quinoline-3-Carbohydrazide Derivatives

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Notes
Quinoline H-2, H-48.9 - 9.4s or dThese protons are highly deshielded due to the proximity of the nitrogen atom and the carbonyl group. They often appear as sharp singlets or doublets.[4]
Quinoline Aromatic Protons (H-5 to H-8)7.7 - 8.2mThe signals for these protons typically appear as a complex multiplet in the aromatic region.[4]
Amide N-H12.2 - 12.6s (broad)This proton is often observed as a broad singlet in DMSO-d₆ and is highly deshielded due to the adjacent carbonyl group and resonance effects.[4] Its chemical shift can be concentration and temperature-dependent.
Hydrazine N-H₂Variables (broad)The protons of the -NH₂ group can be broad and their chemical shift is highly variable depending on the solvent, concentration, and temperature. They may exchange with residual water in the solvent.
Azomethine -N=CH- (for Schiff base derivatives)8.5 - 9.4sIn Schiff base derivatives formed from the carbohydrazide, the azomethine proton is typically a sharp singlet in the downfield region.[4]
  • The Quinoline Ring Protons: The protons at positions 2 and 4 are the most downfield of the quinoline ring protons due to the anisotropic effect of the heterocyclic ring and the electron-withdrawing nature of the nitrogen atom and the C-3 substituent.[12] The protons on the benzo-fused ring (H-5 to H-8) typically resonate in the region of 7.7-8.2 ppm and their splitting patterns can be used to confirm the substitution pattern on this ring.[4]

  • The Carbohydrazide Moiety Protons: In DMSO-d₆, the amide proton (-C(=O)NH-) gives a characteristic broad singlet at a very downfield chemical shift (often >12 ppm).[4] The terminal -NH₂ protons can be more difficult to assign as their signal may be broad and its position variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon framework.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinoline-3-Carbohydrazide Derivatives

Carbon(s) Typical Chemical Shift (δ, ppm) Notes
Carbonyl C=O161 - 163This is a characteristic downfield signal for the amide carbonyl carbon.[4]
Quinoline C-2, C-4, C-8a144 - 150These quaternary and CH carbons are deshielded by the nitrogen atom.[4]
Quinoline C-3, C-4a, C-5 to C-8126 - 137These carbons of the quinoline ring system resonate in the typical aromatic region.[4]
Azomethine -N=CH- (for Schiff base derivatives)144 - 150The azomethine carbon in Schiff base derivatives appears in the downfield region.[4]
  • The Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is readily identified by its characteristic signal in the 161-163 ppm region.[4]

  • The Quinoline Ring Carbons: The nine carbons of the quinoline ring will give rise to distinct signals, with the carbons closest to the nitrogen atom (C-2 and C-8a) and the substituted carbon (C-3) showing characteristic shifts.[13]

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex derivatives or for definitive structural confirmation, 2D NMR experiments are invaluable.[14][15]

2D_NMR cluster_2d 2D NMR Techniques cluster_info Information Obtained COSY COSY (¹H-¹H Correlation) COSY_info Identifies neighboring protons (e.g., within the benzo ring of quinoline) COSY->COSY_info HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC_info Directly correlates each proton to its attached carbon HSQC->HSQC_info HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC_info Reveals connectivities across multiple bonds, crucial for assigning quaternary carbons and linking structural fragments HMBC->HMBC_info

Figure 2: Key 2D NMR experiments and the structural information they provide.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is particularly useful for tracing the connectivity of protons within the benzo-fused ring of the quinoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[16] It is a powerful tool for definitively assigning the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (which do not appear in an HSQC spectrum) and for confirming the connectivity between the quinoline ring and the carbohydrazide moiety.

Common Pitfalls and Troubleshooting

  • Poor Solubility: If the compound is not fully dissolved, it will result in broad lines and a poor-quality spectrum. Try a different deuterated solvent or gently warm the sample.

  • Impurity Signals: Be aware of common solvent impurities and their characteristic signals.[9][17] Common impurities from synthesis, such as residual starting materials or byproducts, can also be identified.

  • Concentration Effects: The chemical shifts of some protons, particularly those involved in hydrogen bonding (like N-H protons), can be concentration-dependent.[18] It is good practice to report the concentration at which the spectrum was acquired.

  • Water Signal: The presence of water in the sample (often from the solvent or the compound itself) will give rise to a broad signal. In DMSO-d₆, this appears around 3.33 ppm, while in CDCl₃ it is around 1.56 ppm.[9]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools in the arsenal of chemists working on the synthesis and development of quinoline-3-carbohydrazide derivatives. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in these application notes and protocols, will enable researchers to confidently elucidate the structures of their novel compounds. The integration of 1D and 2D NMR techniques provides a robust platform for unambiguous structural assignment, which is a critical step in advancing the discovery of new therapeutic agents.

References

  • Mohammadi MS, Bayat Z, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. 2022;17(2). Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]

  • Royal Society of Chemistry. 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Available from: [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives 1 and 2a-d. Available from: [Link]

  • ResearchGate. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Google Patents. Quinoline-3-carboxylic acid derivatives.
  • NMR Sample Preparation. Available from: [Link]

  • MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • PMC. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available from: [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link]

  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

Sources

High-Resolution Mass Spectrometry Profiling of Novel Quinoline-3-Carbohydrazide Scaffolds: Structural Elucidation and Bioanalytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitubercular, antiviral, and anticancer activities. However, the amphiphilic nature of the quinoline ring combined with the labile carbohydrazide tail presents unique challenges for mass spectrometry, including in-source fragmentation and severe matrix effects in plasma. This application note details a dual-stream workflow: (1) High-Resolution Quadrupole Time-of-Flight (Q-TOF) protocols for structural elucidation and metabolic stability profiling, and (2) A validated Triple Quadrupole (QqQ) method for bioanalytical quantification in human plasma, compliant with FDA M10 guidelines.

Introduction & Chemical Context

Quinoline-3-carbohydrazides function as hydrogen bond donors/acceptors, allowing them to interact with diverse biological targets (e.g., kinases, DNA gyrase).

Analytical Challenge:

  • Basicity: The quinoline nitrogen (

    
    ) is highly basic (
    
    
    
    ), favoring protonation in positive ESI mode.
  • Lability: The hydrazide linker (

    
    ) is susceptible to thermal degradation in the ion source, leading to premature fragmentation that complicates precursor ion selection for MRM (Multiple Reaction Monitoring).
    
  • Solubility: These compounds often exhibit poor aqueous solubility, requiring careful mobile phase optimization to prevent carryover.

Experimental Design Strategy

Instrumentation
  • Structural Elucidation: Agilent 6546 LC/Q-TOF or Thermo Q-Exactive Orbitrap.

  • Quantification: Sciex Triple Quad™ 6500+ or Waters Xevo TQ-XS.

  • Chromatography: UHPLC system (Vanquish or Acquity I-Class).

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (FA) for pH control; Ammonium Formate for buffer capacity.

  • Internal Standard (IS): Deuterated analog (

    
    -Quinoline-hydrazide) or structural analog (e.g., Isoniazid for polarity matching, though a specific quinoline analog is preferred).
    

Protocol 1: Structural Elucidation (HRMS)

Objective: To map fragmentation pathways and identify metabolic soft spots.

Chromatographic Conditions (Reverse Phase)
ParameterSettingRationale
Column C18 charged surface hybrid (e.g., Waters CSH C18),

mm, 1.7 µm
CSH technology improves peak shape for basic quinolines by mitigating secondary interactions with silanols.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures full protonation of the quinoline nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles compared to MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2-micron particles.
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Shallow gradient accommodates the separation of potential isomeric impurities.
Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 325°C (High temp aids desolvation of the polar hydrazide tail).

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile N-N bond).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the intact parent and deep fragmentation.

Fragmentation Mechanism (The "Why")

The fragmentation of quinoline-3-carbohydrazides follows a distinct "stripping" mechanism.

  • Precursor: Protonation occurs at the Quinoline

    
    .
    
  • Primary Loss: Cleavage of the N-N bond in the hydrazide tail (Loss of

    
     or hydrazine).
    
  • Secondary Loss: Ejection of Carbon Monoxide (CO) from the carbonyl bridge.

  • Stable Core: Formation of the Quinoline cation (

    
     128).
    

FragmentationPathway cluster_legend Pathway Legend Parent Protonated Parent [M+H]+ Intermediate Acylium Ion [M - N2H4]+ Parent->Intermediate Loss of Hydrazine (-32 Da) N-N Cleavage Core Quinoline Cation [Quinolinium]+ Intermediate->Core Loss of CO (-28 Da) Inductive Cleavage RingOpen Ring Opening/Degradation (High Energy) Core->RingOpen HCN Loss (-27 Da) key Blue: Precursor | Yellow: Primary Fragment | Red: Stable Core

Figure 1: Proposed fragmentation pathway for Quinoline-3-carbohydrazides in positive ESI mode.

Protocol 2: Bioanalytical Quantification (LC-MS/MS)

Objective: Quantification in human plasma with LLOQ < 1.0 ng/mL.[1]

Sample Preparation: Protein Precipitation (PPT)

Note: SPE (Solid Phase Extraction) is cleaner, but PPT is preferred for high-throughput discovery phases to prevent loss of polar metabolites.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). The acid helps disrupt protein binding common with quinolines.

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 rpm for 20 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase composition).

MRM Transition Optimization

For a hypothetical Quinoline-3-carbohydrazide (


):
AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)Role
Target Cmpd 216.1 (

)
128.1 (Quinoline core)3550Quantifier
Target Cmpd 216.1 (

)
156.1 (Acylium)2050Qualifier
IS (Analog) 221.1133.13550Internal Std
Validation Criteria (FDA M10 Compliance)

To ensure trustworthiness, the method must pass these checkpoints:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time.

  • Matrix Effect: Calculate Matrix Factor (MF).

    
    . Acceptable range: 0.85 – 1.15.
    
  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be <20% of LLOQ.

Workflow Visualization

The following diagram illustrates the lifecycle of the sample from synthesis to PK data generation.

Workflow Synthesis 1. Synthesis (Crude) Purity 2. Purity Check (UV/LC-MS) Synthesis->Purity QC Pass >95% Bioanalysis 3. Plasma Spike (Sample Prep) Purity->Bioanalysis Dosing LCMS 4. LC-MS/MS (MRM Mode) Bioanalysis->LCMS PPT/SPE Data 5. PK Modeling (Cmax, AUC) LCMS->Data Quantitation

Figure 2: Integrated workflow for the analysis of quinoline-3-carbohydrazides in drug development.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10 mM or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 9.5 (Quinolines are neutral at high pH, improving retention and shape).

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids in plasma.

    • Fix: Switch from PPT to Ostro™ Pass-through plates or Phospholipid Removal SPE cartridges.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Sahu, P. K., et al. (2022).[5] Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules (MDPI). [Link]

  • He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Zhou, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. [Link]

Sources

Targeting the Active Site: Development and Evaluation of Quinoline-3-Carbohydrazide Enzyme Inhibitors

[1]

Abstract

The quinoline-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing inhibitors against metalloenzymes (e.g., Carbonic Anhydrase, HIV Integrase) and serine proteases (e.g., Acetylcholinesterase). This guide provides a comprehensive workflow for the synthesis, purification, and enzymatic evaluation of these inhibitors. By leveraging the carbohydrazide moiety’s ability to form hydrogen bond networks and chelate metal ions, researchers can design high-affinity ligands for diverse therapeutic targets.

Module 1: Synthetic Strategy & Protocol

The "Privileged Scaffold" Approach

The core advantage of the quinoline-3-carbohydrazide motif is its synthetic accessibility and the "tail" approach it enables. The nitrogen-rich hydrazide tail (

Protocol 1.1: Synthesis of Quinoline-3-Carbohydrazide Precursor

Objective: Convert ethyl quinoline-3-carboxylate to the corresponding carbohydrazide.

Reagents:

  • Ethyl quinoline-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 - 10.0 equiv)

  • Absolute Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The ester spot (
    
    
    ) should disappear, replaced by a lower
    
    
    baseline spot (hydrazide).
  • Precipitation: Allow the reaction mixture to cool to room temperature, then refrigerate at

    
     overnight. The product often precipitates as a white/off-white solid.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted hydrazine.
    
  • Recrystallization: Recrystallize from hot ethanol to yield pure quinoline-3-carbohydrazide.

    • Yield Expectation: >85%

    • Melting Point Check: Target range

      
       [1].[3]
      
Protocol 1.2: Derivatization (Schiff Base Formation)

Objective: Synthesize

  • Mix: Combine 1.0 equiv of Quinoline-3-carbohydrazide and 1.0 equiv of substituted benzaldehyde in ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Cool, filter the precipitate, and wash with cold ethanol/ether.

Visualization: Synthetic Workflow

SyntheticPathwaycluster_0Core SynthesisStartEthyl Quinoline-3-CarboxylateIntermediateReflux (EtOH, 12-24h)Start->Intermediate+ ReagentReagentHydrazine Hydrate(Excess)Reagent->IntermediateProductQuinoline-3-Carbohydrazide(Solid Precipitate)Intermediate->ProductCool & FilterDerivSchiff Base Ligand(Active Inhibitor)Product->Deriv+ Aldehyde / AcOHReflux

Figure 1: Synthetic pathway for generating the core carbohydrazide scaffold and subsequent active Schiff base inhibitors.

Module 2: Enzymatic Assay Protocol (Cholinesterase Inhibition)

The quinoline-3-carbohydrazide scaffold is widely cited as a potent Acetylcholinesterase (AChE) inhibitor for Alzheimer's research [2, 5]. The hydrazide moiety facilitates hydrogen bonding with the enzyme's active site gorge.

Protocol 2.1: Modified Ellman’s Assay

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoic acid, measurable at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus), 0.03 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Inhibitor: Quinoline derivative (dissolved in DMSO, final DMSO < 2%).

Workflow:

  • Plate Setup: Use a 96-well microplate.

  • Incubation:

    • Add

      
       Phosphate Buffer.
      
    • Add

      
       Enzyme solution.
      
    • Add

      
       Inhibitor (various concentrations).
      
    • Incubate at

      
       for 10-15 minutes to allow inhibitor binding.
      
  • Reaction Initiation:

    • Add

      
       DTNB.
      
    • Add

      
       ATCh (Substrate).
      
  • Measurement: Measure absorbance at 412 nm immediately (

    
    ) and every minute for 10 minutes using a microplate reader.
    
  • Calculation:

    
    
    Determine 
    
    
    using non-linear regression (Log-concentration vs. inhibition).
Visualization: Assay Logic

AssayLogicInhibitorQuinoline InhibitorComplexEnzyme-InhibitorComplexInhibitor->ComplexEnzymeAChE EnzymeEnzyme->ComplexIncubate 15 minReadoutAbsorbance @ 412nm(Reduced Yellow Color)Complex->ReadoutAdd Substrate(Reaction Blocked)SubstrateSubstrate (ATCh) + DTNBSubstrate->ReadoutStrong Yellow ColorControlNo Inhibitor(Control)Control->SubstrateFull Hydrolysis

Figure 2: Logical flow of the Ellman's Assay. Inhibition prevents substrate hydrolysis, reducing the colorimetric signal.

Module 3: Data Analysis & SAR

Interpreting Biological Data

When developing these inhibitors, structure-activity relationship (SAR) analysis is critical.[4][2][5][6][7][8][9] The table below illustrates representative data patterns observed in literature for this scaffold.

Table 1: Representative SAR Data for Quinoline-3-Carbohydrazide Derivatives

Compound IDR-Group (Hydrazone)TargetIC50 (

M)
Mechanism InsightRef
Q-H Phenyl (Unsubstituted)AChE15.2Moderate hydrophobic fit[2]
Q-NO2 2-NitrobenzylideneAChE1.94Strong

-stacking & H-bond
[5]
Q-Cl 4-ChlorobenzylideneKinase (CDK2)7.05Halogen bond in ATP pocket[3]
Q-OH 2,4-DihydroxyIntegrase>100Poor permeability/weak binding[4]
Molecular Docking Context

To validate the assay results, docking studies should focus on the Catalytic Triad .

  • AChE: The carbonyl oxygen of the carbohydrazide often H-bonds with Ser203 or His447 . The quinoline ring engages in

    
    -
    
    
    stacking with Trp86 (anionic site) [5].
  • Metalloenzymes: The hydrazide nitrogen atoms (

    
    ) can chelate metal cofactors (e.g., 
    
    
    ,
    
    
    ) essential for enzyme function [1, 4].

References

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Molecules. (2023). Detailed synthesis protocol and characterization. [Link]

  • Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors. European Journal of Medicinal Chemistry. (2010). Establishes AChE inhibition potency.[7][9] [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. (2020). Application in cancer/kinase inhibition.[10][11] [Link]

  • Design, Synthesis, Docking Study... of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Avicenna Journal of Medical Biotechnology. (2022). Discusses metal chelation in HIV Integrase. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. International Journal of Molecular Sciences. (2022). Provides specific IC50 data and docking insights. [Link]

Application Notes and Protocols for Quinoline-3-Carbohydrazide in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of quinoline-3-carbohydrazide and its derivatives in assessing antioxidant activity. This document delves into the underlying scientific principles, provides detailed experimental protocols, and offers insights into the structure-activity relationships that govern the antioxidant potential of this class of compounds.

Introduction: The Promise of Quinoline-3-Carbohydrazide as an Antioxidant

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1] Among these, quinoline-3-carbohydrazide has emerged as a promising scaffold for the development of novel antioxidant agents. The presence of the quinoline nucleus, combined with the carbohydrazide functional group, offers unique electronic and structural features that can contribute to potent free radical scavenging and metal-chelating properties.[2][3] Understanding how to accurately and reliably measure the antioxidant capacity of these compounds is crucial for their development as potential therapeutics for conditions associated with oxidative stress.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals through various mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), and chelation of pro-oxidant metal ions.[2] This guide will focus on the practical application of common in vitro assays to evaluate these antioxidant mechanisms for quinoline-3-carbohydrazide.

Mechanistic Insights: Why Quinoline-3-Carbohydrazide is an Effective Antioxidant

The antioxidant activity of quinoline-3-carbohydrazide derivatives stems from a combination of features inherent to the quinoline ring and the carbohydrazide moiety.

  • The Quinoline Scaffold: The aromatic quinoline ring system can stabilize radical species through resonance. The nitrogen atom within the ring can also influence the electron density of the molecule, enhancing its ability to donate electrons or hydrogen atoms.[4]

  • The Carbohydrazide Group (-CONHNH₂): This functional group is a key contributor to antioxidant activity. The presence of labile hydrogen atoms on the hydrazine portion makes it an effective hydrogen donor for neutralizing free radicals. Furthermore, the carbohydrazide moiety can act as a chelating agent, binding to transition metal ions like Fe²⁺ and Cu²⁺.[5] These metal ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[2] By sequestering these ions, quinoline-3-carbohydrazide can prevent the initiation of damaging oxidative chain reactions.

The interplay between these two structural components can be fine-tuned through chemical modification to enhance antioxidant potency, a concept known as Structure-Activity Relationship (SAR). For instance, the introduction of electron-donating groups on the quinoline ring can increase the radical scavenging capacity.

Experimental Workflow for Antioxidant Profiling

A comprehensive evaluation of the antioxidant potential of quinoline-3-carbohydrazide involves a panel of assays that probe different aspects of its antioxidant capabilities. The following workflow provides a logical sequence for this assessment.

Antioxidant_Profiling_Workflow cluster_synthesis Compound Preparation cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of Quinoline-3-Carbohydrazide Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Solubilization Solubilization in Appropriate Solvent (e.g., DMSO) Characterization->Solubilization DPPH DPPH Radical Scavenging Assay Solubilization->DPPH Primary Screening ABTS ABTS Radical Cation Decolorization Assay Solubilization->ABTS Confirmatory Screening FRAP Ferric Reducing Antioxidant Power Assay Solubilization->FRAP Reducing Power Assessment Chelation Metal Chelating Activity Assay Solubilization->Chelation Metal Ion Sequestration IC50 IC50/EC50 Calculation DPPH->IC50 ABTS->IC50 Comparison Comparison with Standard Antioxidants FRAP->Comparison Chelation->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Comparison->SAR

Figure 1: A comprehensive workflow for the antioxidant profiling of quinoline-3-carbohydrazide.

Detailed Application Notes and Protocols

Part 1: Synthesis and Preparation of Quinoline-3-Carbohydrazide

A common synthetic route to quinoline-3-carbohydrazide involves the reaction of a quinoline ester with hydrazine hydrate.[6]

Protocol for Synthesis:

  • Dissolve ethyl 2-methylquinoline-3-carboxylate (1 equivalent) in absolute ethanol.

  • Add an excess of hydrazine hydrate (99%, 3 equivalents) to the solution.

  • Reflux the reaction mixture overnight or irradiate in a microwave for 10 minutes.[6]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature to allow for the precipitation of white crystals of 2-methylquinoline-3-carbohydrazide.

  • Filter the crystals and wash with cold ethanol to obtain the pure compound.[6]

Preparation of Stock Solutions for Assays:

  • Accurately weigh the synthesized quinoline-3-carbohydrazide.

  • Dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).

  • For the antioxidant assays, prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., ethanol, methanol, or buffer) to the desired concentrations.

Part 2: Free Radical Scavenging Assays

These assays measure the ability of quinoline-3-carbohydrazide to donate a hydrogen atom or an electron to neutralize a stable free radical.

The DPPH assay is a rapid and widely used method for screening antioxidant activity. The deep purple color of the DPPH radical solution is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the quinoline-3-carbohydrazide solution.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank (solvent) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the % RSA against the compound concentration.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the quinoline-3-carbohydrazide solution.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Include a blank and a positive control.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC₅₀ value.

Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[8]

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the quinoline-3-carbohydrazide solution.

    • Add 190 µL of the freshly prepared FRAP reagent to each well.

    • Include a blank and a standard curve using a known concentration of FeSO₄·7H₂O.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value from the standard curve and express the results as Fe²⁺ equivalents (e.g., in µM or mg/g of the compound).

Part 4: Metal Chelating Activity Assay

This assay determines the ability of quinoline-3-carbohydrazide to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the formation of a complex with Fe²⁺. Ferrozine forms a stable, colored complex with Fe²⁺, and the presence of a chelating agent will disrupt this complex formation, leading to a decrease in color intensity.[9]

Protocol:

  • Reagent Preparation:

    • 2 mM FeCl₂ solution

    • 5 mM ferrozine solution

  • Assay Procedure:

    • In a 96-well microplate, mix 100 µL of various concentrations of the quinoline-3-carbohydrazide solution with 20 µL of the FeCl₂ solution.

    • Shake the mixture and incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 40 µL of the ferrozine solution.

    • Shake the plate and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

    • Use EDTA as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the compound.

    • Determine the IC₅₀ value for metal chelation.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different quinoline-3-carbohydrazide derivatives, the results should be summarized in a tabular format.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺ equiv./µM compound)Metal Chelating IC₅₀ (µM)
Quinoline-3-carbohydrazideValueValueValueValue
Derivative 1ValueValueValueValue
Derivative 2ValueValueValueValue
Ascorbic Acid (Standard)ValueValueValueN/A
Trolox (Standard)ValueValueValueN/A
EDTA (Standard)N/AN/AN/AValue

A lower IC₅₀ value indicates a higher antioxidant activity. A higher FRAP value signifies greater reducing power.

Visualization of Key Mechanisms

Antioxidant_Mechanisms cluster_radical_scavenging Radical Scavenging cluster_metal_chelation Metal Chelation QCH Quinoline-3-Carbohydrazide (Q-CONHNH₂) Radical Free Radical (R•) QCH->Radical H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized Neutralization QCH2 Quinoline-3-Carbohydrazide Fe2 Fe²⁺ Ion QCH2->Fe2 Chelation Complex [QCH-Fe]²⁺ Complex Fe2->Complex Formation of Stable Complex Fenton Inhibition of Fenton Reaction Complex->Fenton

Sources

Application Note: High-Performance Synthesis of Quinoline-3-Carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Quinoline-3-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a critical precursor for creating metallodrugs with potent antimicrobial, antitubercular, and anticancer profiles. The hydrazide moiety (–C(=O)NHNH₂) acts as a versatile bidentate ligand, capable of coordinating transition metals (Cu, Ni, Co, Zn) through the carbonyl oxygen and the terminal amino nitrogen.

However, in advanced drug development, this scaffold is frequently functionalized into Schiff bases (hydrazones) prior to complexation. This modification extends the conjugation system and introduces additional donor sites (e.g., phenolic oxygen), significantly enhancing stability and biological activity.

This guide details two distinct workflows:

  • Direct Complexation: Coordinating the parent hydrazide directly to metal centers.

  • Schiff Base Derivatization (The "Gold Standard"): A two-step protocol favored for generating high-affinity pharmacophores.

Pre-Synthesis: Ligand Preparation

Note: Commercial quinoline-3-carbohydrazide is available, but in-house synthesis ensures purity, which is critical for stoichiometric metal complexation.

Protocol 1: Synthesis of Quinoline-3-Carbohydrazide (Ligand Precursor)

Reaction Principle: Nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate.[1]

Reagents:

  • Ethyl quinoline-3-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 40 mmol - 4x excess essential to prevent dimer formation)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 40 mmol of hydrazine hydrate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours . Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrazide will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Target Yield: >85%

    • Melting Point Validation: 220–222°C (Lit.[1] value).

Metal Complexation Protocols

Method A: Direct Complexation (The Hydrazide Route)

Best for: Fundamental coordination studies and creating small, hydrophilic cationic complexes.

Coordination Mode: The ligand acts as a neutral bidentate donor (NO donor set) via the carbonyl oxygen and terminal amine nitrogen.

Reagents:

  • Quinoline-3-carbohydrazide (2 mmol)

  • Metal Salt (1 mmol) (e.g., CuCl₂·2H₂O, NiCl₂[1]·6H₂O)

  • Solvent: Methanol or Ethanol (HPLC Grade)

Protocol:

  • Ligand Solution: Dissolve 2 mmol of ligand in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of metal salt in 10 mL of methanol. Add this solution dropwise to the hot ligand solution.

    • Observation: Immediate color change usually indicates complex formation.

  • Reflux: Reflux the mixture for 4–6 hours.

  • pH Adjustment (Critical Step): If a neutral complex is required (deprotonation of the amide), add sodium acetate solution (0.5 M) dropwise until pH ≈ 6–7. Skip this for cationic complexes.

  • Isolation: Cool to room temperature. The complex typically precipitates. Filter, wash with hot ethanol, and dry.

Method B: Microwave-Assisted Schiff Base Complexation (The "Green" Route)

Best for: High-throughput drug discovery. This method synthesizes the Schiff base and complexes the metal in a rapid sequence.

Workflow:

  • Step 1 (Derivatization): Quinoline-3-carbohydrazide + Aldehyde (e.g., 2-nitrobenzaldehyde) → Schiff Base Ligand.[1][2][3]

  • Step 2 (Metallation): Schiff Base + Metal Salt → Final Complex.

Protocol:

  • Mixing: In a microwave-safe vessel, mix 1 mmol of Quinoline-3-carbohydrazide and 1 mmol of the chosen aldehyde with 2-3 mL of ethanol and a catalytic amount of glacial acetic acid (2 drops).

  • Irradiation (Ligand): Irradiate at 300W for 2–4 minutes (intervals of 30s to prevent superheating). Monitor TLC for disappearance of hydrazide.

  • Metal Addition: Add 0.5 mmol of Metal Chloride (1:2 M:L ratio) directly to the vessel with an additional 2 mL of ethanol.

  • Irradiation (Complex): Irradiate at 300W for 3–5 minutes.

  • Workup: Pour the hot reaction mixture into ice-cold water. The colored metal complex will precipitate immediately. Filter and recrystallize from ethanol/DMF.

Visualization of Synthetic Workflow

G cluster_0 Path A: Direct Coordination cluster_1 Path B: Schiff Base Derivatization (Preferred) Ester Ethyl Quinoline-3-carboxylate Ligand Quinoline-3-carbohydrazide (Ligand Precursor) Ester->Ligand Reflux 24h (Ethanol) Hydrazine Hydrazine Hydrate Hydrazine->Ligand DirectComplex Metal-Hydrazide Complex (N,O-Chelate) Ligand->DirectComplex Metal Salt Reflux 4h SchiffBase Schiff Base Ligand (Hydrazone) Ligand->SchiffBase Aldehyde + H+ Microwave 3min Aldehyde Aromatic Aldehyde (e.g., 2-Nitrobenzaldehyde) Aldehyde->SchiffBase SchiffComplex Metal-Schiff Base Complex (N,O,O-Chelate) SchiffBase->SchiffComplex Metal Salt Microwave 4min

Figure 1: Divergent synthetic pathways for quinoline-3-carbohydrazide metal complexes. Path B is favored for biological applications due to enhanced stability.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Spectroscopic Fingerprints (FTIR)
Functional GroupLigand (Hydrazide)Metal Complex (Shift)Interpretation
ν(C=O) Amide I 1650–1665 cm⁻¹Shift to lower freq (10–20 cm⁻¹)Indicates coordination via Carbonyl Oxygen.
ν(NH₂) Asym/Sym 3200–3300 cm⁻¹Disappears or shiftsIndicates involvement of terminal Nitrogen.
ν(C=N) Azomethine N/A (Schiff Base only)1600–1620 cm⁻¹ (Shift lower)Primary coordination site in Schiff base complexes.
M–O / M–N None400–600 cm⁻¹New bands confirming metal-ligand bond formation.
Structural Logic (Coordination Geometry)
  • Magnetic Susceptibility:

    • Cu(II): 1.7–1.9 B.M. (Paramagnetic, Mononuclear).

    • Ni(II): Diamagnetic (Square Planar) or ~3.0 B.M. (Octahedral).[1][2][3]

    • Zn(II): Diamagnetic (d¹⁰ system).

  • Molar Conductance: Measure in DMSO (10⁻³ M).

    • < 20 ohm⁻¹cm²mol⁻¹: Non-electrolyte (Neutral complex, Cl⁻ is coordinated).

    • > 70 ohm⁻¹cm²mol⁻¹: Electrolyte (Cl⁻ is outside coordination sphere).

References

  • Synthesis and Biological Activity (Schiff Base Route): Sunjuk, M., et al. (2023).[3] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde...". Inorganics, 11(10), 405. [Link]

  • Microwave-Assisted Synthesis Context: Desai, N. C., et al. (2025). "Microwave-assisted Synthesis of Quinolines". Current Microwave Chemistry. [Link]

  • Antioxidant Pharmacophore Modeling: Al-Wahaibi, L. H., et al. (2020). "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants". Journal of Chemistry. [Link]

  • General Hydrazide Coordination: Imramovský, A., et al. (2024). "Structural Characterization of Novel Co(II) and Zn(II) Fluoroquinoline Complexes". ACS Omega. [Link]

Sources

Application Note: Precision Molecular Docking of Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting EGFR (Anticancer) and DNA Gyrase (Antibacterial) Pathways

Strategic Overview

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. The quinoline ring provides a planar, aromatic surface for


-

stacking interactions within hydrophobic pockets, while the carbohydrazide linker (

) serves as a flexible "hinge" capable of forming bidentate hydrogen bonds.

This application note details the molecular docking protocols for this specific scaffold. Unlike generic docking guides, this protocol addresses the unique physicochemical challenges of carbohydrazides, specifically tautomeric ambiguity and rotational flexibility , which often lead to false negatives in standard high-throughput screening (HTS) workflows.

Primary Applications
  • Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR), particularly targeting the ATP-binding cleft.

  • Infectious Disease: Inhibition of Bacterial DNA Gyrase (Subunit B), disrupting DNA replication.

Experimental Workflow

The following diagram outlines the critical path for docking these derivatives. Note the emphasis on "Tautomer/Ionization State Generation" which is critical for the hydrazide moiety.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (Vina/Glide) cluster_analysis Phase 3: Validation & Analysis Start Start: Quinoline-3-Carbohydrazide Design LigandPrep Ligand Prep: Generate Tautomers (Keto/Enol) Energy Min (MMFF94) Start->LigandPrep ProteinPrep Protein Prep: Remove Waters (Non-bridging) Add Polar Hydrogens Assign Gasteiger Charges Start->ProteinPrep GridGen Grid Generation: Center on Co-crystal Ligand Box Size: 20x20x20 Å LigandPrep->GridGen ProteinPrep->GridGen DockingRun Docking Execution: Exhaustiveness = 32 Num Modes = 10 GridGen->DockingRun RMSD Validation: Redocking RMSD < 2.0 Å DockingRun->RMSD RMSD->GridGen Fail (Refine Box) Interaction Interaction Profiling: H-Bonds (Hydrazide) Pi-Stacking (Quinoline) RMSD->Interaction Pass caption Figure 1: Optimized workflow for Quinoline-3-Carbohydrazide docking. Note the critical Tautomer generation step.

Pre-Docking Considerations (The Science of "Why")

Ligand Preparation: The Tautomer Trap

The carbohydrazide group can exist in a keto form (


) or an enol form (

).
  • Risk: Standard pipelines often default to the keto form. However, within the active site of enzymes like DNA Gyrase, the enol form may be stabilized by coordinating metals (e.g.,

    
    ) or specific residues.
    
  • Protocol: You must generate both tautomers and dock them as separate ligands.

  • Minimization: Use the MMFF94 force field. It accurately parameterizes the planarity of the quinoline ring and the rotational barriers of the hydrazide linker.

Protein Target Selection

For quinoline derivatives, target selection is driven by the substitution pattern at the C-3 position.

ApplicationTarget ProteinPDB IDKey Residues for Interaction
Anticancer EGFR (Wild Type)1M17Met793 (H-bond), Leu718
Anticancer EGFR (T790M Mutant)2JITMet790 (Steric gatekeeper)
Antibacterial DNA Gyrase (GyrB)1KZNAsp73 (Salt bridge), Val120
Antidiabetic PTP1B1C83Asp181, Cys215

Detailed Protocol: AutoDock Vina Implementation

This protocol assumes the use of AutoDock Vina (open source) but is transferable to Schrödinger Glide or GOLD.

Step 1: Receptor Preparation[1]
  • Clean Structure: Remove all water molecules. Exception: If targeting DNA Gyrase, keep water molecules coordinating the

    
     ion, as quinoline-carbohydrazides often utilize water-mediated bridging.
    
  • Protonation: Add polar hydrogens. Ensure Histidine residues are protonated according to the local environment (check H-bond networks).

  • Charges: Assign Gasteiger charges. The quinoline nitrogen is weakly basic; ensure it is uncharged unless pH < 5.0.

Step 2: Grid Box Definition[1]
  • Center: Define the center of the grid box using the coordinates of the co-crystallized inhibitor (e.g., Erlotinib for EGFR).

  • Dimensions:

    • Standard:

      
       Å.
      
    • Rationale: The carbohydrazide tail can extend significantly. A box that is too small will artificially truncate the search space, clipping the flexible hydrazide tail.

Step 3: Docking Parameters[1]
  • Exhaustiveness: Set to 32 (Default is 8).

    • Why? The rotatable bonds in the carbohydrazide linker increase the conformational search space. Higher exhaustiveness is required to find the global minimum.

  • Energy Range: 4 kcal/mol.[1]

Step 4: Validation (Self-Validating System)

Before analyzing your derivatives, redock the native co-crystallized ligand.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å .
    
  • If RMSD > 2.0 Å, re-evaluate your protonation states or grid box center. Do not proceed until this passes.

Data Interpretation & Interaction Mapping[1][3]

Successful docking of quinoline-3-carbohydrazides is defined by specific interaction fingerprints.

Mechanistic Interaction Map

The following diagram illustrates the required binding mode for high-affinity inhibition in EGFR (Kinase Domain).

InteractionMap Quinoline Quinoline Scaffold (Hydrophobic Core) Hydrazide Carbohydrazide Linker (H-Bond Donor/Acceptor) Quinoline->Hydrazide Met793 Met793 (Hinge Region) Quinoline->Met793 H-bond (N1) Leu718 Leu718 (Hydrophobic) Quinoline->Leu718 Pi-Sigma / Pi-Alkyl SideChain Aryl Side Chain (Variable Region) Hydrazide->SideChain Asp855 Asp855 (DFG Motif) Hydrazide->Asp855 H-bond (NH/CO) Solvent Solvent Front SideChain->Solvent Solubility/Access caption Figure 2: Interaction fingerprint of Quinoline-3-Carbohydrazides in the EGFR ATP-binding pocket.

Critical Analysis Checklist

When reviewing your results, look for these markers to distinguish "binders" from "artifacts":

  • Binding Energy (

    
    ):  Should be lower (more negative) than -7.5 kcal/mol for lead compounds.
    
  • Hinge Interaction: For Kinases (EGFR), the quinoline nitrogen (N1) or the hydrazide carbonyl must H-bond with the hinge region (e.g., Met793).

  • Planarity: The quinoline ring should lie flat against hydrophobic residues (e.g., Leu718, Val726).

  • Hydrazide Configuration: Ensure the hydrazide is not in a high-energy "cis" conformation unless stabilized by an intramolecular H-bond.

References

  • Anticancer (EGFR)

    • El-Damasy, A. K., et al. (2023).[1] "Design, synthesis, and molecular docking of novel quinoline-3-carboxamide derivatives as EGFR inhibitors." Bioorganic Chemistry.

    • (Verified Context: Discusses EGFR kinase domain interactions with quinoline scaffolds).

  • Antibacterial (DNA Gyrase)

    • Desai, N. C., et al. (2024). "Quinoline-based derivatives as DNA gyrase inhibitors: Synthesis and molecular docking studies." Medicinal Chemistry Research.
    • (Verified Context: Highlights the interaction with GyrB subunit).

  • Docking Methodology (AutoDock Vina)

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Tautomerism in Drug Design

    • Martin, Y. C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design.

    • (Grounding for the ligand prep protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, product purity, and batch-to-batch consistency. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Synthesis Overview and Core Mechanism

The most reliable and widely adopted method for preparing quinoline-3-carbohydrazide involves a two-step process starting from quinoline-3-carboxylic acid. The acid is first converted to its corresponding ethyl (or methyl) ester, which is then reacted with hydrazine hydrate.

This two-step approach is generally preferred over a direct reaction between the carboxylic acid and hydrazine. The direct amidation of a carboxylic acid is thermodynamically unfavorable and requires high temperatures or coupling agents, which can lead to side reactions. Converting the acid to an ester creates a more reactive electrophile, allowing the subsequent hydrazinolysis to proceed under milder conditions with higher efficiency.[1]

Overall Synthetic Workflow

The logical flow of the synthesis is straightforward, beginning with the activation of the carboxylic acid via esterification, followed by the nucleophilic substitution with hydrazine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification A Quinoline-3-Carboxylic Acid B Ethyl Quinoline-3-Carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C Quinoline-3-Carbohydrazide B->C NH₂NH₂·H₂O EtOH, Reflux D Crude Product C->D Precipitation & Filtration E Pure Quinoline-3-Carbohydrazide D->E Recrystallization (Hot Ethanol)

Caption: Workflow for Quinoline-3-Carbohydrazide Synthesis.

The core of the final step is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, a stable leaving group, driving the reaction to completion.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Formation

  • Q: My TLC analysis shows only the starting ester spot after 24 hours of reflux, and I recovered most of my starting material. What are the likely causes?

    • A: This is a common issue that typically points to a problem with one of the reagents or the reaction conditions. Here is a checklist to diagnose the problem:

      • Hydrazine Hydrate Quality: Hydrazine is highly hygroscopic and can be oxidized by atmospheric oxygen. An older bottle or one that has been improperly stored may have a lower effective concentration. Use a freshly opened bottle of hydrazine hydrate or verify the concentration of your current stock.

      • Molar Ratio of Hydrazine: The reaction relies on a significant excess of hydrazine hydrate to drive the equilibrium toward the product. A common and effective ratio is at least 4 molar equivalents of hydrazine hydrate to 1 equivalent of the ester.[2] A lower ratio may result in an incomplete reaction.

      • Insufficient Reaction Temperature: The reaction requires reflux to proceed at a reasonable rate. Ensure your reaction mixture is maintaining a steady reflux temperature (for ethanol, this is ~78 °C). A low temperature will drastically slow down the rate of this nucleophilic substitution.

      • Purity of Starting Ester: If the starting ethyl quinoline-3-carboxylate is impure, contaminants may interfere with the reaction. Confirm the purity of your ester by NMR or melting point before starting.

Problem 2: Product is Contaminated with Quinoline-3-Carboxylic Acid

  • Q: My final product's NMR and IR spectra show signals corresponding to quinoline-3-carboxylic acid. How can I prevent this?

    • A: This contamination usually arises from one of two sources:

      • Incomplete Esterification: The most likely cause is carrying over unreacted quinoline-3-carboxylic acid from the initial esterification step. Carboxylic acids will not react under these hydrazinolysis conditions and will persist as an impurity.

        • Solution: Ensure the esterification reaction goes to completion. After the esterification workup, purify the ethyl quinoline-3-carboxylate thoroughly before proceeding. A simple aqueous wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove residual acid before final purification.[3]

      • Hydrolysis During Workup: Although less common, trace amounts of acid or base during workup in the presence of water could potentially hydrolyze the ester starting material or the hydrazide product back to the carboxylic acid.

        • Solution: Perform the workup under neutral conditions. The standard procedure of cooling the reaction, filtering the precipitate, and washing with cold ethanol is generally sufficient and avoids harsh pH conditions.[2]

Problem 3: Difficult Product Isolation and Purification

  • Q: The product isn't precipitating well from the reaction mixture, or I'm experiencing significant product loss during recrystallization.

    • A: Isolation and purification challenges can often be solved by optimizing the crystallization conditions.

      • Inducing Precipitation: Quinoline-3-carbohydrazide has good solubility in hot ethanol but much lower solubility in cold ethanol. After the reflux period, allow the mixture to cool slowly to room temperature overnight without disturbance.[2] Rapid cooling can lead to the formation of very fine crystals or an oil, which are difficult to filter. If precipitation is still poor, placing the flask in an ice bath for an additional hour can help maximize the recovery of the solid.

      • Recrystallization Solvent: Hot ethanol is the most commonly cited and effective solvent for recrystallization.[2] If you are experiencing low recovery, it may be because you are using too large a volume of ethanol. Use the minimum amount of boiling ethanol required to fully dissolve the crude product.

      • Alternative Purification: If recrystallization proves inefficient, washing the filtered crude product extensively with cold ethanol can be very effective at removing soluble impurities.[2] Column chromatography on silica gel should be approached with caution for quinoline derivatives, as they can sometimes streak or decompose on acidic silica.[4] If chromatography is necessary, consider using a deactivated stationary phase (e.g., silica treated with triethylamine).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of ethyl quinoline-3-carboxylate to hydrazine hydrate?

    • A: A significant molar excess of hydrazine hydrate is recommended. Published procedures have demonstrated high yields (92%) using a ratio of approximately 4 moles of hydrazine hydrate for every 1 mole of the ester.[2] This large excess ensures the reaction kinetics favor product formation.

  • Q2: Can I synthesize the carbohydrazide directly from quinoline-3-carboxylic acid?

    • A: While direct conversion is possible using peptide coupling agents (like DCC or EDC), it is often less efficient and more costly for this specific transformation. The intermediate esterification step is a robust, high-yielding, and cost-effective method that makes the subsequent hydrazinolysis clean and efficient.[5]

  • Q3: What is the best solvent for the hydrazinolysis reaction?

    • A: Absolute ethanol is the solvent of choice. It readily dissolves the starting ester and hydrazine hydrate at reflux temperatures but allows the desired quinoline-3-carbohydrazide product to precipitate upon cooling, simplifying isolation.[2]

  • Q4: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 6:4 hexane-ethyl acetate.[2] Spot the starting ester as a reference. The reaction is complete when the spot corresponding to the starting material has been completely consumed and a new, more polar spot (lower Rf value) for the product has appeared.

  • Q5: What are the key characterization peaks I should look for to confirm my product?

    • A: In FTIR spectroscopy, you should look for the appearance of N-H stretching bands (typically two peaks around 3200-3400 cm⁻¹) from the -NHNH₂ group and the amide C=O stretch around 1660 cm⁻¹.[2] In ¹H NMR (in DMSO-d₆), you should see the disappearance of the ethyl group's quartet and triplet from the starting ester and the appearance of new, broad singlets for the -NH and -NH₂ protons.[2]

Section 4: Optimized Experimental Protocols

Protocol 1: Esterification of Quinoline-3-Carboxylic Acid

This protocol is a standard Fischer esterification, a reliable method for this conversion.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add quinoline-3-carboxylic acid (1.0 eq).

  • Reagents: Add absolute ethanol (approx. 10-15 mL per gram of acid) to suspend the solid. Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl quinoline-3-carboxylate, which can be further purified if necessary.

Protocol 2: Synthesis of Quinoline-3-Carbohydrazide

This protocol is adapted from a high-yielding published procedure.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl-3-quinoline carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagents: Add hydrazine hydrate (4.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Isolation: After 24 hours, remove the heat source and allow the mixture to cool undisturbed to room temperature overnight. A white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying & Purification: Dry the product under vacuum. For higher purity, the white solid can be recrystallized from a minimum amount of hot ethanol to yield pure quinoline-3-carbohydrazide. A typical reported yield for this procedure is around 92%.[2]

Section 5: Data Summary

The table below summarizes the key quantitative parameters for the critical hydrazinolysis step.

ParameterRecommended ValueRationale & Notes
Molar Ratio (Ester:Hydrazine) 1 : 4A large excess of hydrazine drives the reaction to completion.[2]
Solvent Absolute EthanolGood solvent for reactants at reflux; poor solvent for product when cold.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 24 hoursEnsures the reaction proceeds to completion.[2]
Typical Yield > 90%High yields are achievable with pure starting materials and correct conditions.[2]

References

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Yousuf, S. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7108. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Al-Omair, M. A. (2021). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-436. [Link]

  • Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. . [Link]

  • Anup, O. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Ben-M'barek, K., et al. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2014, 1-10. [Link]

  • Singh, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1444. [Link]

  • Fassihi, A., et al. (2017). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences, 12(4), 265–276. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Nayyar, A., et al. (2014). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2846-2850. [Link]

  • Bagley, M. C., et al. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3495–3498. [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.).
  • Fathalla, O. A., et al. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 480-488. [Link]

  • Reddit user. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. . [Link]

Sources

overcoming solubility issues with quinoline-3-carbohydrazide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Quinoline-3-carbohydrazide presents a classic "brick dust" challenge in medicinal chemistry. While the molecule contains a polar carbohydrazide motif, it often exhibits poor aqueous solubility at physiological pH.[1]

The Mechanistic Cause:

  • Crystal Lattice Energy: The carbohydrazide group (

    
    ) is a potent hydrogen bond donor and acceptor. In the solid state, these groups form extensive intermolecular hydrogen bond networks (often bridged by water molecules), significantly stabilizing the crystal lattice and resisting dissolution.[1]
    
  • Ionization Mismatch: The quinoline nitrogen has a pKa of approximately 4.9 . At physiological pH (7.4), the molecule is predominantly neutral (uncharged), which is its least soluble form.[1]

This guide provides validated protocols to overcome these thermodynamic barriers for biological assays and stock preparation.

Troubleshooting Hub (Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why?

Diagnosis: You are experiencing "Solvent Shock." Explanation: When a hydrophobic compound in DMSO is rapidly introduced to a high-ionic-strength aqueous buffer (like PBS), the water molecules strip the DMSO solvation shell faster than the compound can equilibrate, causing immediate aggregation.[1] Solution:

  • Do not add DMSO stock directly to the full volume of buffer.

  • Do use an intermediate dilution step (see Protocol A) or a co-solvent ramp.

  • Do reduce the ionic strength of the buffer if possible (lower salt concentration reduces the "salting-out" effect).[1]

Q2: Can I use heat to dissolve the compound in water?

Diagnosis: Thermodynamic instability. Explanation: Quinoline-3-carbohydrazide is soluble in hot water. However, upon cooling, the strong intermolecular hydrogen bonds will re-form, leading to crystallization over time (often during your assay).[1] Recommendation: Heat is acceptable only if you maintain the temperature (e.g., for a reaction) or if you are preparing a supersaturated solution for immediate use (high risk).[1] For stable assays, use Protocol C (Cyclodextrin) .[1]

Q3: What is the maximum concentration I can achieve?

Data Reference:

Solvent SystemMax Solubility (Approx.)StabilityNotes
DMSO (Pure) > 50 mMHighHygroscopic; keep sealed.[1]
Ethanol (Hot) ~ 10-20 mMModeratePrecipitates on cooling.
PBS (pH 7.4) < 100

M
LowRisk of micro-precipitation.
0.1 M HCl > 5 mMHighProtonated form (Quinolinium salt).
20% HP-

-CD
> 2 mMVery HighBest for in vivo or long assays.

Validated Protocols

Protocol A: The "Step-Down" Dilution (For In Vitro Assays)

Best for: Cellular assays where DMSO < 0.5% is required.[1]

Concept: Gradually increase water content to prevent rapid nucleation.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Step: Dilute the 10 mM stock 1:10 into pure ethanol or PEG-400 .

    • Result: 1 mM solution in 10% DMSO / 90% Co-solvent.

  • Final Dilution: Slowly add the Intermediate Solution to your warmed (

    
    ) culture medium/buffer while vortexing.
    
    • Target: Final concentration 10

      
      M (1% co-solvent).[1]
      
  • Validation: Measure Absorbance at 300–350 nm. A flat baseline indicates solution; scattering (an upward slope) indicates micro-precipitation.[1]

Protocol B: The pH-Switch Method

Best for: Creating aqueous stocks without organic solvents.[1]

Concept: Utilize the basicity of the quinoline nitrogen (pKa ~4.[1]9) to dissolve the compound as a cation, then buffer to neutral.[1]

  • Acid Dissolution: Dissolve the solid quinoline-3-carbohydrazide in 0.1 M HCl . The nitrogen protonates, forming a soluble salt.[1]

    • Visual Check: Solution should be clear and slightly yellow.

  • Dilution: Dilute this acidic stock into water to reach

    
     the desired final concentration.
    
  • Neutralization (Critical): Slowly add an equal volume of 200 mM HEPES (pH 7.5) or similar strong buffer.[1]

    • Warning: Do not use Phosphate buffer (PBS) for the neutralization step if possible, as phosphate salts of organic bases can be less soluble.[1]

    • Outcome: The compound may remain in supersaturated solution long enough for acute assays due to the "spring and parachute" effect.[1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV) or long-term stability.[1]

Concept: Encapsulate the hydrophobic quinoline tail inside the cyclodextrin cavity, leaving the polar hydrazide exposed or hydrogen-bonded.[1]

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in water.
  • Addition: Add excess quinoline-3-carbohydrazide powder to the vehicle.

  • Energy Input: Sonicate for 30 minutes at

    
     or stir overnight.
    
  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Determine concentration via UV-Vis (extinction coefficient typically

    
     at 
    
    
    
    ).[1]

Decision Logic & Mechanism

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: Quinoline-3-Carbohydrazide Solid Powder Target What is your Target Application? Start->Target InVitro In Vitro Assay (Cell/Enzyme) Target->InVitro InVivo In Vivo / High Conc. (> 1 mM) Target->InVivo DMSOTol Is DMSO tolerated? InVitro->DMSOTol ProtoC Protocol C: Cyclodextrin Complex (HP-beta-CD) InVivo->ProtoC Maximize Stability ProtoA Protocol A: Step-Down Dilution (DMSO/PEG) DMSOTol->ProtoA Yes (<1%) ProtoB Protocol B: pH-Switch Method (HCl -> Buffer) DMSOTol->ProtoB No (Sensitive Cells) ProtoB->ProtoC If still precipitating

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance and concentration requirements.

Figure 2: Mechanism of pH-Dependent Solubility

Mechanism Acid pH < 4.0 (Acidic) State1 Protonated Cation (Quinoline N+) High Solubility Acid->State1 Protonation Neutral pH 7.4 (Physiological) State2 Neutral Molecule (Uncharged) Low Solubility Neutral->State2 Deprotonation State1->State2 Adding Buffer Precip Aggregates/Crystals (H-Bond Network) State2->Precip Lattice Formation (Thermodynamic Sink)

Caption: The quinoline nitrogen (pKa ~4.9) drives solubility. At pH 7.4, the neutral species dominates, leading to aggregation driven by intermolecular hydrogen bonding.[1]

References

  • ChemicalBook. (2025).[2] Nicotinic Acid Hydrazide Properties and pKa Data. (Analogous structure data for pKa benchmarking).

  • National Institutes of Health (NIH) - PubChem. (2025). Quinoline-3-carbohydrazide Compound Summary. [1]

  • MDPI - Inorganics. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: Structure and Biological Activity. (Contains crystal structure analysis and synthesis details). [1]

  • European Journal of Medicinal Chemistry. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (Biological assay formulation context).

  • Kyoto University. (2022). pKa Data Compiled by R. Williams. (Reference for Quinoline nitrogen pKa ~4.9).

Sources

Quinoline Synthesis Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. This guide is not a textbook; it is a field manual designed to troubleshoot the specific failure modes of quinoline construction. Whether you are scaling up a violent Skraup reaction or fine-tuning the regioselectivity of a Combes condensation, the protocols below prioritize safety, atom economy, and reproducibility.

We focus on three primary synthetic architectures:

  • Acid-Mediated Cyclizations (Skraup, Doebner-von Miller)

  • Condensation Strategies (Friedländer, Combes)

  • Transition Metal Catalysis (C-H Activation, Larock)

Module 1: The "Violent" Classics (Skraup & Doebner-von Miller)

The Challenge: The Skraup synthesis is notoriously exothermic.[1][2][3] The "tar" often observed is polymerized acrolein.[3] The induction period is the critical danger zone; if heating is applied too aggressively before the reaction initiates, the sudden exotherm can lead to a runaway reaction.

Optimization Protocol: The "Sulfo-Mix" Moderator Method

Goal: Control the exotherm and minimize polymerization.

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Moderator: Ferrous Sulfate (FeSO₄[1][2][4]·7H₂O) (0.1 equiv)

  • Oxidant: Iodine (I₂) (0.05 equiv) or Nitrobenzene (Traditional but toxic)

  • Acid: Conc.[1][3][5][6] H₂SO₄

Step-by-Step Workflow:

  • Pre-mix: In a round-bottom flask, combine aniline, glycerol, and ferrous sulfate . The iron salt acts as an electron transfer mediator, smoothing the oxidation curve.

  • Acid Addition: Cool the flask to 0°C. Add H₂SO₄ dropwise. Do not allow temperature to spike.

  • The Iodine Spike: Add catalytic iodine.[7] This serves as a milder co-oxidant compared to nitrobenzene, reducing the violence of the initial reflux.[2]

  • The "Soft Start": Heat the mixture to 100°C. STOP HEATING the moment the first bubble appears.

  • Exotherm Management: Allow the reaction to self-sustain. If it climbs above 160°C rapidly, apply an external air stream (or ice bath if critical).

  • Reflux: Once the exotherm subsides (approx. 15-30 mins), resume external heating to reflux (140°C) for 3 hours.

Troubleshooting: Skraup Reaction Safety Logic

SkraupSafety Start Start Skraup Synthesis Mix Mix Aniline + Glycerol + FeSO4 Start->Mix Heat Apply Heat (Slow Ramp) Mix->Heat Check Reaction Initiated? (Bubbling/Darkening) Heat->Check Check->Heat No StopHeat REMOVE HEAT SOURCE IMMEDIATELY Check->StopHeat Yes Monitor Monitor Temp Rise StopHeat->Monitor Runaway Temp > 180°C? Monitor->Runaway Cool Ice Bath / Blast Shield Runaway->Cool Yes Sustain Allow Self-Reflux (15-30 mins) Runaway->Sustain No Cool->Sustain Finish Resume Heating (Reflux 3h) Sustain->Finish

Figure 1: Critical decision tree for managing the induction period in Skraup synthesis.

Module 2: Condensation Strategies (Friedländer & Combes)

The Challenge:

  • Friedländer: Traditional conditions (KOH/Reflux) are incompatible with base-sensitive functional groups (esters, nitriles).

  • Combes: Regioselectivity is poor with unsymmetrical

    
    -diketones.
    
Friedländer Optimization: Solid Acid Catalysis

Goal: Green chemistry approach with high tolerance for sensitive groups.

Recommendation: Switch from soluble bases to Sulfonic Acid Functionalized g-C₃N₄ or simple Lewis Acids (FeCl₃) .

Data Comparison: Catalyst Efficiency

Catalyst SystemYield (%)Time (h)ConditionsNotes
KOH / EtOH 65-75%12RefluxHigh waste, incompatible with esters.
FeCl₃ / Solvent-Free 85-92%2.580°CCheap, mild, workup requires extraction.
g-C₃N₄-SO₃H 94%4100°CRecommended. Reusable, metal-free, filters off.

Protocol (Solid Acid):

  • Mix 2-aminoaryl ketone (1 mmol) and

    
    -methylene ketone (1.2 mmol).
    
  • Add g-C₃N₄-SO₃H (10 wt%).[8]

  • Stir at 100°C (Solvent-free) for 4 hours.

  • Workup: Add hot ethanol, filter the catalyst (save for reuse), and cool filtrate to crystallize the product.

Combes Troubleshooting: Regiocontrol

In Combes synthesis, the reaction proceeds via a Schiff base intermediate.[6] The cyclization step is an electrophilic aromatic substitution.

  • Issue: Unsymmetrical diketones (e.g., benzoylacetone) yield mixtures.

  • Fix: Use Polyphosphoric Acid (PPA) instead of H₂SO₄. PPA favors the formation of the kinetic product by controlling the rate of ring closure.

  • Rule of Thumb: Electron-donating groups on the aniline ring facilitate the reaction; electron-withdrawing groups (like -NO₂) drastically reduce yield and may require high-boiling solvents (diphenyl ether).

Module 3: Transition Metal Catalysis (The Modern Era)

The Challenge: Palladium catalysts are expensive and prone to poisoning by nitrogen-containing heterocycles (the product itself).

Optimization: Ligand Selection & Additives

For Larock Indole/Quinoline Annulation or C-H Activation :

  • Ligand: Use bulky, electron-rich phosphines (e.g., XPhos or P(t-Bu)₃ ). These prevent the palladium from coordinating too tightly to the quinoline nitrogen product.

  • Additives: Add Pivalic Acid (PivOH) (30 mol%). It acts as a proton shuttle, lowering the energy barrier for the C-H activation step.

MetalCatalysis Substrate Aniline + Alkyne CatCycle Pd(OAc)2 / XPhos Oxidant: AgOAc Substrate->CatCycle Product Quinoline CatCycle->Product Additive Additive: Pivalic Acid Additive->CatCycle Accelerates C-H Step Poison Catalyst Deactivation (N-coordination) Product->Poison Inhibits Poison->CatCycle Stalls Cycle

Figure 2: The role of additives and product inhibition in Pd-catalyzed synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My Skraup reaction turned into a solid black rock. How do I save it?

  • Diagnosis: You experienced "runaway polymerization" of acrolein.

  • Solution: This batch is likely lost. For the next run, increase the amount of Ferrous Sulfate moderator and ensure your glycerol addition is slow.

  • Cleaning: To clean the flask, do not use organic solvents. Use concentrated nitric acid (carefully!) or a base bath (KOH/Isopropanol) to digest the tar.

Q2: In Friedländer synthesis, my yield is low because the starting amino-aldehyde is unstable.

  • Solution: 2-aminobenzaldehyde is prone to self-condensation. Do not store it. Generate it in situ from 2-nitrobenzaldehyde using Fe/HCl or SnCl₂ immediately before the condensation step with the ketone.

Q3: I need to synthesize a quinoline with a nitro group. Which method is best?

  • Advice: Avoid Skraup; the oxidative conditions are harsh. Avoid Combes; the deactivated ring won't cyclize.

  • Recommendation: Use the Friedländer method with a pre-nitrated 2-amino ketone. The condensation step is less sensitive to electronic deactivation than the electrophilic cyclization of Combes.

References

  • BenchChem. (2025).[1][2][3][9] Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines.[1][2][3][4][10] Organic Reactions, 7, 80–99.[4] Retrieved from

  • Shirini, F., et al. (2020). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports.[8] Retrieved from

  • Sloop, J. C. (2009). Regioselectivity in the Combes Quinoline Synthesis. Journal of Heterocyclic Chemistry. Retrieved from

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks. Retrieved from

Sources

Technical Support Center: Quinoline-3-Carbohydrazide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q3C-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Quinoline-3-carbohydrazides are critical pharmacophores in drug discovery, exhibiting potent antimalarial, antimicrobial, and anticancer activities. Their synthesis typically involves the hydrazinolysis of quinoline-3-carboxylic acid esters.

The Core Problem: While the synthesis is straightforward, purification is often complicated by:

  • Hydrazine Contamination: Residual hydrazine hydrate is a known genotoxic impurity (GTI) and must be strictly controlled.

  • Solubility Profiles: The planar quinoline ring promotes strong

    
    -
    
    
    
    stacking, leading to poor solubility in standard organic solvents and "oiling out" phenomena during crystallization.
  • Hydrolysis Byproducts: Competition between hydrazide formation and ester hydrolysis yields the difficult-to-separate carboxylic acid impurity.

This guide provides a self-validating purification workflow designed to achieve pharmaceutical-grade purity (>98%).

Module 1: The Standard Purification Workflow

Use this baseline protocol for initial isolation. If this fails, proceed to Module 3 (Troubleshooting).

The Self-Validating Protocol

The reaction typically utilizes ethyl-3-quinoline carboxylate refluxed with excess hydrazine hydrate in ethanol.

Step-by-Step Procedure:

  • Reaction Termination: Upon reaction completion (monitored by TLC, typically 100% Ethyl Acetate or 5% MeOH/DCM), cool the reaction mixture slowly to room temperature (20–25°C).

  • Induction: If precipitation does not occur within 2 hours, cool to 0–4°C.

    • Validation Check: If no solid forms at 0°C, scratch the flask walls with a glass rod. If still no solid, see Troubleshooting: Oiling Out .

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Displacement Wash (Critical Step): Wash the filter cake with 3 x cold ethanol (0°C) .

    • Why? Cold ethanol removes unreacted hydrazine and soluble ester starting material without redissolving the product.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Ethanol + Hydrazine) Cool Cool to RT, then 0°C Start->Cool Check Precipitate formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Rotavap Evaporate 50% Solvent or Add Anti-solvent (Water) Check->Rotavap No Wash Wash: Cold EtOH (3x) Removes Hydrazine Filter->Wash Recryst Recrystallization (if Purity <98%) Wash->Recryst Dry Final Product (Quinoline-3-carbohydrazide) Recryst->Dry Rotavap->Check

Figure 1: Logical workflow for the isolation of quinoline-3-carbohydrazide. Green nodes indicate critical purification steps.

Module 2: Hydrazine Scavenging (Safety Critical)

Hydrazine is a structural alert. Standard washing may not reduce it to ppm levels required for biological assays.

Q: My product is pure by NMR but shows toxicity in cell lines. Why? A: You likely have trace hydrazine hydrate trapped in the crystal lattice.

Advanced Removal Technique:

  • Azeotropic Distillation: If the crude product is gummy, dissolve in Xylene or Toluene and rotary evaporate. These solvents form azeotropes with hydrazine, effectively "pulling" it out of the mixture [1].

  • The Water Wash: Unlike many organic intermediates, quinoline-3-carbohydrazides are generally insoluble in water.

    • Protocol: Suspend the crude solid in water and stir vigorously for 30 minutes. Filter. This exploits the high water solubility of hydrazine hydrate vs. the insolubility of the target hydrazide.

Module 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" During Recrystallization

Symptom: Upon cooling the hot solvent, the product separates as a sticky oil or gum instead of crystals. Cause: The solvent boiling point is higher than the product's melting point in that solvent mixture, or the impurity profile is disrupting crystal lattice formation.

Solution: The Dual-Solvent Method Use a solvent pair (Good Solvent / Anti-Solvent).

Solvent SystemRatio (v/v)Procedure
DMF / Ethanol 1:5Dissolve in min. hot DMF; add hot EtOH slowly until turbid. Cool slowly.
Ethanol / Water 10:1Dissolve in refluxing EtOH; add water dropwise.
DMSO / Water 1:10Dissolve in RT DMSO; pour into stirring ice water (Precipitation method).
Issue 2: Colored Impurities (Yellow/Brown)

Symptom: Product should be white/off-white but appears yellow or brown. Cause: Oxidation of the hydrazide moiety or polymerization of quinoline impurities. Solution:

  • Dissolve crude in boiling Ethanol (or DMF if insoluble).

  • Add Activated Charcoal (5% w/w) .

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot (Critical: pre-warm the funnel to prevent crystallization in the pores).

  • Allow filtrate to crystallize.

Issue 3: Presence of Carboxylic Acid Impurity

Symptom: LC-MS shows a peak with M-14 (loss of hydrazine) or NMR shows loss of hydrazide protons. Cause: Hydrolysis of the ester or hydrazide due to wet solvents or excessive heating. Solution:

  • Base Wash: Suspend the solid in 5% Sodium Bicarbonate (

    
    ) solution. The quinoline-3-carboxylic acid (amphoteric/acidic) will dissolve as the salt; the hydrazide remains solid. Filter and wash with water.
    

Module 4: Decision Logic for Solvent Selection

Use this diagram to select the correct solvent based on your specific derivative's behavior.

SolventSelection Start Select Recrystallization Solvent SolubleEtOH Soluble in boiling EtOH? Start->SolubleEtOH Standard Use Ethanol (95% or Abs) SolubleEtOH->Standard Yes CheckDMF Soluble in hot DMF? SolubleEtOH->CheckDMF No Mixed Use DMF/Ethanol (1:5) CheckDMF->Mixed Yes Precip Use DMSO/Water precipitation CheckDMF->Precip No

Figure 2: Decision tree for solvent selection based on solubility testing.

References

  • Removal of Hydrazine Hydrate: Ghazi, Y. A. F., et al. (2021).[1][2] "Remove excess hydrazine hydrate?" ResearchGate.

  • Synthesis & Purification Protocol: Al-Wahaibi, L.H., et al. (2023). "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". Molecules, 28(10).

  • General Hydrazide Handling: "Hydrazine hydrate." Organic Syntheses, Coll.[2] Vol. 2, p.85.

  • Quinoline Crystallization Techniques: "Avoiding common pitfalls in quinoline crystallography." BenchChem Technical Guide.

  • Antimicrobial Quinoline Derivatives: Desai, N.C., et al. (2015). "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." MedCrave.

Sources

troubleshooting unexpected side reactions in carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Unexpected Side Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deceptively Simple" Nucleophile

Welcome to the Carbohydrazide Technical Support Hub. You are likely here because your synthesis—nominally a straightforward nucleophilic substitution between dimethyl carbonate (DMC) and hydrazine—has deviated.

While the literature presents this as a clean "green chemistry" route, the reality in the reactor is governed by competing equilibria and oxidative sensitivity . Carbohydrazide (


) is thermodynamically stable but kinetically sensitive during formation.

This guide bypasses generic advice to address the three most common failure modes: Oxidative Chromophore Formation (The "Pink" Product) , Mono-Substitution Stalling (The "Mushy" Yield) , and Thermal Decomposition .

Module 1: Visual Diagnostics & Oxidative Instability

Issue: Why is my product turning pink or red?

Diagnosis: Formation of Tetrazine/Azo-derivatives via Aerobic Oxidation.

Carbohydrazide and its precursors are potent reducing agents (oxygen scavengers).[1] If your reaction vessel is not strictly anaerobic, trace oxygen reacts with hydrazine or the hydrazide moiety to form 1,2,4,5-tetrazine derivatives or azo-intermediates. These species have high molar absorptivity; even ppm levels result in a distinct pink-to-blood-red coloration.

The Mechanism of Failure:

  • Induction: Hydrazine (

    
    ) is oxidized to diimide (
    
    
    
    ).
  • Coupling: Diimide species undergo radical coupling or react with unreacted DMC/Carbohydrazide.

  • Chromophore: Formation of

    
     bonds (azo groups) creates the color.
    

Corrective Protocol:

  • Immediate Action: If the color is faint pink, recrystallize immediately from water/ethanol with a degassed solvent.

  • Prevention: You must sparge all solvents (DMC, Hydrazine Hydrate) with Nitrogen or Argon for 20 minutes before mixing. Maintain a positive pressure inert atmosphere throughout the reflux.

Module 2: Stoichiometry & The "Mono-Substituted" Trap

Issue: My yield is low, and the product has a lower melting point (<150°C).

Diagnosis: Incomplete conversion leading to Methyl Carbazate contamination.

The reaction with DMC occurs in two distinct kinetic steps. The first substitution (forming Methyl Carbazate) is fast. The second substitution (forming Carbohydrazide) is slower and reversible.

The "Stalling" Mechanism:




If you stop reflux too early, or if methanol is not removed, the equilibrium in Step 2 shifts left, leaving you with Methyl Carbazate (MP: ~73°C) mixed with your product (MP: 153-154°C).

Corrective Protocol:

  • Excess Hydrazine: Use a 2.1 : 1 molar ratio of Hydrazine to DMC. The slight excess drives Step 2.

  • Methanol Removal: You must distill off the methanol co-product during the reaction (or use a Dean-Stark trap if compatible) to force the equilibrium to the right (Le Chatelier’s principle).

Module 3: Thermal Decomposition

Issue: I smell ammonia, and the product is "fluffy" or porous.

Diagnosis: Thermal degradation due to overheating (>150°C).

Carbohydrazide is an energetic precursor.[1] Above its melting point (or upon prolonged heating >120°C in solution), it decomposes.

Decomposition Pathway:



Corrective Protocol:

  • Temperature Limit: Never exceed 85-90°C pot temperature during reflux.

  • Drying: Dry the final crystals under vacuum at 60°C maximum . Do not oven dry at >100°C.

Visualizing the Pathway & Troubleshooting Logic

The following diagram maps the reaction logic and critical control points for the DMC route.

Carbohydrazide_Synthesis Start Reagents: DMC + Hydrazine Hydrate Step1 Intermediate: Methyl Carbazate (Mono-substituted) Start->Step1 Fast Reaction (T > 50°C) Pink impurity: Tetrazines (Pink/Red Color) Start->Pink O2 Present (Oxidation) Step1->Step1 Methanol Accumulation (Equilibrium Trap) Step2 Product: Carbohydrazide (Di-substituted) Step1->Step2 Slow Equilibrium Requires Excess N2H4 Remove MeOH Step1->Pink O2 Present Decomp Decomposition: NH3 + CO2 Step2->Decomp Heat > 150°C

Caption: Reaction pathway showing the critical "Equilibrium Trap" at the mono-substituted stage and oxidative side-reactions.

Standardized Synthesis Protocol (DMC Route)

Objective: Synthesis of high-purity Carbohydrazide (>98%) free of pink chromophores.

Reagents
ReagentMolar Eq.[2][3]RoleNotes
Dimethyl Carbonate (DMC)1.0ElectrophileDry, free of acid.
Hydrazine Hydrate (80-100%)2.1 - 2.2NucleophileToxic. Handle in fume hood.
Ethanol/WaterN/ASolventDegassed (Sparged with N2).
Step-by-Step Procedure
  • Inert Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Flush the system with Nitrogen for 15 minutes.

  • Hydrazine Charge: Add Hydrazine Hydrate to the flask. Begin stirring.

  • Controlled Addition: Add DMC dropwise over 30-45 minutes.

    • Why? Adding DMC to excess Hydrazine favors the formation of the di-substituted product immediately and prevents local excesses of DMC which could lead to oligomers.

    • Exotherm Check: Maintain temperature between 50-60°C during addition.

  • Reflux & Strip: Heat the mixture to 80°C for 2-3 hours.

    • Critical Step: If possible, set the condenser to allow Methanol (BP: 64.7°C) to escape while retaining water/hydrazine, or perform a partial distillation after 2 hours.

  • Crystallization: Cool the mixture slowly to 0-5°C. Carbohydrazide is highly soluble in hot water but crystallizes well from cold water/alcohol mixtures.

  • Filtration: Filter the white crystals. Wash with cold ethanol (not water, to minimize yield loss).

  • Drying: Vacuum dry at 50°C.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Urea instead of DMC? A: Yes, but it is not recommended for high-purity applications. The Urea route requires higher temperatures (>100°C) to drive off Ammonia. This thermal stress increases the risk of decomposition and "browning" of the product. The DMC route is cleaner and operates at lower temperatures.

Q: My product melting point is 120°C. What is it? A: This is likely a eutectic mixture of Carbohydrazide (MP 153°C) and Methyl Carbazate (MP 73°C). You failed to drive the second substitution step. Recrystallize from water/ethanol, but ensure you reflux long enough next time.

Q: Is the "Pink" product dangerous? A: While not inherently explosive in trace amounts, it indicates the presence of unstable nitrogen-rich species (tetrazines/azides). It renders the product unsuitable for pharmaceutical use or boiler feed applications due to unknown toxicity and reactivity profiles.

References

  • Mechanism & Kinetics: Zhang, H., et al. "Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study." ResearchGate, 2025.

  • Synthesis Route (DMC): "Process for making carbohydrazide." Google Patents (EP0103400B1).

  • Thermal Stability: "Evaluation of Thermal Decomposition Behavior of Carbohydrazide." Journal of Hazardous Materials / ResearchGate, 2025.

  • Comparative Chemistry: "Carbohydrazide vs Hydrazine: A Comparative Study." PowerPlant Chemistry, 2018.[2]

Sources

Technical Support Center: Quinoline-3-Carbohydrazide Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of Quinoline-3-carbohydrazide (CAS: 59282-61-0). It is designed to assist researchers in preventing experimental artifacts caused by the chemical reactivity of the hydrazide motif attached to the quinoline scaffold.

Executive Summary

Quinoline-3-carbohydrazide is a bifunctional molecule containing a basic quinoline nitrogen and a nucleophilic carbohydrazide group (


).[1][2] While the quinoline ring provides a stable aromatic scaffold, the carbohydrazide tail is chemically reactive.

Primary Stability Risks:

  • Condensation: Rapid reaction with ketones/aldehydes (e.g., Acetone, trace formaldehyde) to form hydrazones.

  • Hydrolysis: Conversion to Quinoline-3-carboxylic acid in acidic/basic aqueous media.

  • Oxidation: Susceptibility to oxidative cleavage or azo-formation in aerated solvents (DMSO).

  • Chelation: Sequestration of metal co-factors in biological assays.

Module 1: The "Phantom" Impurity (Solvent Incompatibility)

The Issue: Users frequently report the appearance of a new, higher molecular weight peak in LC-MS after dissolving the compound, particularly when using glassware cleaned with acetone or solvents containing trace carbonyls.

Technical Explanation: The terminal amino group (


) of the hydrazide is a potent nucleophile (Alpha-effect). It reacts rapidly with ketones and aldehydes to form Schiff bases (Hydrazones) . This reaction is often faster than hydrolysis and can occur even with trace acetone residue on glassware.

Reaction Pathway:



Visualizing the Mechanism:

HydrazoneFormation Compound Quinoline-3-carbohydrazide (Nucleophile) Intermediate Hemiaminal Intermediate Compound->Intermediate Nucleophilic Attack Impurity Acetone/Aldehyde (Electrophile) Impurity->Intermediate Product Hydrazone Artifact (Schiff Base) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanism of hydrazone artifact formation. This reaction is reversible but equilibrium favors the hydrazone in non-aqueous solvents.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Ban Acetone strictly prohibit acetone for cleaning glassware used with this compound. Use Methanol or Ethanol instead.
2 Check Solvents Use HPLC-grade solvents. Lower grade PEG or DMF may contain formaldehyde/formic acid impurities.
3 Verify Peak If a new peak appears at M+40 (acetone adduct), it is a hydrazone artifact, not a metabolic product.
Module 2: Hydrolytic Stability & pH Profiling

The Issue: Loss of potency in aqueous stock solutions over time, or precipitation in acidic buffers.

Technical Explanation: Carbohydrazides are acid derivatives. In the presence of water and extreme pH, they hydrolyze back to the parent carboxylic acid (Quinoline-3-carboxylic acid ) and hydrazine.

  • Acidic pH (< 4): The quinoline nitrogen (pKa ~4.9) protonates, increasing solubility, but the hydrazide bond becomes susceptible to acid-catalyzed hydrolysis.

  • Basic pH (> 9): Base-catalyzed hydrolysis occurs; the hydrazide proton can also be abstracted, leading to oxidation susceptibility.

Stability Data Summary:

Solvent SystemStability StatusHalf-Life (Est.)Recommendation
DMSO (Anhydrous) High> 6 MonthsStore at -20°C, protected from light.
PBS (pH 7.4) Moderate24-48 HoursPrepare fresh immediately before use.
0.1 M HCl Low< 4 HoursAvoid long-term exposure.
0.1 M NaOH Low< 2 HoursRapid hydrolysis to carboxylate.

Visualizing Degradation Pathways:

DegradationPathways cluster_Hydrolysis Hydrolysis (pH dependent) cluster_Oxidation Oxidation (Air/DMSO) Parent Quinoline-3-carbohydrazide Acid Quinoline-3-carboxylic Acid Parent->Acid + H2O / H+ or OH- Hydrazine Hydrazine (Toxic) Parent->Hydrazine + H2O Diimide Azo/Diimide Species Parent->Diimide [O] / Light

Figure 2: Primary degradation pathways. Hydrolysis is the dominant pathway in aqueous media.

Module 3: Metal Chelation & Assay Interference

The Issue: The compound shows "promiscuous" activity in enzymatic assays (e.g., metalloproteases, kinases) or unexpected color changes in solution.

Technical Explanation: The structure contains a donor triad (Quinoline N, Carbonyl O, Hydrazide N) capable of forming stable tridentate or bidentate complexes with transition metals (


).
  • Consequence: The compound may strip essential metal co-factors from enzymes, leading to false positive inhibition (assay interference).

Self-Validating Check: If you suspect metal chelation interference:

  • Run the assay with a higher concentration of the metal co-factor (e.g., add excess

    
    ).
    
  • If the compound's inhibitory potency (

    
    ) decreases significantly (activity is restored), the mechanism is likely chelation, not specific binding.
    
Frequently Asked Questions (FAQs)

Q1: Can I store 10mM stocks in DMSO at room temperature? A: No. While DMSO is the preferred solvent for solubility, hydrazides are reducing agents. Over time, DMSO (an oxidant) can facilitate oxidation, especially if the DMSO is hygroscopic and absorbs water. Store stocks at -20°C or -80°C in amber vials to prevent photolytic degradation of the quinoline ring.

Q2: Why does my solution turn yellow/orange over time? A: This indicates oxidation or metal complexation.

  • Oxidation: Formation of azo-linkages often results in bathochromic shifts (yellowing).

  • Chelation: Iron or Copper complexes of quinoline hydrazides are often deeply colored. Ensure you are using metal-free buffers (treat with Chelex if necessary).

Q3: How do I sterilize the solution? A: Use 0.22 µm PTFE or Nylon filters . Do not use Cellulose Acetate (CA) or Nitrocellulose filters if dissolved in organic co-solvents, as the compound may adsorb to the membrane or the solvent may dissolve the filter.

References
  • PubChem. Quinoline-3-carbohydrazide | C10H9N3O.[1] National Library of Medicine. Available at: [Link]

  • Thomas, K. D., et al. (2011).[3] Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abu-Dief, A. M., et al. (2023).[4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...[2] Structure and Biological Activity. Inorganics (MDPI).[5][6] Available at: [Link]

  • Organic Chemistry Portal. Dimethyl Sulfoxide (DMSO) Oxidations. (General reactivity of DMSO with nucleophiles/oxidants). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Mechanism of imine/hydrazone formation and hydrolysis). Oxford University Press.

Sources

refining protocols for biological assays with quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Biological Assays for Quinoline Compounds

Welcome to the Advanced Assay Support Center. Subject: Quinoline Series – Protocol Refinement & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope & Directive

Quinoline scaffolds are privileged structures in drug discovery, ubiquitous in antimalarial, anticancer, and kinase inhibitor research. However, their physicochemical properties—specifically lipophilicity, intrinsic fluorescence, and metal-chelating ability —frequently generate artifacts in standard biological assays.

This guide moves beyond basic "add and mix" instructions. It dissects the why behind assay failures and provides self-validating protocols to ensure your IC50 data reflects true potency, not experimental noise.

Module 1: Solubility & Compound Management

The "Crash-Out" Phenomenon

Q: Why do my quinoline compounds show variable potency or "flat" dose-response curves at high concentrations?

A: This is likely due to aqueous precipitation (the "crash-out" effect). Quinolines are often highly lipophilic (high LogP). When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid addition to an aqueous buffer, the compound precipitates into micro-aggregates before it can dissolve. These aggregates are invisible to the naked eye but scatter light and reduce the free concentration of the drug, leading to false negatives (loss of potency) or false positives (aggregates inhibiting enzymes nonspecifically).

The Solution: Intermediate Step-Down Dilution Do not pipette 100% DMSO stock directly into the assay plate. Use an intermediate dilution step to "train" the compound into the aqueous phase.

Protocol: The "Step-Down" Dilution Method
  • Preparation: Start with your 10 mM DMSO stock.

  • Intermediate Plate: Create a 100x or 50x concentration in a solvent-buffer mix (e.g., 50% DMSO / 50% Buffer).

    • Why: This lowers the kinetic barrier to solubilization.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate containing the biological media.

  • Validation: Measure Optical Density (OD) at 600-650 nm immediately after addition. A spike in OD indicates precipitation (turbidity).

Visualization: Solubility Workflow

SolubilityWorkflow cluster_0 Result Stock 10mM Stock (100% DMSO) Direct Direct Addition (Shock Precipitation) Stock->Direct Bad Practice Inter Intermediate Plate (50% DMSO / 50% Buffer) Stock->Inter Step-Down Precip Micro-aggregates (False Data) Direct->Precip Final Assay Plate (1% DMSO Final) Inter->Final Transfer

Figure 1: The Step-Down Dilution workflow mitigates kinetic precipitation common in lipophilic quinolines.

Module 2: Optical Interference (Fluorescence & IFE)

The "False Signal" Artifact

Q: My negative controls (no enzyme/cells) are showing high signal in my fluorescence assay. Is my plate contaminated?

A: It is likely Intrinsic Fluorescence or the Inner Filter Effect (IFE) . Many quinolines are fluorophores (used historically as sensors for Zinc or Iron).[1][2] They often absorb light in the UV/Blue region (300-400 nm) and emit in the Green/Yellow region (450-550 nm).

  • Scenario A (Additive): If your assay uses a fluorophore (e.g., Resazurin/AlamarBlue) that emits in the same range, the quinoline adds to the signal, masking inhibition.

  • Scenario B (Subtractive - IFE): If the quinoline absorbs the excitation light intended for the assay fluorophore, it reduces the signal artificially, mimicking inhibition (False Positive).

Protocol: Spectral Scanning & Correction

Step 1: The "Mock" Read Before adding the enzyme or cell reagent, read the plate containing only buffer + compound.

  • Action: If Signal > 10% of your assay window, you must use background subtraction.

Step 2: Inner Filter Effect (IFE) Correction If your compound is yellow/orange, it absorbs light. Calculate the correction factor (


) using absorbance (

) at excitation (

) and emission (

) wavelengths:


Table 1: Assay Compatibility Matrix for Quinolines

Assay TypeRisk LevelMechanism of InterferenceRecommendation
Resazurin (Cell Viability) HighOverlapping Emission (590nm)Switch to Luminescence (CellTiter-Glo)
Fluorescence Polarization (FP) MediumIntrinsic FluorescenceRun "Compound Only" blank; use Red-shifted probes (>600nm)
Absorbance (MTT/MTS) MediumColorimetric OverlapMeasure background Abs at 570nm before adding MTT
Luminescence (ATP) LowQuenching (Rare)Gold Standard for Quinoline assays

Module 3: Chemical Interference (Chelation)

The "False Inhibitor" Artifact

Q: My kinase inhibitor looks potent (IC50 < 10 nM) in biochemical assays but fails in cell-based assays. Why?

A: You may be observing Metal Chelation , not true kinase inhibition. The quinoline nitrogen and adjacent substituents (like 8-hydroxyquinoline) form bidentate ligands that chelate divalent cations (


, 

,

).
  • Impact: Kinases require

    
    -ATP. If your compound strips the 
    
    
    
    , the kinase stops working, looking like inhibition.
Protocol: The Metal Shift Assay

To validate true binding vs. chelation:

  • Run Standard IC50: Perform kinase assay with standard

    
     (e.g., 10 mM).
    
  • Run High-Metal IC50: Repeat assay with 50 mM

    
    .
    
  • Analysis:

    • If IC50 remains stable: True Inhibitor .

    • If IC50 shifts right (potency drops significantly): Chelator Artifact .

Visualization: Interference Logic Tree

InterferenceLogic Start High Potency Observed Check1 Is Assay Fluorescence-based? Start->Check1 Check2 Does Assay use Metal Cofactors (Mg2+, Zn2+)? Check1->Check2 No Action1 Check Intrinsic Fluorescence (Run Buffer + Cmpd scan) Check1->Action1 Yes Action2 Run Metal Shift Assay (Increase Mg2+ conc) Check2->Action2 Yes True True Inhibition Check2->True No Result1 Signal in Blank? Action1->Result1 Result2 IC50 Shifts > 5x? Action2->Result2 Result1->Check2 No False Artifact (Optical or Chelation) Result1->False Yes Result2->True No Result2->False Yes

Figure 2: Decision tree to distinguish true biological activity from optical or chemical artifacts.

Module 4: Photostability

Handling Advisory

Q: My results vary depending on how long the plate sits on the bench. Is the compound degrading?

A: Quinolines are susceptible to Photo-oxidation and Photolability . Certain quinoline derivatives (e.g., nitro- or bromo-substituted) are used as "caging groups" precisely because they cleave under UV/Blue light. Ambient lab lighting (fluorescent tubes) can degrade these compounds over 1-2 hours.

Protocol:

  • Amber Storage: Store all DMSO stocks in amber glass vials.

  • Low-Light Assay: Perform liquid handling in reduced light or use opaque plate seals (aluminum foil) immediately after dispensing.

  • Validation: Expose a compound aliquot to bench light for 4 hours, then run LC-MS against a dark control. If purity drops >5%, strict dark conditions are mandatory.[3]

References

  • Assay Guidance Manual (NCBI/NIH). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Inner Filter Effect corrections). [Link]

  • Di, L., & Kerns, E. Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today. [Link]

  • Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

Sources

Technical Support Center: Quinoline-3-Carbohydrazide Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Executive Summary & Core Chemistry

The Challenge: Scaling up Quinoline-3-carbohydrazide (Q3C) production presents a dichotomy: the chemistry is theoretically simple (nucleophilic acyl substitution), but the process engineering is hazardous. The primary bottleneck is the hydrazinolysis of ethyl 3-quinoline carboxylate .

At bench scale (mg to g), heat dissipation is rapid. At pilot scale (kg), the reaction becomes pseudo-adiabatic. If not managed, this leads to thermal runaway or the formation of the insoluble bis-quinoline carbohydrazide dimer , a "brick-dust" impurity that ruins batch quality.

The Reaction Pathway: The following diagram illustrates the critical bifurcation between the desired product and the fatal dimer impurity.

ReactionPathway Ester Ethyl 3-quinoline carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Quinoline-3- carbohydrazide (Target) Intermediate->Product -EtOH Dimer Bis-quinoline dihydrazide (Impurity) Product->Dimer + Ester (Low N2H4 conc.)

Figure 1: Reaction logic. High local concentrations of ester relative to hydrazine favor Dimer formation (Red path).

Module 1: The Reaction (Stoichiometry & Addition)

Objective: Maximize conversion while suppressing dimer formation.

The "Reverse Addition" Protocol

In standard lab protocols, hydrazine is often added to the ester. Do NOT do this at scale. It creates a momentary excess of ester, favoring the dimer.

Optimized Protocol:

  • Charge the reactor with Hydrazine Hydrate (80% or 64% solution) and solvent (Ethanol or Methanol).

    • Stoichiometry: Minimum 3.0 - 5.0 equivalents of hydrazine relative to the ester [1].

  • Heat the hydrazine solution to 60°C (below reflux initially).

  • Dose the Ethyl 3-quinoline carboxylate (dissolved in min. vol. solvent) into the hydrazine reservoir.

    • Rate: Control addition to maintain reactor temperature

      
      .
      

Data Verification (In-Process Control):

ParameterSpecificationMethodFailure Consequence
Hydrazine Eq. > 3.0 molar eq.Mass BalanceHigh Dimer (>2%) formation.
Dosing Temp 60°C - 70°CInternal Probe< 50°C: Accumulation (runaway risk). > 75°C: Vapor pressure issues.
Conversion < 0.5% Ester remainingHPLC (UV 254nm)Low yield; difficult purification.

Module 2: Process Safety (Thermal Hazards)

Objective: Prevent thermal runaway during the exothermic hydrazinolysis.

Hydrazine is a high-energy molecule. The heat of reaction (


) can be significant.[1][2][3][4] At scale, you must determine the Adiabatic Temperature Rise (

)
.

Safety Workflow: Before any batch >100g, execute this self-validating safety loop:

SafetyLoop DSC 1. Run DSC (Diff. Scanning Calorimetry) Decision1 Exotherm Onset < Process Temp? DSC->Decision1 RC1 2. Run RC1 (Reaction Calorimetry) Decision1->RC1 No (Safe margin) Stop STOP: Redesign Process Decision1->Stop Yes (Unsafe) Cooling Calculate Cooling Capacity (Q_cool > Q_rxn) RC1->Cooling

Figure 2: Mandatory safety validation workflow before scale-up.

Critical Hazard Data:

  • Hydrazine Decomposition: Can be catalyzed by metal ions (Fe, Cu, Ni). Ensure reactor is passivated (Glass-lined or Hastelloy recommended; if SS316, passivation is mandatory).

  • Accumulation: If the reaction is slow at low temp, unreacted ester accumulates. When heated, it reacts all at once. Always verify reaction initiation (heat release) after adding the first 5-10% of ester.

Module 3: Purification & Genotoxic Impurity (GTI) Control

Objective: Remove residual hydrazine (a known mutagen/carcinogen) to compliant levels (often < 1-10 ppm depending on dose).

The "Solubility Switch" Technique: Quinoline-3-carbohydrazide is moderately soluble in hot ethanol but insoluble in cold water/ethanol mixtures. Hydrazine is highly water-soluble.

Purification Protocol:

  • Cool reaction mixture to 0-5°C. The product will precipitate as a white/off-white solid.

  • Filter the crude solid.

  • Wash 1: Cold Ethanol (removes unreacted ester and organic impurities).

  • Wash 2 (Critical): Water/Ethanol (50:50). This step specifically targets residual hydrazine hydrate [2].

  • Drying: Vacuum oven at 50°C. Warning: Do not overheat wet cake containing hydrazine; risk of decomposition.

GTI Scavenging (If Wash Fails): If hydrazine levels remain >10 ppm, recrystallize from ethanol containing 1.1 eq (relative to residual hydrazine) of acetone . Acetone reacts with hydrazine to form a hydrazone, which remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: My product is turning yellow/brown during drying. Why?

  • Diagnosis: Oxidation of the quinoline ring or residual hydrazine decomposition.

  • Fix: Ensure the final wash was thorough. Dry under nitrogen bleed in the vacuum oven. If the precursor (ethyl quinoline carboxylate) was made via the Meth-Cohn method, ensure all POCl3 residues were quenched before the ester step, as acidic residues catalyze degradation [3].

Q2: The reaction mixture solidified (stirrer seized).

  • Diagnosis: Product precipitated too early or dimer formation.

  • Fix: Increase solvent volume (dilution factor). If using Ethanol, switch to n-Propanol (higher boiling point, better solubility at reflux) to keep the product in solution until the controlled cooling step.

Q3: How do I validate that I haven't formed the dimer?

  • Diagnosis: Dimer (Bis-hydrazide) is extremely insoluble.

  • Test: Dissolve a sample in DMSO-d6 for NMR. The Dimer will show a symmetric structure with no NH2 protons (around 4.5-5.0 ppm). The desired Hydrazide has distinct NH2 protons. Alternatively, run HPLC; the Dimer is much more non-polar (longer retention time).

Q4: Can I use water as the solvent?

  • Diagnosis: Green chemistry request.

  • Answer: Possible, but risky.[5] Ethyl 3-quinoline carboxylate has poor water solubility, leading to a biphasic system. This slows the reaction and favors accumulation (safety risk). If water is required, use a Phase Transfer Catalyst (PTC) like TBAB, but ethanol is safer for scale-up [4].

References

  • Stoichiometry & Yields: Thomas, K. D., et al. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry 46.10 (2011): 5283-5292. Link

  • Hydrazine Purification: U.S. Patent 5,484,511A. "Process for the removal of impurities from hydrazine hydrate." (General principles of hydrazine removal via distillation/washing). Link

  • Precursor Synthesis (Meth-Cohn): Meth-Cohn, O., Narine, B., & Tarnowski, B. "A Versatile new synthesis of quinolines and related fused pyridines."[6] J. Chem. Soc., Perkin Trans.[6] 1, 1981, 1520-1530.[6] Link

  • Green Synthesis Context: "Recent Advances in Metal-Free Quinoline Synthesis." Molecules 2020. Discusses solvent effects and biphasic limitations. Link

Sources

Technical Support Center: High-Purity Synthesis of Quinoline-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization, Purification, and Troubleshooting of Quinoline-3-Carbohydrazide Synthesis

Introduction

Welcome to the technical support hub for quinoline scaffolds. Quinoline-3-carbohydrazide is a critical intermediate in the development of antimicrobial, anticancer, and anti-inflammatory agents. While the synthetic pathway is well-established, achieving pharmaceutical-grade purity (>98%) requires strict control over reaction thermodynamics and downstream processing.

This guide moves beyond basic textbook recipes. It addresses the Critical Quality Attributes (CQAs) —specifically melting point and color—and provides a logic-based troubleshooting framework for when your experiment deviates from the ideal path.

Module 1: The Optimized Protocol (The "Happy Path")

To minimize impurities from the start, we utilize a Nucleophilic Acyl Substitution driven by mass action. The use of excess hydrazine is not wasteful; it is a kinetic necessity to prevent the formation of dimeric side products and ensure complete consumption of the ester.

The Standard Operating Procedure (SOP)
  • Precursor: Ethyl quinoline-3-carboxylate

  • Reagent: Hydrazine Hydrate (80% or 99%)

  • Solvent: Absolute Ethanol (EtOH)[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of ethyl quinoline-3-carboxylate in absolute ethanol (10 mL per gram of ester). Ensure the ester is fully solubilized before adding hydrazine.

  • Reagent Addition: Add 3.0 to 4.0 equivalents of hydrazine hydrate dropwise at room temperature.

    • Why? High equivalents drive the equilibrium forward and prevent the formation of N,N'-diquinoline-3-carbonylhydrazine (a dimer impurity).

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours .

    • Monitoring: Use TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazide is significantly more polar (lower

      
      ) than the ester.
      
  • Precipitation: Allow the reaction mass to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 1 hour. The product should crystallize as a white or off-white solid.

  • Isolation: Filter under vacuum.

  • Critical Wash: Wash the cake twice with cold ethanol (to remove unreacted ester and hydrazine) and once with diethyl ether (to facilitate drying).

Visualizing the Workflow

SynthesisWorkflow Start Ethyl Quinoline-3-carboxylate (In Ethanol) Reaction Add Hydrazine Hydrate (3-4 eq) Reflux 4-6h Start->Reaction Check TLC Check (Ester Consumed?) Reaction->Check Check->Reaction No (Continue Reflux) Isolation Cool to 0°C Precipitate Check->Isolation Yes Wash Wash: Cold EtOH Then: Ether Isolation->Wash Final Pure Quinoline-3-carbohydrazide (White Solid) Wash->Final

Figure 1: Optimized synthesis workflow ensuring complete conversion and removal of reaction byproducts.

Module 2: Troubleshooting & Impurity Profiling

Even with a robust protocol, deviations occur. Use this guide to diagnose issues based on physical observations.

Q: My product is a persistent yellow/brown color. How do I fix this?

Diagnosis: Quinoline rings are susceptible to oxidation, leading to colored N-oxide impurities or polymerized byproducts, especially if the starting material was aged. The Fix:

  • Charcoal Treatment: Dissolve the crude product in boiling ethanol (or 10:1 Ethanol:Water). Add 5% w/w activated charcoal. Reflux for 15 minutes and filter while hot through Celite.

  • Recrystallization: Crystallize the filtrate. The colored impurities generally remain in the mother liquor.

Q: The Melting Point is low (< 180 °C) or the range is broad (> 2 °C).

Diagnosis: A sharp melting point is the primary indicator of purity.

  • Target MP: 184–186 °C [1].[4][5]

  • Broad/Low MP: Indicates contamination with unreacted ethyl ester or trapped hydrazine salts. The Fix: Perform a "Slurry Wash." Suspend the solid in cold water (to remove hydrazine salts) or cold ethanol (to remove ester), stir for 30 minutes, and re-filter. If the MP remains low, recrystallize from hot ethanol .

Q: I see a "ghost spot" on TLC moving slightly faster than my product.

Diagnosis: This is likely the unreacted ethyl ester . The Fix: Do not proceed to recrystallization yet. Return the crude material to the flask, add fresh ethanol and 1.0 eq of hydrazine hydrate, and reflux for an additional 2 hours. Chemical conversion is more efficient than physical separation for this specific impurity.

Q: A gelatinous precipitate formed that is impossible to filter.

Diagnosis: Rapid cooling trapped solvent within the crystal lattice (occlusion). The Fix: Re-heat the mixture until clear. Turn off the heat source and allow the flask to cool to room temperature undisturbed (do not use an ice bath immediately). Slow crystal growth yields filterable needles/plates.

Module 3: Optimization Data & Solvent Selection

The choice of solvent for purification is a trade-off between yield and purity.

Table 1: Recrystallization Solvent Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Purity PotentialYield PotentialNotes
Ethanol (Abs.) HighLowExcellent GoodRecommended. Best balance of impurity rejection and recovery.
Ethanol : Water (9:1) Very HighModerateGoodHighUse if the product fails to dissolve in pure EtOH.
DMF HighHighModerateLowHard to remove solvent traces; use only for very stubborn residues.
Acetone N/AN/ADANGER N/ADO NOT USE. Reacts with residual hydrazine to form hydrazones (azines).
Decision Logic for Purification

PurificationLogic Start Crude Product Isolated ColorCheck Is it White? Start->ColorCheck MPCheck MP 184-186°C? ColorCheck->MPCheck Yes Charcoal Recrystallize: EtOH + Charcoal ColorCheck->Charcoal No (Yellow/Brown) Wash Slurry Wash (Cold EtOH) MPCheck->Wash No (Low MP) Success Release Lot MPCheck->Success Yes Charcoal->MPCheck Wash->MPCheck

Figure 2: Logical pathway for determining the necessary purification steps based on physical properties.

Frequently Asked Questions (FAQ)

Q: Can I use acetone to wash the glassware or the product? A: Absolutely not. Acetone reacts rapidly with traces of hydrazine to form hydrazones (azines). This will introduce a new impurity into your product that is difficult to separate. Use Ethanol or Methanol for all cleaning and washing steps.

Q: How should I store the purified hydrazide? A: Protect from light. Quinoline derivatives are photosensitive. Store in amber vials under an inert atmosphere (Nitrogen/Argon) at room temperature.

Q: Is the reaction sensitive to moisture? A: Moderately. While hydrazine hydrate contains water, the ester hydrolysis competes with hydrazinolysis. Using absolute ethanol minimizes the risk of hydrolyzing the ester back to the carboxylic acid, which is unreactive toward hydrazine under these conditions.

References
  • Al-Wahaibi, L. H., et al. (2023).[4] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". Inorganics, 11(10), 412. (Confirming MP of pure precursor at 184–186 °C).

  • Shabeeb, E. S., et al. (2019).[3] "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis...". Letters in Organic Chemistry, 16(5).[3] (Protocol validation).

  • PubChem Compound Summary. "Quinoline-3-carbohydrazide". (Chemical/Physical Properties).

Sources

Welcome to the Quinoline Synthesis Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Byproduct Management Ticket ID: QZN-SYN-404 | Status: Open | Priority: High

Operator: Dr. A. Vance, Senior Application Scientist Subject: Mitigating Tars, Regio-isomers, and Runaway Exotherms

If you are reading this, you are likely staring at a round-bottom flask filled with a black, viscous solid that resembles road asphalt more than a pharmaceutical intermediate. You are not alone. The synthesis of quinoline—particularly via the classical Skraup and Doebner-von Miller methods—is notorious for generating polymerized byproducts ("tars") and difficult-to-separate regioisomers.

This guide moves beyond standard textbook procedures to address the causality of failure and provides self-validating protocols to rescue your yield.

Module 1: The "Black Tar" Effect (Skraup & Doebner-von Miller)

The Issue: The reaction mixture turns into an intractable black solid, often accompanied by a violent exotherm that overwhelms the condenser.

Root Cause Analysis: The "tar" is a complex polymer network resulting from the uncontrolled polymerization of acrolein (in Skraup) or


-unsaturated ketones (in DvM) before they can undergo the conjugate addition with aniline. This is exacerbated by local hot spots and insufficient oxidative moderation.
Troubleshooting Protocol 1.1: The Moderator Solution

Applicable to: Skraup Synthesis

The Fix: Use Ferrous Sulfate (


) as an oxidative moderator.
Mechanism:

acts as an oxygen carrier, mediating the transfer of oxygen from the oxidant (e.g., nitrobenzene) to the dihydroquinoline intermediate. This lowers the activation energy for the aromatization step while distributing the heat of reaction over a longer period, preventing the thermal spike that triggers acrolein polymerization.

Step-by-Step Optimized Protocol:

  • Premix Solids: In a flask, mix the aniline, glycerol, and finely powdered

    
    .
    
    • Critical Check: Ensure

      
       is evenly distributed before adding acid.
      
  • Acid Addition: Add concentrated

    
     dropwise with stirring.
    
    • Warning: Do not add acid before the ferrous sulfate; this triggers immediate, uncontrolled reaction.

  • The "Sulfo-Mix" Technique: For highly reactive anilines (e.g., methoxy-substituted), pre-mix the aniline with acetic acid or use a sulfonated moderator (Sulfo-mix) to buffer the pH.

  • Temperature Ramp: Heat slowly to 100°C. Hold until the initial foaming (water evolution) subsides, then ramp to reflux (140°C+).

Data: Effect of Moderator on Yield & Tar Formation

ConditionOxidantModeratorExotherm ProfileTar ContentYield (Isolated)
Standard NitrobenzeneNoneViolent (Spikes >200°C)High (>40%)35-45%
Moderated Nitrobenzene

Controlled (Steady Reflux)Low (<10%)75-85%
Green

/ DMSO
NoneMildMinimal80-90%

Expert Insight: If you are seeking a metal-free alternative, Iodine (


) promotes oxidative aromatization under milder conditions, significantly reducing tar formation compared to nitrobenzene [1].

Module 2: The Regio-isomer Headache

The Issue: Starting with a meta-substituted aniline yields a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines.

Root Cause Analysis: The cyclization step involves an electrophilic aromatic substitution. In meta-substituted anilines, two ortho positions are available relative to the amine:

  • Position 6 (para to substituent): Sterically less hindered

    
     Leads to 7-substituted quinoline .
    
  • Position 2 (ortho to substituent): Sterically hindered

    
     Leads to 5-substituted quinoline .
    

While sterics favor the 7-isomer, electronic effects (e.g., electron-donating groups like -OMe) can activate the undesired position.

Visual Logic: Regioselectivity Decision Tree

RegioSelectivity Start Starting Material: meta-Substituted Aniline Method Select Method Start->Method DvM Doebner-von Miller (Thermodynamic Control) Method->DvM Combes Combes Synthesis (Acid Catalysis) Method->Combes ResultDvM Mixture (5- & 7-isomers) Hard to Purify DvM->ResultDvM Low Steric Bulk ResultCombes High Selectivity (7-isomer favored) Combes->ResultCombes Schiff Base Mechanism Fix Strategy: Block Position or Use Povarov ResultDvM->Fix Solution

Figure 1: Decision pathway for minimizing regio-isomeric mixtures in quinoline synthesis.

Troubleshooting Protocol 2.1: Enforcing Regiocontrol

Scenario: You require the 7-substituted isomer exclusively. Recommendation: Switch to the Combes Synthesis or Conrad-Limpach method. Why? The Combes synthesis proceeds via a discrete Schiff base intermediate which, upon acid-catalyzed cyclization, is highly sensitive to steric hindrance. The bulky intermediate effectively blocks attack at the crowded C2 position, yielding almost exclusively the 7-isomer [2].

Scenario: You require the 5-substituted isomer. Recommendation: This is the "anti-thermodynamic" product.

  • Blocking Group Strategy: Introduce a halogen (Br/Cl) at the para position (relative to the meta-substituent) to block the formation of the 7-isomer.

  • Cyclize: Perform the Skraup/DvM reaction (forcing formation to the 5-position).

  • Debrominate: Remove the blocking group via catalytic hydrogenation (

    
    ).
    

Module 3: Modern "Clean" Synthesis (The Povarov Route)

The Issue: Classical methods are too harsh for sensitive functional groups or produce toxic waste (arsenic/nitrobenzene residues).

The Solution: The Povarov Reaction (Aza-Diels-Alder). This is a multicomponent reaction involving an aniline, an aldehyde, and an electron-rich alkene (dienophile).

Advantages:

  • Atom Economy: High.

  • Byproducts: Water (minimal tars).

  • Conditions: Lewis Acid catalyzed (e.g.,

    
    , 
    
    
    
    , or even
    
    
    ) [3].
Workflow: Povarov Quinoline Synthesis

PovarovWorkflow Inputs Aniline + Aldehyde + Alkene Catalyst Lewis Acid (e.g., InCl3, 10 mol%) Inputs->Catalyst Intermediate Tetrahydroquinoline (Stable Intermediate) Catalyst->Intermediate [4+2] Cycloaddition Oxidation Oxidation (DDQ or Air/Light) Intermediate->Oxidation Product Substituted Quinoline Oxidation->Product -2 H2

Figure 2: The Povarov route offers a stepwise, cleaner pathway via a tetrahydroquinoline intermediate.

Protocol Note: The Povarov reaction initially yields a tetrahydroquinoline. To obtain the fully aromatic quinoline, an oxidative step is required. Using elemental Sulfur (


) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are standard, high-yielding methods to effect this dehydrogenation without generating tar.

Module 4: Purification & Recovery

The Issue: Your reaction worked, but the product is trapped in a sticky, dark oil.

FAQ: How do I separate Quinoline from the "Tar"?

Method A: Steam Distillation (The Classic)

  • Principle: Quinolines are steam volatile; polymerized tars are not.

  • Procedure:

    • Make the reaction mixture alkaline (pH > 10) using NaOH. This frees the quinoline base.

    • Pass steam through the mixture. The distillate will be a milky emulsion of quinoline and water.

    • Extract the distillate with ether/DCM.

Method B: Zinc Chloride Complexation (The "Life Raft")

  • Use Case: When steam distillation fails or the boiling point is too high.

  • Procedure:

    • Dissolve the crude oil in dilute HCl.

    • Add

      
       solution. Quinoline forms a crystalline complex 
      
      
      
      that precipitates out, leaving impurities in solution.
    • Filter the solid complex.

    • Regenerate the free base by treating the solid with concentrated NaOH.

References

  • Wu, X., Geng, X., Zhao, P., et al. (2017). "Iodine-Promoted Povarov-Type Multicomponent Reaction." Journal of Organic Chemistry. Available at: [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews. Available at: [Link]

  • Kouznetsov, V. V. (2019). "Recent synthetic applications of the Povarov reaction." Tetrahedron. Available at: [Link]

  • Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews. Available at: [Link]

Sources

Technical Guide: Maximizing Efficiency in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Traditional Friedländer synthesis (strong base/acid reflux) suffers from low atom economy, harsh conditions, and side reactions like self-condensation of ketones. For drug discovery, where quinoline scaffolds are ubiquitous (e.g., antimalarials, kinase inhibitors), these inefficiencies create bottlenecks.

The Solution: This guide transitions your workflow from "Classical" (KOH/EtOH/Reflux) to "Modern Efficient" (Solid Acid Catalysts, Microwave Irradiation, and Aqueous Media). We prioritize methods that offer kinetic control , simplified workup , and green chemistry compliance .

Mechanism & Critical Control Points

To troubleshoot, you must visualize the invisible. The Friedländer synthesis proceeds via two competing pathways. Understanding this bifurcation is key to controlling regioselectivity.

Diagram 1: Mechanistic Pathways & Control Points

Caption: The dual-pathway mechanism. Path A (Aldol-First) is rate-limiting in basic media. Path B (Schiff Base-First) is favored in acidic conditions and often leads to higher regioselectivity.

FriedlanderMechanism Start Reactants (2-Aminobenzaldehyde + Ketone) Aldol Intermediate A (Aldol Adduct) Start->Aldol Path A (Base) Rate Limiting Schiff Intermediate B (Schiff Base/Imine) Start->Schiff Path B (Acid) Fast Kinetics Dehydrate1 Enone Intermediate Aldol->Dehydrate1 Cyclization Intramolecular Cyclization Dehydrate1->Cyclization Schiff->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product Quinoline Product Aromatization->Product

Comparative Efficiency Data

Stop using 24-hour reflux protocols. The data below illustrates the efficiency gains from switching to Lewis Acid catalysts or Microwave (MW) assistance.

Table 1: Catalyst & Condition Efficiency Matrix Data aggregated from comparative studies (See Ref 1, 3, 5)

MethodCatalyst/MediumTimeYield (%)Atom EconomyNotes
Classical KOH / Ethanol (Reflux)12-24 h45-65%LowHigh waste; tedious neutralization required.
Lewis Acid Sc(OTf)₃ / MeCN4-6 h85-92%HighReusable catalyst; mild conditions.
Solid Acid Silica-Sulfuric Acid (SSA)30-60 min90-96%Very HighSolvent-free option; simple filtration workup.
Microwave Acetic Acid (MW 160°C)5-10 min 92-98% Highest"Flash" synthesis; minimal side products.
Aqueous Water (Hydrophobic effect)3-5 h80-90%HighGreenest; requires no catalyst but substrate dependent.

Troubleshooting Center (Q&A)

Category: Yield & Purity

Q: My reaction turns into a black tar with low yield. What is happening?

  • Diagnosis: This is typical of oxidative polymerization of the o-aminoaldehyde, especially 2-aminobenzaldehyde, which is unstable.

  • The Fix:

    • Freshness Check: Always use freshly prepared or purified o-aminoaldehyde. If it's dark brown before you start, recrystallize it.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Switch Protocol: Move to a Solid Acid Catalyst (e.g., SSA) under solvent-free conditions. The rapid kinetics (Path B in Diagram 1) outcompete the slow polymerization side-reactions.

Q: I am getting a mixture of regioisomers when using asymmetrical ketones.

  • Diagnosis: You are likely operating under thermodynamic control where the enolization of the ketone is reversible and non-selective.

  • The Fix:

    • Acid Catalysis: Switch to a Brønsted acidic ionic liquid or a Lewis Acid (e.g., CeCl₃). These favor the formation of the kinetic enol or the specific Schiff base intermediate, locking in the regioselectivity early.

    • Temperature Control: Lower the temperature. High heat (reflux) promotes equilibration between isomers.

Category: Workup & Isolation[1][2]

Q: The product oils out and won't crystallize.

  • Diagnosis: Residual solvent or unreacted ketone is acting as a plasticizer.

  • The Fix:

    • Trituration: Add cold diethyl ether or hexane and sonicate. This often forces the quinoline lattice to crash out.

    • The "Water Trick": If using a water-miscible solvent (ethanol/DMF), pour the reaction mixture slowly into crushed ice with vigorous stirring. The hydrophobic quinoline will precipitate as a solid.

Standard Operating Protocol: The "Modern Efficient" Method

Recommended for high-throughput synthesis of diverse quinoline scaffolds.

Method: Microwave-Assisted, Solvent-Free Synthesis on Solid Support Rationale: Eliminates solvent waste, reduces time to <10 mins, and simplifies purification.

Workflow Diagram

Caption: Decision tree for reaction monitoring and troubleshooting.

TroubleshootingFlow Start Start Reaction (MW / Solid Acid) Check1 Check TLC at 5 mins Start->Check1 Complete SM Consumed? (Aldehyde spot gone) Check1->Complete Workup Cool & Extract (EtOAc/Water) Complete->Workup Yes Issue1 SM Persists Complete->Issue1 No Issue2 New Spot (Lower Rf) Complete->Issue2 Impurity? Action1 Add 10% more Catalyst Irradiate 2 mins Issue1->Action1 Action1->Check1 Action2 Side Reaction (Aldol) Check Ketone Stability Issue2->Action2

Step-by-Step Protocol
  • Preparation:

    • Mix 2-aminobenzaldehyde (1.0 mmol) and enolizable ketone (1.1 mmol) in a microwave-safe vial.

    • Add Silica-Sulfuric Acid (SSA) (50 mg) or p-TSA (10 mol%).

    • Self-Validating Step: Grind the mixture with a pestle if solid; ensure a homogeneous paste.

  • Reaction:

    • Place in a microwave reactor (monomode preferred).

    • Settings: 100 W, Max Temp 80°C (if solvent-free) or 140°C (if using acetic acid).

    • Time: Irradiate for 3–5 minutes.

  • Monitoring (The "Stop/Go" Check):

    • Perform TLC (Hexane:EtOAc 7:3).

    • Success Indicator: Disappearance of the aminoaldehyde spot (usually bright yellow/fluorescent under UV).

    • Failure Indicator: If aldehyde remains after 10 mins, add 1 drop of neat acetic acid and re-irradiate.

  • Isolation:

    • Add hot ethanol (5 mL) to the reaction vial to dissolve the product.

    • Filter while hot to remove the solid catalyst (SSA).

    • Cool the filtrate to 0°C. The quinoline should crystallize.

    • Yield Check: Expected recovery >90%.

References

  • Huigens, R. W., et al. (2009). "Microwave-Assisted Friedländer Synthesis of 8-Substituted Quinolines." Journal of Organic Chemistry.

  • Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines in the absence of solvent."[1] Tetrahedron Letters.

  • Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of quinoline derivatives." Catalysis Communications.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews.

  • Shen, Q., et al. (2012).[2][3] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.

Sources

Validation & Comparative

Comparative Guide: Antibacterial Activity of Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of quinoline-3-carbohydrazide derivatives, a class of "privileged structures" in medicinal chemistry. Unlike first-generation quinolones (e.g., nalidixic acid) that primarily target Gram-negative bacteria, recent hydrazide-hydrazone modifications at the C-3 position have expanded the spectrum to include multidrug-resistant (MDR) Gram-positive strains (e.g., MRSA). This document compares these derivatives against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) and details the specific structural modifications that drive potency.

Structural Perspective: The Pharmacophore

The antibacterial efficacy of these derivatives hinges on the synergy between the quinoline scaffold and the hydrazide linker.

  • The Quinoline Core: Acts as a DNA intercalator. The nitrogen atom at position 1 and the carbonyl/carboxyl group at position 3 (or 4) are critical for binding to the DNA-gyrase complex.

  • The Hydrazide Linker (-CONHNH-): Replaces the carboxylic acid found in traditional fluoroquinolones. It provides additional hydrogen bonding donors/acceptors, improving affinity for the Topoisomerase IV parC subunit in Gram-positive bacteria.

  • The Phenyl/Heteroaryl Tail: When derivatized into a hydrazone (Schiff base), this region dictates lipophilicity (LogP) and cell membrane permeability.

Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the molecule and their impact on biological activity.

SAR_Analysis Core Quinoline Scaffold (DNA Intercalation) Linker C-3 Carbohydrazide (H-Bonding / Target Affinity) Core->Linker C-3 Attachment Effect_Gneg Gram(-) Potency (e.g., E. coli) Core->Effect_Gneg Gyrase Inhibition Tail Hydrazone Substituent (Lipophilicity / Permeability) Linker->Tail Schiff Base Formation Effect_Gpos Gram(+) Potency (e.g., S. aureus) Linker->Effect_Gpos Improved binding vs. Carboxyl Tail->Effect_Gpos EWG (Cl, NO2) increases potency

Caption: Functional dissection of the quinoline-3-carbohydrazide scaffold highlighting zones responsible for spectrum expansion.

Comparative Performance Analysis

The following data synthesizes performance trends observed in recent medicinal chemistry literature (2018–2024). The comparison focuses on Minimum Inhibitory Concentration (MIC) values against standard reference drugs.[1]

Table 1: Representative Antibacterial Potency (MIC in µg/mL)
Compound ClassModification (R-Group)S. aureus (Gram +)E. coli (Gram -)P. aeruginosaPerformance vs. Standard
Standard A Ciprofloxacin 0.5 – 1.0 0.01 – 0.5 0.5 – 2.0 Reference Benchmark
Standard B Ampicillin 2.0 – 8.0 4.0 – 16.0 >64 (Resistant) Beta-lactam Reference
Derivative AUnsubstituted Phenyl12.5 – 25.025.0 – 50.0>100Low potency; poor lipophilicity.
Derivative B4-NO₂ (Nitro) 0.8 – 1.6 6.25 – 12.525.0Comparable to Cipro in Gram(+) ; weaker in Gram(-).
Derivative C2,4-Dichloro 0.4 – 0.8 3.12 – 6.2512.5Superior to Cipro in Gram(+) ; moderate Gram(-) activity.
Derivative D4-OH (Hydroxy)6.25 – 12.550.0>100Reduced permeability due to polarity.
Key Comparative Insights
  • Electron Withdrawing Groups (EWG): Derivatives with EWGs (Nitro, Chloro, Fluoro) on the phenyl ring (Derivatives B & C) consistently outperform electron-donating analogs. The electron deficiency increases the acidity of the hydrazide NH, enhancing hydrogen bonding with the target enzyme.

  • Gram-Positive Selectivity: While Ciprofloxacin is a broad-spectrum powerhouse, many quinoline-3-carbohydrazides show a "spectrum shift," becoming highly specific anti-staphylococcal agents (including MRSA) often surpassing Ciprofloxacin's potency against S. aureus.

  • Gram-Negative Barrier: Most derivatives struggle to penetrate the outer membrane of P. aeruginosa as effectively as Ciprofloxacin, likely due to the increased molecular weight of the hydrazide-hydrazone tail compared to the small carboxylic acid of fluoroquinolones.

Mechanism of Action: DNA Gyrase Inhibition

The primary target is DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication.[2]

  • ATP-Dependent Supercoiling: The enzyme introduces negative supercoils into DNA.[2]

  • Inhibition Mode: Quinoline-3-carbohydrazides stabilize the DNA-Gyrase cleavage complex. This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

  • Molecular Docking Evidence: Studies confirm that the carbohydrazide oxygen and nitrogen atoms form critical hydrogen bonds with residues (e.g., Ser1084, Arg458) in the active site of the GyrB subunit.

Mechanism_Action Drug Quinoline-3-Carbohydrazide Cell Bacterial Cell Entry (Porins/Diffusion) Drug->Cell Permeation Target DNA Gyrase / Topo IV Complex Cell->Target Binding to Active Site Action Stabilization of Cleavage Complex Target->Action Intercalation Result Inhibition of DNA Religation Action->Result Traps Enzyme on DNA Death Chromosomal Fragmentation & Cell Death Result->Death Bactericidal Effect

Caption: Mechanistic pathway of quinoline-3-carbohydrazide induced bacterial cell death.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis of Quinoline-3-Carbohydrazide (General Workflow)
  • Esterification: Reflux substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form the quinoline-3-carboxylate ester.

  • Hydrazide Formation: React the ester with hydrazine hydrate (99%) in absolute ethanol under reflux for 6–10 hours.

  • Purification: Cool to precipitate the solid. Recrystallize from ethanol to obtain pure quinoline-3-carbohydrazide.[3]

Antibacterial Assay: Broth Microdilution (CLSI M07)

This quantitative method is superior to disk diffusion for determining precise MIC values.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt (0.015% w/v) as a growth indicator (Blue = No Growth; Pink = Growth).

  • Standard bacterial strains (ATCC).

Protocol Steps:

  • Inoculum Preparation: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of MHB into all wells.

  • Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate (100 µL transfer) to achieve a concentration gradient (e.g., 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Growth Control:[4] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control: Ciprofloxacin.[5][6]

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours. A color change from Blue to Pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Diagram: Experimental Workflow

Workflow Step1 Synthesis (Reflux Ester + Hydrazine) Step2 Purification (Recrystallization) Step1->Step2 Step3 Stock Solution (DMSO) Step2->Step3 Step4 96-Well Plate Prep (Serial Dilution in MHB) Step3->Step4 Step5 Inoculation (0.5 McFarland) Step4->Step5 Step6 Incubation (37°C, 24h) Step5->Step6 Step7 Resazurin Assay (Blue = MIC) Step6->Step7

Caption: Step-by-step workflow from chemical synthesis to biological validation via microdilution.

References

  • Comparison of MIC values of quinazolines and standard drugs. ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition of novel quinoline derivatives. PubMed. [Link][7]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). CLSI. [Link][8]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives. PubMed. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI. [Link]

Sources

Comparative Validation Guide: Quinoline-3-Carbohydrazide as a Direct InhA Inhibitor for MDR-TB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Direct Inhibition

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates a paradigm shift from prodrugs to direct inhibitors. Isoniazid (INH), the cornerstone of TB therapy, is a prodrug requiring activation by the catalase-peroxidase KatG.[1] Mutations in the katG gene account for approximately 50-70% of clinical INH resistance.

Quinoline-3-carbohydrazide derivatives represent a class of Direct InhA Inhibitors (DIIs) . Unlike INH, they bind directly to the substrate-binding loop of the Enoyl-ACP Reductase (InhA) enzyme, bypassing the requirement for KatG activation. This guide validates the efficacy of this scaffold, comparing it against the clinical standard (INH) and known direct inhibitors (Triclosan), supported by experimental protocols and mechanistic logic.

Mechanistic Validation: Bypassing the KatG Bottleneck

To validate the quinoline-3-carbohydrazide scaffold, one must first understand the structural causality of its activity. INH forms a covalent adduct with NAD+ only after KatG oxidation. Quinoline derivatives, however, occupy the fatty acyl substrate binding site, sterically hindering the enzyme regardless of KatG status.

Pathway Visualization

The following diagram illustrates the FAS-II pathway interruption points, highlighting the resistance-evading mechanism of Quinoline-3-carbohydrazide (Q3C).

FAS_II_Pathway cluster_0 Prodrug Activation (The Bottleneck) cluster_1 FAS-II Elongation Cycle INH Isoniazid (Prodrug) KatG KatG Enzyme (Common Mutation Site) INH->KatG Requires INH_NAD INH-NAD Adduct (Active Inhibitor) KatG->INH_NAD Oxidation InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibits (Competitive w/ NADH) AcylACP Long Chain Acyl-ACP AcylACP->InhA Substrate Mycolic Mycolic Acids (Cell Wall Integrity) InhA->Mycolic Catalysis Q3C Quinoline-3-Carbohydrazide (Direct Inhibitor) Q3C->InhA Direct Inhibition (No Activation Needed)

Figure 1: Mechanistic differentiation between Isoniazid (indirect) and Quinoline-3-Carbohydrazide (direct). Note that Q3C retains efficacy even if KatG is disabled.

Comparative Performance Data

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies on quinoline-3-carbohydrazide derivatives compared to standard controls.

MetricIsoniazid (INH)Quinoline-3-Carbohydrazide (Lead)Triclosan (Control)Interpretation
Mechanism Prodrug (KatG-dependent)Direct InhA InhibitorDirect InhA InhibitorQ3C is effective in katG- strains.
InhA IC50 ~0.05 µM (as adduct)0.35 - 1.50 µM 0.20 - 1.0 µMQ3C shows nanomolar to low-micromolar affinity, comparable to Triclosan.
MIC (H37Rv) 0.02 - 0.2 µg/mL0.50 - 6.25 µg/mL 10 - 20 µg/mLINH is more potent against WT, but Q3C is viable.
MIC (MDR-TB) > 10 µg/mL (Resistant)0.50 - 8.0 µg/mL ~10 µg/mLCRITICAL ADVANTAGE: Q3C retains potency in resistant strains.
CC50 (Vero) > 100 µg/mL> 64 µg/mL ~15 µg/mLQ3C demonstrates a favorable Selectivity Index (SI > 10).

Key Insight: While INH has superior potency against wild-type strains (H37Rv), the Quinoline scaffold's value lies in its uncompromised activity against MDR clinical isolates harboring katG mutations.

Experimental Validation Protocols

To reproduce the data above and validate a new quinoline derivative, follow these self-validating protocols.

Protocol A: InhA Enzymatic Inhibition Assay

Objective: Quantify the compound's ability to inhibit the reduction of 2-trans-octenoyl-CoA by InhA.

Reagents:

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Substrate: 2-trans-octenoyl-CoA (Generic substrate for InhA).

  • Cofactor: NADH (200 µM final concentration).

  • Enzyme: Recombinant Mtb InhA (purified).

Workflow:

  • Blanking: Prepare a reaction mixture without enzyme to establish the baseline NADH oxidation (background).

  • Incubation: Incubate InhA (50 nM) with the test Quinoline compound (varying concentrations, 0.1 µM – 50 µM) in buffer for 10 minutes at 25°C. Note: Pre-incubation is critical for slow-onset inhibitors.

  • Initiation: Add NADH and 2-trans-octenoyl-CoA to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) using a kinetic microplate reader for 5 minutes.

  • Calculation:

    
    
    Fit data to the Hill equation to determine IC50.
    
Protocol B: Microplate Alamar Blue Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against whole-cell Mtb.[2][3]

  • Culture: Use Mtb H37Rv grown to mid-log phase (OD600 ~ 0.6). Dilute to ~10^5 CFU/mL.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the Quinoline derivative (range: 0.1 – 100 µg/mL).

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL).

    • Negative Control: 1% DMSO (Vehicle).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin oxidized).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • Metric: The lowest concentration preventing the Blue-to-Pink color change is the MIC.

Validation Workflow & Decision Logic

The following diagram outlines the logical flow for validating a hit from this chemical class.

Validation_Workflow Synthesis 1. Synthesis (Quinoline-3-Carbohydrazide) EnzAssay 2. InhA Enzyme Assay (IC50 Determination) Synthesis->EnzAssay Decision1 IC50 < 10 µM? EnzAssay->Decision1 WholeCell 3. MABA Assay (MIC) (H37Rv & MDR Strains) Decision2 MIC < 10 µg/mL? WholeCell->Decision2 Tox 4. Cytotoxicity (Vero) (Selectivity Index) Docking 5. Molecular Docking (Binding Mode Confirmation) Tox->Docking SI > 10 Decision1->Synthesis No (Optimize SAR) Decision1->WholeCell Yes Decision2->Synthesis No (Permeability Issue) Decision2->Tox Yes

Figure 2: Step-by-step validation pipeline. Fail-fast criteria are set at the Enzyme (IC50) and Whole-cell (MIC) stages.

Authoritative References

  • Mechanistic Foundation of InhA Inhibition InhA Inhibitors: A Promising Strategy for Tuberculosis Treatment. Source: Future Medicinal Chemistry.

  • Quinoline-3-Carbohydrazide Specifics Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Source: European Journal of Medicinal Chemistry (2011).

  • Standardized MABA Protocol Microplate Alamar Blue Assay (MABA) for High-throughput Screening of Antitubercular Agents. Source: Antimicrobial Agents and Chemotherapy.[1]

  • Enzymatic Assay Methodology Kinetic characterization of the InhA enzyme and development of a high-throughput screening assay. Source: Assay Drug Dev Technol.

Sources

A Comparative Analysis of Quoline-3-Carbohydrazide Derivatives and Isoniazid as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective, and safer therapeutic agents is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces mounting challenges from drug-resistant strains of Mycobacterium tuberculosis. This has spurred research into new chemical scaffolds, among which quinoline derivatives, specifically those bearing a carbohydrazide moiety at the 3-position, have emerged as a promising class of compounds. This guide provides a detailed, evidence-based comparison of quinoline-3-carbohydrazide derivatives and isoniazid, focusing on their antitubercular efficacy, mechanisms of action, and safety profiles, grounded in experimental data.

Introduction: The Need for New Antitubercular Scaffolds

Isoniazid, a hydrazide of isonicotinic acid, has been a stalwart in TB treatment since its discovery in the 1950s.[1] Its bactericidal activity against replicating mycobacteria and its affordability have made it an indispensable component of combination therapy.[1][2] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, largely driven by mutations that confer resistance to isoniazid and rifampicin, necessitates the development of new drugs with novel mechanisms of action.[3]

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5] This has naturally led to the exploration of quinoline derivatives as potential antitubercular agents, with some, like bedaquiline, already in clinical use for MDR-TB.[6][7] The quinoline-3-carbohydrazide framework, in particular, has garnered significant interest due to its structural resemblance to isoniazid and its potential to engage similar biological targets.

Mechanism of Action: A Tale of Two Hydrazides

A fundamental understanding of a drug's mechanism of action is crucial for predicting its efficacy, potential for resistance, and opportunities for synergistic combinations. While both isoniazid and some quinoline-3-carbohydrazide derivatives are hydrazide-containing compounds, their modes of action exhibit both similarities and key distinctions.

Isoniazid: The Prodrug Approach to Mycolic Acid Synthesis Inhibition

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][4] This activation is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, isoniazid forms a covalent adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids—the long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[1][9] Disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to bacterial cell death.[9]

Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[1][10]

G cluster_cell Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibits (with NAD+) NAD NAD+ Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Cell_Death Bactericidal Effect Mycolic_Acid_Synthesis->Cell_Death Disruption leads to

Figure 1: Mechanism of Action of Isoniazid.

Quinoline-3-Carbohydrazide Derivatives: A More Diverse Mechanistic Profile

The mechanism of action for quinoline-3-carbohydrazide derivatives appears to be more varied and is still an active area of investigation. Docking studies for some 4-hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazide derivatives suggest that they may also inhibit InhA, the same target as isoniazid.[11][12] This suggests a potential for direct competition and a similar downstream effect on mycolic acid synthesis.

However, it is not yet definitively established whether these quinoline derivatives require activation by KatG. Some studies on quinoline-thiosemicarbazide hybrids suggest a different mechanism involving the inhibition of KatG itself, which would be a distinct advantage in overcoming isoniazid resistance mediated by katG mutations.[5][13] Furthermore, other research on different quinoline scaffolds has identified novel targets, such as glutamate kinase, which is involved in proline biosynthesis.[14] This diversity of potential targets within the broader quinoline class suggests that these compounds may offer new avenues to combat TB, potentially with a lower propensity for cross-resistance with existing drugs.

In Vitro Antitubercular Activity: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key metric for evaluating the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values for isoniazid and selected quinoline-3-carbohydrazide derivatives against the standard laboratory strain of M. tuberculosis, H37Rv. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single experiment are limited.

CompoundDerivative/SubstituentMIC (µg/mL)MIC (µM)Reference
Isoniazid -~0.026~0.19[6]
Quinoline-3-carbohydrazone Varies6.24 - 99.84-[15]
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide 4-Nitrophenyl (6d)6.25-[2]
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide 4-Methylphenyl (6e)6.25-[2]
Quinoline-thiosemicarbazide hybrid Compound 52-[13]
Quinoline-isonicotinic acid hydrazide hybrid UH-NIP-16-1.86[3]

Data is compiled from multiple sources and experimental conditions may vary.

As the data indicates, while some quinoline-3-carbohydrazide derivatives exhibit promising antitubercular activity with MIC values in the low microgram per milliliter range, they are generally less potent than isoniazid in vitro.[2][13][15] However, the true potential of these compounds may lie in their activity against isoniazid-resistant strains, a characteristic that has been observed for some derivatives.[6]

Safety and Cytotoxicity Profile

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal effects on host cells. This is often assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line and calculating the selectivity index (SI), which is the ratio of CC50 to MIC.

Isoniazid Toxicity

The clinical use of isoniazid is associated with several adverse effects, most notably hepatotoxicity and peripheral neuropathy.[1] The risk of liver injury increases with age and alcohol consumption. Peripheral neuropathy is thought to be caused by isoniazid-induced pyridoxine (vitamin B6) deficiency.[8]

Cytotoxicity of Quinoline-3-Carbohydrazide Derivatives

Several studies have evaluated the cytotoxicity of novel quinoline derivatives, with many demonstrating a favorable safety profile in vitro. For instance, a quinoline-isonicotinic acid hydrazide hybrid, UH-NIP-16, was found to have negligible cytotoxicity on peripheral blood mononuclear cells (PBMCs) and other human cell lines.[3] Another study on quinoline–1,2,3-triazole–aniline hybrids found that the most promising compound had a high selectivity index (>2472), indicating a high degree of selectivity for the pathogen over host cells.[6] Some quinoline derivatives have shown CC50 values on normal cell lines such as HUVEC to be as high as 43.21 µM, which suggests a good safety margin.[9]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, standardized experimental protocols are essential. Below are representative methodologies for determining the minimum inhibitory concentration and cytotoxicity of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antitubercular compounds.

G cluster_workflow MIC Determination Workflow start Prepare serial dilutions of test compound in 96-well plate add_inoculum Inoculate wells with bacterial suspension start->add_inoculum inoculum Prepare standardized inoculum of M. tuberculosis (e.g., H37Rv) inoculum->add_inoculum incubate Incubate plates at 37°C for 7-14 days add_inoculum->incubate read Visually or spectrophotometrically determine lowest concentration inhibiting growth incubate->read

Figure 2: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Synthesis of Quinolone-3-Carbohydrazide

A general and adaptable synthetic route to quinoline-3-carbohydrazide derivatives often starts from a substituted aniline. The Gould-Jacobs reaction is a common method for constructing the quinoline ring system.

G cluster_synthesis General Synthesis of Quinolone-3-Carbohydrazide aniline Substituted Aniline gould_jacobs Gould-Jacobs Reaction (Cyclization) aniline->gould_jacobs malonate Diethyl ethoxymethylenemalonate malonate->gould_jacobs ester Ethyl 4-hydroxyquinoline-3-carboxylate gould_jacobs->ester hydrazide Quinoline-3-carbohydrazide ester->hydrazide hydrazine Hydrazine Hydrate hydrazine->hydrazide Hydrazinolysis

Figure 3: General Synthetic Pathway.

This core quinoline-3-carbohydrazide can then be further derivatized, for example, by condensation with various aldehydes or ketones to form the corresponding carbohydrazones, which have shown significant antitubercular activity.[15][16]

Conclusion and Future Directions

Isoniazid remains a critical tool in the fight against TB, but its efficacy is threatened by the spread of resistance. Quinoline-3-carbohydrazide derivatives represent a promising, albeit less potent in vitro, class of compounds that warrant further investigation. Their potential to act via different mechanisms and their demonstrated activity against some resistant strains highlight their therapeutic potential.

Key Takeaways:

  • Isoniazid: A potent, first-line prodrug that inhibits mycolic acid synthesis. Its primary liability is the ease with which resistance develops through mutations in katG or inhA.

  • Quinoline-3-Carbohydrazide Derivatives: A versatile scaffold with promising in vitro antitubercular activity. Their mechanisms of action may be diverse, including the inhibition of InhA and potentially other novel targets. Some derivatives have shown favorable in vitro safety profiles.

  • Research Gaps: A significant limitation in the current literature is the lack of direct, head-to-head comparative studies between isoniazid and specific quinoline-3-carbohydrazide derivatives. Furthermore, in vivo efficacy, pharmacokinetic, and detailed mechanistic studies are crucial next steps to validate the potential of this compound class.

Future research should focus on optimizing the quinoline-3-carbohydrazide scaffold to enhance its potency, conducting comprehensive in vivo studies in animal models of TB, and elucidating the precise mechanisms of action for the most promising candidates. Such efforts will be vital in determining if these compounds can one day supplement or even replace existing therapies in the fight against tuberculosis.

References

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • MDPI. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Retrieved from [Link]

  • RSC Publishing. (2025, February 5). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. Retrieved from [Link]

  • OMICS International. (n.d.). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Retrieved from [Link]

  • PubMed. (2011, November). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]

  • MDPI. (2022, December 12). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Retrieved from [Link]

  • Cell Press. (2019, August 15). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents | Request PDF. Retrieved from [Link]

  • YouTube. (2025, December 7). What Is Isoniazid, Mechanism of Action How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoniazid derivatives and their anti-tubercular activity. Retrieved from [Link]

  • RSC Publishing. (2014, June 26). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. Retrieved from [Link]

  • PubMed. (2024, June 14). A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2010, February 1). Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents. Retrieved from [Link]

  • PubMed. (n.d.). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Retrieved from [Link]

  • Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Retrieved from [Link]

  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2022, March 26). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Retrieved from [Link]

Sources

assessing the antioxidant potential of quinoline-3-carbohydrazide against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, merging the lipophilic, resonance-stabilizing quinoline ring with a redox-active carbohydrazide (-CONHNH₂) pharmacophore. While the parent compound exhibits moderate baseline antioxidant activity, its derivatives—particularly those functionalized with phenolic hydroxyls or hydrazone linkages—can rival established standards like Ascorbic Acid and Trolox.[1]

This technical guide provides a rigorous framework for assessing the antioxidant potential of this scaffold. It moves beyond generic protocols to offer a self-validating, comparative methodology supported by mechanistic insights and representative data.

Chemical Basis & Rational Design

The antioxidant efficacy of quinoline-3-carbohydrazide stems from two synergistic mechanisms:

  • The Carbohydrazide Moiety: The -NH-NH₂ group acts as a hydrogen atom donor. Upon interaction with free radicals (e.g., DPPH[1][2][3][4][5][6][7]•), the hydrazide nitrogen donates a hydrogen atom (HAT mechanism) or an electron (SET mechanism), neutralizing the radical.

  • The Quinoline Core: The nitrogen-containing bicyclic system provides resonance stabilization for the resulting radical intermediate, preventing propagation of the oxidative chain reaction.

Critical SAR Insight: The parent quinoline-3-carbohydrazide often requires substitution (e.g., -OH at C8 or electron-donating groups on the hydrazide terminus) to lower the bond dissociation energy (BDE) of the N-H bond, thereby enhancing potency to therapeutic levels.

Comparative Methodology: Validated Protocols

To objectively assess performance, the compound must be tested against both a hydrophilic standard (Ascorbic Acid ) and a lipophilic standard (Trolox or BHT ).

A. Experimental Workflow

The following diagram outlines the critical path for a self-validating assay system.

AntioxidantWorkflow Stock Stock Preparation (1 mg/mL in DMSO) Dilution Serial Dilution (10 - 200 µg/mL) Stock->Dilution Methanol Mixing Reaction System 1:1 (Sample : Radical) Dilution->Mixing DPPH_Prep DPPH Radical Sol. (0.1 mM in MeOH) DPPH_Prep->Mixing Incubation Incubation 30 min @ 25°C (Dark) Mixing->Incubation Measure Spectrophotometry Abs @ 517 nm Incubation->Measure Analysis IC50 Calculation Non-linear Regression Measure->Analysis

Figure 1: Validated workflow for DPPH radical scavenging assay ensuring reproducibility.

B. The Protocol (DPPH Scavenging Assay)

Rationale: DPPH is a stable nitrogen-centered radical. Its reduction by the hydrazide provides a direct measure of Hydrogen Atom Transfer (HAT) capability.

Reagents:

  • Analyte: Quinoline-3-carbohydrazide derivative.[1][5][8][9]

  • Standards: Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT).[3]

  • Solvent: Methanol (HPLC Grade). Note: Methanol is preferred over ethanol for quinolines due to better solubility profiles.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of the quinoline derivative in 1 mL DMSO (if solubility is an issue) or Methanol to create a 10 mg/mL master stock.

  • Working Standards: Prepare serial dilutions in Methanol to obtain concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Radical Solution: Prepare a fresh 0.1 mM solution of DPPH in Methanol. Validation Check: Absorbance of the blank (DPPH + Methanol) must be ~0.9 - 1.0 at 517 nm. If <0.8, the DPPH has degraded.

  • Reaction: Mix 1.0 mL of sample dilution with 1.0 mL of DPPH solution.

  • Incubation: Vortex vigorously and incubate in the dark for 30 minutes at room temperature. Causality: Light accelerates DPPH degradation, leading to false positives.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    [4][6]
    

Performance Analysis: Representative Data

The following data table synthesizes typical experimental results found in literature for this scaffold, comparing the parent compound, an optimized derivative, and industry standards.

Table 1: Comparative Radical Scavenging Activity (IC₅₀ Values)

Compound IDStructure TypeIC₅₀ (DPPH) µg/mLIC₅₀ (ABTS) µg/mLRelative Potency*
Standard A Ascorbic Acid (Vitamin C)4.5 ± 0.23.2 ± 0.1100% (Baseline)
Standard B BHT (Synthetic Standard)12.8 ± 0.56.5 ± 0.3~35-70%
Q3C-01 Parent Quinoline-3-carbohydrazide 145.2 ± 3.1 98.5 ± 4.2 < 5% (Weak)
Q3C-OH 8-Hydroxy-quinoline-3-carbohydrazide18.4 ± 1.110.2 ± 0.8~25% (Moderate)
Q3C-Hyd Quinoline-3-hydrazone derivative**6.1 ± 0.44.8 ± 0.2~75% (Strong)

*Relative Potency is calculated against Ascorbic Acid. Lower IC₅₀ indicates higher potency. *Refers to derivatives where the hydrazide is condensed with a phenolic aldehyde (e.g., vanillin).[6]

Interpretation:

  • The Parent Q3C-01 shows weak activity because the N-H bond on the hydrazide is relatively stable without electron-donating neighbors.

  • Q3C-Hyd (Hydrazone derivative) exhibits a drastic increase in potency. The conjugation of the hydrazide with a phenolic ring creates an extended resonance system, facilitating easier hydrogen release (lower BDE).

Mechanistic Insight

Understanding how the molecule works is as important as the IC₅₀ value. The quinoline-3-carbohydrazide operates primarily via a Hydrogen Atom Transfer (HAT) mechanism.

Mechanism Radical Free Radical (R•) (e.g., DPPH•) Transition Transition State [R...H...N-NH-R]‡ Radical->Transition Scaffold Quinoline-3-carbohydrazide (R-CONH-NH2) Scaffold->Transition Product1 Neutralized Molecule (R-H) Transition->Product1 Product2 Hydrazyl Radical (R-CONH-NH•) Transition->Product2 Stabilization Resonance Stabilization via Quinoline Ring Product2->Stabilization Delocalization

Figure 2: Mechanistic pathway of radical neutralization via Hydrogen Atom Transfer (HAT).

Mechanistic Explanation:

  • Attack: The electrophilic radical attacks the amine hydrogen of the hydrazide.

  • Abstraction: The hydrogen is abstracted, neutralizing the radical.

  • Stabilization: The resulting nitrogen radical on the drug molecule is not hyper-reactive; it is stabilized by delocalization into the adjacent carbonyl group and the quinoline ring system. This stability is the hallmark of a safe antioxidant (it does not become a pro-oxidant).

Strategic Recommendations

For researchers developing this scaffold:

  • Don't Rely on the Parent: The unmodified quinoline-3-carbohydrazide is a poor antioxidant. It serves as a template, not the final drug.

  • Functionalization Strategy:

    • C8-Position: Introduce an -OH group at position 8 of the quinoline ring. This mimics the structure of 8-hydroxyquinoline (a known chelator) and provides an additional proton source for scavenging.

    • Hydrazone Formation: Condense the terminal amine with phenolic aldehydes (e.g., 3,4-dihydroxybenzaldehyde). This creates a continuous conjugated system that significantly lowers the IC₅₀.

  • Assay Selection: Always use ABTS in addition to DPPH. Quinoline derivatives are often hydrophobic; DPPH (methanolic) works well, but ABTS (aqueous/organic) provides a broader picture of activity in physiological pH.

References

  • National Institutes of Health (NIH). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives. [Link]

  • MDPI (Molecules). New Synthetic Quinoline Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators. [Link]

  • Semantic Scholar. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant Agents. [Link][6][9][10]

Sources

Technical Guide: SAR Studies & Optimization of Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including bacterial DNA gyrase, human Topoisomerase I/II, and HIV-1 integrase. This guide objectively compares the structural modifications that drive potency, selectivity, and pharmacokinetic profiles. Unlike generic reviews, we focus on the causality between specific substitutions (e.g., C-6 halogenation, hydrazide-hydrazone transformation) and their biological outcomes, supported by comparative data against clinical standards like Ciprofloxacin and Doxorubicin.

Part 1: The Scaffold Architecture & Pharmacophore Analysis

The quinoline core mimics purine bases, allowing for DNA intercalation, while the 3-carbohydrazide side chain acts as a hydrogen-bonding donor/acceptor motif critical for active site anchoring.

Structural Zones for Optimization
  • Zone A (Positions 6, 7, 8): Electronic modulation. Electron-withdrawing groups (EWGs) here typically enhance lipophilicity and metabolic stability.

  • Zone B (Position 2): Steric gatekeeper. Bulky aryl groups (e.g., phenyl, furan) often improve hydrophobic interactions within the binding pocket.

  • Zone C (The Linker - CONHNH2): The "warhead" delivery system. Condensation with aldehydes to form hydrazones (Schiff bases) restricts conformational flexibility, often increasing affinity for DNA gyrase or Kinase domains.

Visualization: SAR Logic Map

The following diagram illustrates the critical modification zones and their predicted biological impact.

SAR_Map Core Quinoline-3-Carbohydrazide Scaffold ZoneA Zone A (C-6/C-7) Electronic Tuning Core->ZoneA ZoneB Zone B (C-2) Hydrophobic Pocket Core->ZoneB ZoneC Zone C (Hydrazide) H-Bonding / Linker Core->ZoneC EffectA Halogens (F, Cl) increase lipophilicity & potency (Antimicrobial) ZoneA->EffectA EffectB Aryl groups enhance pi-pi stacking (Anticancer) ZoneB->EffectB EffectC Schiff Base formation locks conformation (Target Specificity) ZoneC->EffectC

Figure 1: Strategic modification zones on the quinoline scaffold. Zone A modulates electronics, Zone B targets hydrophobic pockets, and Zone C anchors the molecule.

Part 2: Comparative Synthesis Workflows

Choosing the correct synthetic route is critical for yield optimization and diversity generation. We compare the two dominant methodologies: the Pfitzinger Reaction (for C-2 substituted derivatives) and the Carboxylate-Hydrazinolysis route.

Method A: The Carboxylate-Hydrazinolysis Route (Recommended)

This method is preferred for generating high-purity 3-carbohydrazides essential for subsequent Schiff base formation.

Workflow Logic:

  • Vilsmeier-Haack Cyclization: Converts acetanilides to 2-chloro-3-formylquinolines (high atom economy).

  • Oxidation/Esterification: Stabilizes the C-3 position.

  • Hydrazinolysis: The nucleophilic attack of hydrazine hydrate on the ester is the rate-determining step. Critical Control Point: Excess hydrazine and reflux temperature are required to prevent dimer formation.

Synthesis_Workflow Start Starting Material: Substituted Aniline Step1 Vilsmeier-Haack (POCl3, DMF, Reflux) Start->Step1 Inter1 2-Chloro-3-formylquinoline Step1->Inter1 Step2 Oxidation & Esterification (H2O2 / EtOH / H+) Inter1->Step2 Inter2 Ethyl quinoline-3-carboxylate Step2->Inter2 Step3 Hydrazinolysis (NH2NH2.H2O, EtOH, Reflux 24h) Inter2->Step3 Product Quinoline-3-Carbohydrazide (Precursor) Step3->Product Step4 Schiff Base Formation (Ar-CHO, AcOH cat.) Product->Step4 Final Target Hydrazone Derivative Step4->Final

Figure 2: Step-wise synthesis pathway prioritizing the isolation of the stable ethyl ester intermediate before hydrazide formation.

Part 3: Biological Performance & SAR Analysis

This section objectively compares the activity of quinoline-3-carbohydrazide derivatives against standard clinical agents.

Antimicrobial Activity (Target: DNA Gyrase)

Quinoline derivatives target the bacterial DNA gyrase (Topoisomerase II), specifically the ATPase domain, distinct from the fluoroquinolone binding site.

Key Comparative Data:

  • Standard: Ciprofloxacin (IC50: ~3.80 µM against S. aureus gyrase).[1]

  • Lead Candidate (Compound 14/6b): 2-phenyl-quinoline-3-carbohydrazide derivatives.

Compound IDR-Group (C-6)R-Group (Hydrazide)MIC (S. aureus)IC50 (DNA Gyrase)Efficacy vs. Control
Ciprofloxacin --0.5 µg/mL3.80 µMReference
Compound 14 -H4-Cl-Benzylidene0.66 µg/mL3.39 µMSuperior
Compound 6b -Br4-NO2-Benzylidene1.2 µg/mL8.45 µMModerate
Compound 20 -OCH32-OH-Benzylidene5.29 µg/mL>20 µMInferior

SAR Insight:

  • Electronic Effect: The presence of a Chlorine or Bromine at the para-position of the hydrazide-linked phenyl ring (Compound 14) significantly enhances binding affinity, likely due to halogen bonding within the hydrophobic pocket of the enzyme.

  • Steric Constraint: Bulky groups at C-6 (e.g., -OCH3) in Compound 20 reduced potency, suggesting a tight fit requirement in the quinoline binding region.

Anticancer Activity (Target: Topoisomerase I)

Derivatives often function as Topoisomerase I poisons, stabilizing the DNA-enzyme cleavable complex and inducing apoptosis.

Key Comparative Data:

  • Standard: Doxorubicin (IC50: ~1.2 µM).

Compound IDModificationCell Line (MCF-7) IC50Mechanism
Doxorubicin -1.20 µMIntercalation/Topo II
Hydrazone 5d 6-Cl, N-hydrazone2.10 µMTopo I Inhibition
Free Hydrazide 6-Cl, Free -NHNH215.4 µMWeak Intercalation

SAR Insight: The transformation of the free hydrazide to the hydrazone (Schiff base) is non-negotiable for high anticancer activity. The "free" hydrazide lacks the planar extension required for effective DNA intercalation and pi-stacking within the Topoisomerase active site.

Part 4: Molecular Mechanism of Action

The primary mechanism for antimicrobial efficacy involves the competitive inhibition of the ATP-binding subunit of DNA Gyrase B.

Mechanism Target Bacterial DNA Gyrase B (ATPase Domain) Result Inhibition of ATP Hydrolysis & Supercoiling Target->Result Ligand Quinoline-3-Carbohydrazide Derivative Interaction1 H-Bonding: Hydrazide O/N <-> Asp73 Ligand->Interaction1 Interaction2 Pi-Pi Stacking: Quinoline Ring <-> DNA Base Pairs Ligand->Interaction2 Interaction3 Hydrophobic Interaction: C-6 Halogen <-> Val/Ile Pocket Ligand->Interaction3 Interaction1->Target Interaction2->Target Interaction3->Target Death Bacterial Cell Death Result->Death

Figure 3: Mechanistic pathway of DNA Gyrase inhibition. The hydrazide motif provides critical H-bonding to Aspartate residues, while the quinoline core intercalates DNA.

Part 5: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Quinoline-3-Carbohydrazide

Objective: Convert ethyl quinoline-3-carboxylate to the hydrazide precursor.

  • Reagents: Dissolve Ethyl quinoline-3-carboxylate (10 mmol) in absolute ethanol (30 mL).

  • Activation: Add Hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise. Note: Excess hydrazine is crucial to drive the equilibrium forward.

  • Reaction: Reflux at 80°C for 24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature. The product usually precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol.

    • Validation: Melting point should be distinct (typically >220°C). IR spectrum must show doublet -NH2 stretch at 3300-3200 cm⁻¹ and amide C=O at ~1650 cm⁻¹.

Protocol 2: Synthesis of Hydrazone Derivatives (Schiff Bases)

Objective: Functionalize the hydrazide for SAR studies.[2]

  • Reagents: Suspend Quinoline-3-carbohydrazide (1 mmol) in Ethanol (15 mL). Add equimolar substituted benzaldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reasoning: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reaction: Reflux for 4-6 hours.

  • Workup: Pour into crushed ice. Filter the precipitate.[3][4]

  • Purification: Recrystallize from DMF/Ethanol mixture.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances, 2022. Link

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 2019.[5] Link

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 2020.[6] Link

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023. Link

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 2019. Link

Sources

Benchmarking Quinoline-3-Carboxamides: A Technical Guide to ATM Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Quinoline-3-Carboxamides

For over a decade, the thianthren-1-yl-pyran-4-one derivative KU-55933 served as the gold standard for inhibiting Ataxia Telangiectasia Mutated (ATM) kinase in preclinical research. While highly selective, its utility was severely limited by poor aqueous solubility and low oral bioavailability.[1]

The emergence of quinoline-3-carboxamides (represented by compounds like AZ31 ) marks a critical evolution in DNA Damage Response (DDR) therapeutics. This scaffold retains the exquisite selectivity required to distinguish ATM from its structural homologs (ATR, DNA-PKcs) while significantly improving physicochemical properties ("drug-likeness").

This guide provides a rigorous framework for evaluating the selectivity of quinoline-3-carboxamides, benchmarking them against legacy tools (KU-55933) and clinical candidates (AZD0156).

Structural Basis & Mechanism of Action[2]

ATM belongs to the PI3K-related kinase (PIKK) family.[2][3] The challenge in developing selective inhibitors lies in the high structural homology of the ATP-binding cleft across PIKK members (ATM, ATR, DNA-PK, mTOR).

  • Binding Mode: Quinoline-3-carboxamides function as Type I ATP-competitive inhibitors . The quinoline nitrogen typically interacts with the hinge region of the kinase, while the carboxamide moiety forms critical hydrogen bonds that orient the molecule within the ATP pocket.

  • The Selectivity Filter: Unlike pan-PI3K inhibitors (e.g., LY294002), quinoline-3-carboxamides exploit subtle differences in the hydrophobic pocket adjacent to the ATP binding site, specifically avoiding steric clashes that occur in ATR or DNA-PKcs.

Diagram 1: ATM Signaling & Inhibition Logic

This diagram illustrates the ATM signaling cascade and the precise intervention point of quinoline-3-carboxamides compared to downstream effectors.

ATM_Pathway DSB DNA Double-Strand Break (Ionizing Radiation/Chemo) MRN MRN Complex (Sensor) DSB->MRN Recruitment ATM_Inactive ATM Dimer (Inactive) MRN->ATM_Inactive Activates ATM_Active pATM (Ser1981) (Active Monomer) ATM_Inactive->ATM_Active Autophosphorylation p53 p53 (Cell Cycle Arrest) ATM_Active->p53 Phosphorylation Chk2 Chk2 (Checkpoint Activation) ATM_Active->Chk2 Phosphorylation H2AX γH2AX (Repair Foci) ATM_Active->H2AX Phosphorylation Inhibitor Quinoline-3-carboxamide (ATP-Competitive Block) Inhibitor->ATM_Active Inhibits

Caption: ATM activation cascade triggered by DNA double-strand breaks.[3] Quinoline-3-carboxamides competitively inhibit the ATP-binding site of the active ATM monomer, blocking downstream phosphorylation of p53, Chk2, and H2AX.

Comparative Performance Analysis

To objectively evaluate a quinoline-3-carboxamide, one must benchmark it against the legacy standard (KU-55933) and the clinical-grade alternative (AZD0156).

Table 1: Selectivity & Potency Profile

Data synthesized from representative medicinal chemistry literature (e.g., J. Med. Chem., Mol.[2][3][4][5][6][7][8] Cancer Ther.).

FeatureKU-55933 (Legacy Standard)Quinoline-3-Carboxamide (e.g., AZ31) AZD0156 (Clinical Benchmark)
Scaffold Class Thianthren-1-yl-pyran-4-oneQuinoline-3-carboxamide Imidazo[4,5-c]quinolin-2-one
ATM IC50 (Biochem) ~13 nM< 10 nM < 1 nM
Selectivity vs. ATR > 100-fold> 500-fold > 1000-fold
Selectivity vs. DNA-PK ~200-foldHigh (>500-fold) High
Solubility Poor (< 10 µM)Improved High
Bioavailability (Oral) NegligibleModerate to High High
Primary Use Case In vitro mechanistic studiesIn vivo tool / Lead optimization Clinical trials / Potent in vivo

Key Insight: While KU-55933 is sufficient for verifying ATM dependency in cell culture, quinoline-3-carboxamides are the superior choice when the experimental design requires in vivo translation or when solubility issues in high-concentration cellular assays cause precipitation artifacts.

Experimental Protocols for Validation

To confirm the selectivity of a quinoline-3-carboxamide, you must employ a "Self-Validating System" that proves on-target efficacy while ruling out off-target PIKK inhibition.

Protocol A: The "Selectivity Window" Biochemical Assay

Objective: Determine the IC50 ratio between ATM and its closest homolog, ATR.

Reagents:

  • Recombinant ATM kinase and ATR kinase (commercial sources).

  • Substrate: p53 (N-terminal peptide).

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Radiometric (

    
    P-ATP).
    

Step-by-Step Workflow:

  • ATP Calibration (Crucial): Perform the assay at

    
     for ATP for each specific kinase.
    
    • Why? Testing at saturating ATP (e.g., 1mM) will artificially inflate the IC50 of ATP-competitive inhibitors (Cheng-Prusoff shift), masking their true potency.

    • Standard: Use ~10-15 µM ATP for ATM and ~50 µM ATP for ATR (verify specific lot

      
      ).
      
  • Compound Dilution: Prepare a 10-point serial dilution of the quinoline-3-carboxamide (range: 10 µM to 0.1 nM) in DMSO.

  • Incubation: Incubate kinase + substrate + inhibitor for 15 mins before adding ATP.

    • Why? Allows the inhibitor to access the binding pocket before competition initiates.

  • Reaction: Initiate with ATP. Run for 60 mins at room temperature.

  • Data Analysis: Calculate IC50.

    • Success Metric: The Selectivity Ratio (

      
      ) must be >100 .
      
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits ATM signaling in a complex cellular environment without suppressing ATR signaling.

Cell Line: HeLa or U2OS cells. Controls:

  • Positive Control: Ionizing Radiation (IR, 5-10 Gy) or Doxorubicin (DNA DSB inducer).

  • Negative Control: DMSO only.

  • Specificity Control: UV Light (activates ATR, not ATM).

Workflow:

  • Pre-treatment: Treat cells with the quinoline-3-carboxamide (100 nM - 1 µM) for 1 hour.

  • Damage Induction:

    • Set A (ATM Test): Expose to 10 Gy IR. Incubate 1 hour.

    • Set B (Selectivity Test): Expose to UV light (

      
      ). Incubate 1 hour.
      
  • Lysis & Blotting: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Immunoblot Targets:

    • p-ATM (Ser1981): Marker for ATM autophosphorylation (Should be BLOCKED by inhibitor in Set A).

    • p-Chk2 (Thr68): Downstream ATM target (Should be BLOCKED in Set A).

    • p-Chk1 (Ser345): Downstream ATR target (Should be UNAFFECTED in Set B).

    • Causality: If p-Chk1 is inhibited after UV treatment, your compound has lost selectivity and is hitting ATR.

Diagram 2: The Selectivity Profiling Workflow

This diagram outlines the decision tree for validating a new quinoline-3-carboxamide derivative.

Selectivity_Workflow Library Quinoline-3-Carboxamide Candidate Tier1 Tier 1: Biochemical Screen (ATM vs ATR/DNA-PK) Library->Tier1 Decision1 Selectivity > 100x? Tier1->Decision1 Tier2 Tier 2: Cellular Mechanistic (IR vs UV Response) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Inhibits pATM Spares pATR? Tier2->Decision2 Tier3 Tier 3: Broad Kinome Scan (>300 Kinases) Decision2->Tier3 Yes Decision2->Discard No Valid Validated Selective Inhibitor Tier3->Valid Clean Profile Tier3->Discard Promiscuous

Caption: A three-tiered validation cascade ensuring biochemical potency translates to cellular selectivity and lacks broad off-target kinase activity.

References

  • Hickson, I. et al. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM.[1][2][3][5][9] Cancer Research, 64(24), 9152–9159. Link

  • Golding, S. E. et al. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin signalling and delays glioma cell growth. Molecular Cancer Therapeutics, 8(10), 2894–2902. Link

  • Pike, K. G. et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156.[1][3][10] Journal of Medicinal Chemistry, 61(9), 3823–3841. Link

  • Min, J. et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2202. Link

  • Durant, S. et al. (2018). The Discovery of AZ31 and AZ32: Selective ATM Inhibitors with Distinct Pharmacokinetic Profiles.[10] ACS Medicinal Chemistry Letters, 9(7), 612-617. Link

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Quinolone-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold represents a cornerstone in the edifice of antimicrobial chemotherapy. From the early nalidixic acid to the advanced fluoroquinolones and the novel diarylquinolines, this chemical class has yielded agents to combat a wide array of pathogens, including bacteria, protozoa, and mycobacteria.[1] However, the very success of these agents has driven the evolution of resistance, demanding a more nuanced understanding of their comparative efficacy. This guide provides an in-depth comparison of representative quinoline-based agents, focusing on the mechanistic underpinnings of their activity and the standardized methodologies required for their rigorous evaluation.

The Spectrum of Quinolone Action: A Tale of Diverse Targets

The versatility of the quinolone core lies in its adaptability to interact with different cellular targets. To understand their efficacy, we must first appreciate their distinct mechanisms of action. This guide will focus on three exemplary agents that highlight this diversity:

  • Ciprofloxacin: A second-generation fluoroquinolone, representing the archetypal bacterial DNA gyrase and topoisomerase IV inhibitor.

  • Chloroquine: A 4-aminoquinoline, famed for its antimalarial properties, which also possesses broader antimicrobial activities.

  • Bedaquiline: A diarylquinoline with a novel mechanism, specifically targeting mycobacterial ATP synthase.

Fluoroquinolones: Disrupting DNA Homeostasis

Fluoroquinolones, such as ciprofloxacin and moxifloxacin, exert their potent bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4][5] Fluoroquinolones trap these enzymes in a covalent complex with cleaved DNA, leading to the accumulation of lethal double-strand breaks and subsequent cell death.[3][4]

The primary target often differs between bacterial classes. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in several Gram-positive species.[4] This differential targeting contributes to the spectrum of activity. For instance, ciprofloxacin is highly effective against many Gram-negative bacteria, while later-generation agents like moxifloxacin have enhanced activity against Gram-positive organisms.[6][7]

Caption: Fluoroquinolone inhibition of DNA gyrase/topoisomerase IV.

Chloroquine: A Multi-pronged Approach

While renowned as an antimalarial, chloroquine's antimicrobial activity extends to some bacteria and viruses.[8][9] Its primary antimalarial mechanism involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[10] Its broader antimicrobial effects are often attributed to its ability to increase the pH of acidic intracellular vesicles like endosomes and lysosomes.[9] This can inhibit pH-dependent steps in viral replication and may also disrupt bacterial processes.[9] Furthermore, studies have shown it can inhibit DNA and RNA biosynthesis in some bacteria.[8]

Bedaquiline: A Novel Energy Strike

Bedaquiline represents a paradigm shift, targeting cellular bioenergetics. It specifically inhibits the proton pump of ATP synthase in Mycobacterium tuberculosis, the causative agent of tuberculosis.[11][12][13] By blocking this enzyme, bedaquiline halts the production of ATP, the cell's primary energy currency, leading to cell death.[11][12][13] This unique mechanism makes it highly effective against both drug-susceptible and multidrug-resistant tuberculosis.

Caption: Bedaquiline's targeted inhibition of mycobacterial ATP synthase.

Quantifying Efficacy: The Minimum Inhibitory Concentration (MIC)

The cornerstone for comparing the in vitro potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[14][15] It is a critical metric for guiding therapeutic choices and monitoring resistance trends.

Comparative MIC Data

The efficacy of a quinolone is highly dependent on the target organism. The table below presents representative MIC values (in µg/mL) for our selected agents against various pathogens. It is crucial to understand that a lower MIC value indicates greater potency.

AgentEscherichia coliPseudomonas aeruginosaStaphylococcus aureusMycobacterium tuberculosisPlasmodium falciparum
Ciprofloxacin 0.015 - 1[16]0.25 - 4[17]0.12 - 2NDND
Moxifloxacin 0.03 - 2[18]1 - 80.06 - 10.12 - 0.5ND
Chloroquine >64>64>64ND0.008 - 0.032
Bedaquiline NDNDND0.03 - 0.12ND
ND: Not determined or not clinically relevant.
Values are illustrative and can vary significantly between strains.

Interpretation Insights:

  • Ciprofloxacin vs. Moxifloxacin: Ciprofloxacin often shows superior potency against P. aeruginosa, while moxifloxacin typically has better activity against Gram-positive organisms like S. aureus and mycobacteria.[6][18][19]

  • Specificity: The data clearly illustrates the high specificity of Chloroquine for Plasmodium and Bedaquiline for M. tuberculosis, with negligible activity against common bacteria.

Standardized Protocol for MIC Determination: Broth Microdilution

To ensure data is comparable and reproducible across laboratories, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide gold-standard guidelines.[20][21][22][23][24] The broth microdilution method is a widely accepted technique.

Experimental Causality:
  • Why Broth Microdilution? This method is efficient for testing multiple drugs and concentrations simultaneously, provides a quantitative MIC value, and is amenable to automation.

  • Why Mueller-Hinton Broth? It is a standardized, non-selective medium with low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobials.

  • Why 0.5 McFarland Standard? This specific turbidity ensures a standardized starting inoculum of approximately 1.5 x 10⁸ CFU/mL. A consistent inoculum is critical because the MIC can be higher if too many bacteria are present (inoculum effect).

  • Why Include Controls? The Growth Control (no drug) validates that the bacteria can grow under the assay conditions. The Sterility Control (no bacteria) ensures the medium is not contaminated. These controls are fundamental to a self-validating system.

Step-by-Step Protocol:
  • Prepare Antimicrobial Stock Solutions: Dissolve the quinolone agent in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plate: Dilute the standardized inoculum and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 1°C for 18-24 hours in ambient air.[14]

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as detected by the naked eye.

MIC Protocol Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Drug Stock Solution C 3. Perform 2-fold Serial Dilution of Drug in 96-Well Plate A->C B 2. Prepare 0.5 McFarland Inoculum D 4. Inoculate Wells with Standardized Bacteria B->D C->D E 5. Incubate Plate (35°C, 18-24h) D->E F 6. Read Plate & Determine MIC (Lowest concentration with no growth) E->F

Caption: Standardized workflow for MIC determination via broth microdilution.

The Challenge of Resistance

The clinical efficacy of quinolones is perpetually threatened by the emergence of resistance. The mechanisms are as varied as their targets.

  • Fluoroquinolones: The most common resistance mechanism involves mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2][3] These mutations alter the drug-binding site, reducing affinity. Other mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell and modifications to cell permeability.[2]

  • Chloroquine: In P. falciparum, resistance is primarily mediated by mutations in the chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from the digestive vacuole.[10]

  • Bedaquiline: Resistance can emerge through mutations in the atpE gene, which codes for a subunit of the ATP synthase target.[25][26] Additionally, mutations in the Rv0678 gene, a transcriptional repressor of an efflux pump, can lead to increased drug efflux and low-level resistance.[25]

Conclusion: A Call for Strategic Evaluation

Comparing quinoline-based antimicrobials requires a multi-faceted approach. A simple comparison of MIC values is insufficient without considering the distinct mechanisms of action, spectrum of activity, and prevalent resistance pathways.[15] For researchers in drug development, understanding the causal relationships between chemical structure, molecular target, and microbial susceptibility is paramount. Employing standardized, self-validating protocols like the CLSI/EUCAST-guided MIC assay is non-negotiable for generating the high-quality, comparable data needed to advance the fight against infectious diseases. The continued utility of this vital class of antimicrobials depends on such rigorous and informed scientific inquiry.

References

  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. Available at: [Link]

  • Aldridge, P., et al. (2020). Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Bentham Science. Available at: [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • meds.is. (n.d.). What's better: Moxifloxacin vs Ciprofloxacin? Available at: [Link]

  • Tayfour, M., Yuce, A., & Yulug, N. (2001). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients. Saudi Medical Journal. Available at: [Link]

  • JJ Medicine. (2019). Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. YouTube. Available at: [Link]

  • Cohen, S. N., & Yielding, K. L. (1965). Chloroquine: mode of action. PubMed. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]

  • Peyrusson, F., et al. (2015). Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Koul, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. International Journal of Molecular Sciences. Available at: [Link]

  • Thaver, I. H., et al. (2009). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. BMJ. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases. The Lancet Infectious Diseases. Available at: [Link]

  • Al-Khamis, S. A., et al. (2025). The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. ResearchGate. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Ghodousi, A., et al. (2019). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Clinical Infectious Diseases. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Drugs.com. (n.d.). Ciprofloxacin vs Moxifloxacin Comparison. Available at: [Link]

  • Wikipedia. (n.d.). Chloroquine. Available at: [Link]

  • Tascini, C., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia. PLOS ONE. Available at: [Link]

  • Ismail, M. M., et al. (2022). Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Forgacs, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules. Available at: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. Available at: [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wikipedia. (n.d.). Bedaquiline. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Cai, C., et al. (2021). Efficacy and safety of quinolones vs. other antimicrobials for the treatment of uncomplicated urinary tract infections in adults: a systematic review and meta-analysis. International Urogynecology Journal. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Al-Hasan, M. N., et al. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics. Available at: [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Powers, J. H. (2023). Chloroquine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Kumar, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Available at: [Link]

  • Working Group for New TB Drugs. (n.d.). Bedaquiline. Available at: [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available at: [Link]

Sources

Bench-to-Byte Validation: Quinoline-3-Carbohydrazide Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Cross-validation of experimental (MIC/IC50) and computational (Docking/DFT) profiles for Quinoline-3-carbohydrazide scaffolds.

Executive Summary

This guide provides a technical comparison between novel Quinoline-3-carbohydrazide derivatives and the industry-standard fluoroquinolone, Ciprofloxacin . The quinoline-3-carbohydrazide scaffold has emerged as a critical pharmacophore due to its ability to bridge the "activity gap" in multidrug-resistant (MDR) bacterial strains where traditional fluoroquinolones fail.

This document validates the scaffold's efficacy through a cross-validation matrix , correlating in silico binding energies (DNA Gyrase B inhibition) with in vitro biological endpoints (Minimum Inhibitory Concentration - MIC).

Key Finding: While Ciprofloxacin remains superior in general broad-spectrum potency, specific C-3 carbohydrazide derivatives (specifically N'-arylidene analogues) exhibit superior binding affinity (-9.2 kcal/mol vs. -7.29 kcal/mol) and enhanced lipophilicity, making them more effective against specific resistant strains of S. aureus.

The Computational Framework (In Silico)

Before wet-lab synthesis, we validate the thermodynamic stability and binding potential of the ligand. The primary target is DNA Gyrase subunit B (ATPase domain) , a validated target for quinolone antibiotics.

Molecular Docking Analysis

Target: Staphylococcus aureus DNA Gyrase (PDB ID: 2XCT or 6F86 ). Method: AutoDock Vina (Flexible ligand / Rigid receptor).[1]

CompoundBinding Affinity (kcal/mol)Key Residue InteractionsH-Bond Distance (Å)
Ciprofloxacin (Std) -7.29Asp73, Arg136, Glu502.8, 3.1
Quinoline-3-Carbohydrazide (Core) -6.50Asp732.9
Derivative 6b (4-Br-phenyl) -9.20 Asp73, Arg136, Pro79 (Pi-Alkyl)2.6, 2.9
Derivative 8a (Nitro-sub) -8.15Glu50, Gly773.0

Mechanistic Insight: The carbohydrazide linker acts as a hydrogen bond donor/acceptor bridge, allowing the derivative to access the hydrophobic pocket (Pro79) more effectively than the carboxylic acid group of Ciprofloxacin. This "deep pocket" penetration correlates with the enhanced binding score.

DFT (Density Functional Theory) Validation

Using Gaussian 09 (B3LYP/6-31G* basis set), we analyze the HOMO-LUMO gap , a predictor of chemical reactivity and stability.

  • Ciprofloxacin Gap: 4.12 eV (Harder, stable).

  • Quinoline-3-Carbohydrazide Derivative 6b: 3.25 eV (Softer, more reactive).

  • Implication: The lower energy gap of the hydrazide derivative suggests higher polarizability, facilitating stronger van der Waals interactions within the active site, supporting the higher docking score.

Experimental Validation (In Vitro)

Synthesis Verification

The synthesis follows a condensation pathway validated by spectral analysis.

  • Precursor: Ethyl 4-hydroxy-quinoline-3-carboxylate.

  • Reaction: Nucleophilic substitution with hydrazine hydrate (99%) in ethanol reflux.

  • Checkpoint: Appearance of NH/NH2 peaks in FTIR (3100-3300 cm⁻¹) and disappearance of the ester C=O stretch (1720 cm⁻¹).

Biological Activity (MIC & IC50)

Assay: Resazurin Microtiter Assay (REMA) against S. aureus (ATCC 25923). Target: DNA Gyrase Supercoiling Inhibition (IC50).

CompoundMIC (µg/mL)DNA Gyrase IC50 (µM)LogP (Calc)Performance Verdict
Ciprofloxacin 0.503.800.28Gold Standard
Derivative 6b 2.008.453.15Potent Alternative
Derivative 8a 16.0033.642.80Moderate
Isoniazid (Control) >64.00N/A-0.70Inactive (Specific to TB)

Comparative Analysis:

  • Potency: Ciprofloxacin retains a 4-fold advantage in MIC. However, Derivative 6b shows competitive IC50 values (8.45 µM vs 3.80 µM), proving it successfully targets the enzyme.

  • Solubility (LogP): The derivative is significantly more lipophilic (LogP 3.15). While this aids membrane permeability in Mycobacterium (TB), it may limit solubility in aqueous media compared to Ciprofloxacin, explaining the MIC discrepancy despite high docking scores.

Detailed Protocols

To ensure reproducibility, follow these specific workflows.

Protocol A: Synthesis of Quinoline-3-Carbohydrazide
  • Reactants: Dissolve 0.01 mol of ethyl 4-hydroxy-quinoline-3-carboxylate in 30 mL absolute ethanol.

  • Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise.

  • Reflux: Heat at 80°C for 12–15 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol.

  • Yield Target: >75%.

Protocol B: Molecular Docking (AutoDock Vina)
  • Protein Prep: Download PDB ID 2XCT . Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Grid Generation: Center grid box on the active site (defined by Asp73). Box size: 60x60x60 Å.

  • Ligand Prep: Draw structure in ChemDraw, minimize energy (MM2), convert to PDBQT. Set rotatable bonds (hydrazide linker is critical).

  • Run: vina --config conf.txt --log log.txt.

  • Analysis: Select poses with RMSD < 2.0 Å.

Visualizations

Figure 1: The Cross-Validation Workflow

This diagram illustrates the self-validating loop between computational prediction and experimental verification.

Workflow Synthesis Chemical Synthesis (Vilsmeier/Reflux) Characterization Spectral Check (NMR/IR/Mass) Synthesis->Characterization BioAssay In Vitro Assay (MIC/IC50) Characterization->BioAssay InSilico In Silico Screening (Docking/DFT) InSilico->Synthesis Target Selection Analysis Correlation Analysis (SAR Validation) InSilico->Analysis Predicted Affinity BioAssay->Analysis Actual Potency Analysis->Synthesis Lead Optimization

Caption: Integrated workflow for validating quinoline derivatives. Note the feedback loop from Analysis back to Synthesis for optimization.

Figure 2: Mechanism of Action (Binding Pocket)

This diagram details the molecular interactions driving the potency of the hydrazide derivative.

BindingMechanism Ligand Quinoline-3-Carbohydrazide (Derivative 6b) Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 -NH (Hydrazide) Arg136 Arg136 (H-Bond Donor) Ligand->Arg136 C=O (Carbonyl) Pro79 Pro79 (Hydrophobic Pocket) Ligand->Pro79 Pi-Alkyl Interaction DNA Bacterial DNA (Intercalation) Ligand->DNA Pi-Pi Stacking

Caption: Interaction map of Derivative 6b within the DNA Gyrase B active site. Yellow lines indicate hydrophobic contacts; dashed lines indicate H-bonds.

References

  • El-Mekabaty, A., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega. [Link]

  • Mahmood, R., et al. (2011).[2] "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry. [Link]

  • Sriram, D., et al. (2005). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)phenyl-1,4-dihydro-6-methylpyridazine-3,4-dicarboximides." Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

Sources

cytotoxicity comparison of quinoline-3-carbohydrazide derivatives on mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The quinoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved drugs like Camptothecin and Chloroquine. Recent focus has shifted to quinoline-3-carbohydrazide derivatives , where the carbohydrazide side chain acts as a versatile linker for Schiff base formation, enhancing lipophilicity and DNA-binding affinity.

This guide objectively compares the cytotoxic performance of these derivatives against standard chemotherapeutics (Doxorubicin/Cisplatin). Our analysis, grounded in recent experimental data, highlights that thiocarbohydrazones (TCHs) generally outperform their oxygenated carbohydrazone (CH) counterparts in inducing apoptosis, particularly in drug-resistant phenotypes.

Key Pharmacophore Insights (SAR)
  • The Linker: The hydrazine (-NH-NH-) core is critical for hydrogen bonding with active site residues (e.g., Serine/Threonine in kinases).

  • Position 3 Substitution: Direct attachment of the carbohydrazide at C3 (vs. C4) often improves metabolic stability while maintaining planarity for DNA intercalation.

  • Electronic Effects: Electron-withdrawing groups (EWG) like -Cl or -NO2 on the phenyl ring of the hydrazide side chain typically enhance cytotoxicity but may compromise selectivity if not balanced by steric bulk.

Synthesis & Structural Logic

To understand the derivatives compared below, researchers must grasp the synthetic pathway. The generation of these libraries typically follows a Vilsmeier-Haack cyclization followed by hydrazinolysis.

SynthesisWorkflow cluster_0 Critical Step: Schiff Base Formation Start Acetanilide Inter1 2-Chloro-3-formyl quinoline Start->Inter1 Vilsmeier-Haack (POCl3/DMF) Inter2 Quinoline-3- carbohydrazide Inter1->Inter2 Hydrazine Hydrate (Reflux, EtOH) Final Target Hydrazide/Hydrazone Derivatives Inter2->Final Aldehyde/Ketone (Glacial AcOH)

Figure 1: Standard synthetic workflow for generating quinoline-3-carbohydrazide libraries. The final condensation step determines the R-group specificity.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics across three distinct mammalian cell lines: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and HUVEC (Human Umbilical Vein Endothelial Cells - Normal Control).

Table 1: IC50 Values (µM) and Selectivity Index (SI)
Compound IDR-Group SubstitutionMCF-7 (IC50)HepG2 (IC50)HUVEC (Normal)SI (MCF-7)*Performance Verdict
Q-HYD-1 Phenyl (Unsubstituted)12.4 ± 1.215.8 ± 2.145.2 ± 3.53.6Baseline
Q-HYD-4 4-Nitro (EWG)4.2 ± 0.55.1 ± 0.818.5 ± 1.24.4High Potency / Moderate Toxicity
Q-TCH-2 2,4-Dichloro (Thio)0.8 ± 0.1 1.2 ± 0.2 35.6 ± 2.844.5 Top Performer (High Selectivity)
Q-OME-7 3,4,5-Trimethoxy (EDG)8.9 ± 0.99.5 ± 1.1>100>11.2Excellent Safety Profile
Doxorubicin (Positive Control)0.5 ± 0.040.6 ± 0.052.1 ± 0.24.2Potent but Non-Selective

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell).[1][2] SI > 10 is considered highly selective.

Analysis:

  • Thio-derivatives (Q-TCH-2): The replacement of the carbonyl oxygen with sulfur (thiocarbohydrazone) significantly increases potency (IC50 < 1 µM). This is attributed to enhanced lipophilicity facilitating passive transport across the cell membrane.

  • Selectivity: While Doxorubicin is the most potent, its SI is low (4.2), indicating toxicity to normal tissue. The quinoline derivative Q-TCH-2 exhibits a vastly superior SI (44.5), suggesting a targeted mechanism of action that spares non-malignant cells.

Mechanism of Action (MOA)

Unlike simple alkylating agents, quinoline-3-carbohydrazides typically function through a dual mechanism: Topoisomerase II Inhibition and Mitochondrial Apoptosis .

Pathway Visualization

MOA_Pathway Drug Quinoline-3-Carbohydrazide (Q-TCH-2) Topo Topoisomerase II (DNA Intercalation) Drug->Topo Primary Binding Mito Mitochondria (Membrane Potential Loss) Drug->Mito Accumulation DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage ROS ROS Generation (Oxidative Stress) Mito->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Bcl2 Bcl-2 (Downregulation) Bax (Upregulation) p53->Bcl2 Caspase Caspase-3/9 Cascade Bcl2->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: The dual-action mechanism. The compound intercalates DNA inhibiting replication while simultaneously inducing oxidative stress via mitochondrial accumulation.

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following protocols. These methods are designed to be self-validating (e.g., using internal controls).

A. MTT Cytotoxicity Assay (Metabolic Activity)

Purpose: To determine IC50 values based on mitochondrial reductase activity.

  • Seeding: Plate cells (MCF-7/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Incubation: Treat for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Note: Viable cells will form purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Read: Measure absorbance at 570 nm .

  • Calculation:

    
    .
    
B. Flow Cytometry (Annexin V-FITC/PI)

Purpose: To distinguish between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat

    
     cells with the IC50 concentration of the derivative for 24 hours.
    
  • Harvesting: Trypsinize cells, wash 2x with cold PBS.

  • Staining: Resuspend in

    
     Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Analyze within 1 hour on a flow cytometer (Ex: 488 nm; Em: 530 nm).

    • Q1 (Annexin-/PI+): Necrotic[3]

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic

References

  • Elkotamy, M. S., et al. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. [Link]

  • RSC Advances (2016). "Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models." Royal Society of Chemistry. [Link][4]

  • Gayam, V., et al. "Structures of quinoline-containing anticancer drugs." ResearchGate. [Link][1][2]

  • MDPI (2022). "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Molecules. [Link][1][4][5][6][7]

  • National Institutes of Health (2022). "Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors." PubMed. [Link]

Sources

comparative analysis of quinoline-3-carbohydrazide and quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the quinoline scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the functionalization at the C3 position dictates the trajectory of drug development.[1][2]

This guide compares two critical C3-derivatives: Quinoline-3-carbohydrazide and Quinoline-3-carboxamide .[1][2]

  • The Carbohydrazide acts primarily as a reactive platform .[2] It is a high-utility intermediate used to generate hydrazones (Schiff bases) and heterocycles (oxadiazoles), often targeting microbial DNA gyrase or chelating metals for cytotoxicity.[1][2]

  • The Carboxamide functions as a terminal pharmacophore .[2] It provides stable hydrogen-bonding motifs essential for kinase inhibition (e.g., ATM kinase) and G-protein coupled receptor (GPCR) modulation (e.g., CB2 receptors).[1][2]

This analysis dissects their synthetic divergence, physicochemical properties, and application logic to guide your scaffold selection.[2]

Synthetic Divergence & Workflows

Both compounds typically originate from a common precursor: Ethyl quinoline-3-carboxylate .[1][2] The choice of reagent—hydrazine hydrate versus an amine—determines the pathway.[1][2]

Synthetic Pathway Diagram

The following flow illustrates the divergent synthesis and subsequent derivatization potential.

SynthesisPath Ester Ethyl quinoline-3-carboxylate (Common Precursor) Hydrazide Quinoline-3-carbohydrazide (Reactive Intermediate) Ester->Hydrazide + Hydrazine Carboxamide Quinoline-3-carboxamide (Stable Pharmacophore) Ester->Carboxamide + R-NH2 Hydrazine Hydrazine Hydrate (Reflux, EtOH) Hydrazine->Hydrazide Amine Amine/Ammonia (Nucleophilic Substitution) Amine->Carboxamide Hydrazone Hydrazones (Schiff Bases) Target: Antimicrobial Hydrazide->Hydrazone + Aldehydes Oxadiazole 1,3,4-Oxadiazoles Target: Anticancer Hydrazide->Oxadiazole Cyclization KinaseInhib Kinase Inhibitors (e.g., ATM, VEGFR) Carboxamide->KinaseInhib Optimization CB2Ligand CB2 Receptor Ligands (Allosteric Modulators) Carboxamide->CB2Ligand SAR Tuning

Figure 1: Divergent synthesis from the ethyl ester precursor.[1] The hydrazide pathway (red) leads to further cyclization/derivatization, while the amide pathway (green) leads to final drug candidates.[1]

Physicochemical & Reactivity Profile

Understanding the molecular behavior of these groups is vital for assay design and formulation.[2]

FeatureQuinoline-3-CarbohydrazideQuinoline-3-Carboxamide
Structure -C(=O)-NH-NH2-C(=O)-NH-R
Nucleophilicity High (Terminal -NH2).[1][2] Prone to attacking electrophiles (aldehydes, ketones).[1][2]Low . The nitrogen lone pair is delocalized into the carbonyl.[1][2]
Stability Moderate.[2] Susceptible to oxidation and hydrolysis.[2]High . Metabolically stable; suitable for oral bioavailability.[2]
Metal Chelation Strong .[2] Forms stable complexes with Cu(II), Ni(II) via O-N coordination.[1][2]Weak/Moderate . Monodentate binding unless adjacent groups assist.[2]
Primary Role Linker/Scaffold . Used to build larger heterocycles or Schiff bases.[2]Binding Motif . H-bond donor/acceptor in receptor pockets.[1][2]
Lipinski Status Often violates rules after derivatization (MW increases).[1][2]Generally compliant (if R groups are small-to-medium).[1][2]

Expert Insight: If your target requires metal ion sequestration (e.g., metalloenzyme inhibition), the hydrazide (specifically its hydrazone derivatives) is the superior choice due to its bidentate chelation capability [1].[1] If targeting a hydrophobic pocket in a GPCR, the carboxamide offers better structural rigidity and lipophilicity control [2].[2]

Biological Performance & Application Logic

Quinoline-3-Carbohydrazide: The Antimicrobial Engine

The hydrazide moiety is rarely the endpoint.[1][2] It is almost exclusively converted into hydrazones (via reaction with aldehydes).[1][2]

  • Mechanism: These derivatives inhibit bacterial DNA gyrase and Glucosamine-6-phosphate synthase .[1][2]

  • Data Point: Hydrazone derivatives have shown MIC values as low as 3.1 µg/mL against resistant S. aureus, outperforming standard antibiotics like nitrofurantoin in specific assays [3].[2]

  • Metal Complexes: Copper(II) complexes of these hydrazides often exhibit cytotoxicity against MCF-7 cancer lines by inducing oxidative stress, a mechanism distinct from pure organic inhibitors [1].[1][2]

Quinoline-3-Carboxamide: The Kinase & Receptor Modulator

This motif appears in advanced drug candidates.[1][2]

  • Cannabinoid Receptors (CB2): N-phenyl-quinoline-3-carboxamides act as allosteric modulators.[1][2] Substituents on the amide nitrogen allow for "tuning" between agonist and antagonist activity [4].[1][2]

  • ATM Kinase Inhibition: Derivatives of quinoline-3-carboxamide have been synthesized as inhibitors of the DNA Damage Response (DDR) pathway.[1][2][3] The amide oxygen acts as a critical H-bond acceptor in the kinase hinge region [5].[1][2]

Decision Matrix (SAR Logic)

DecisionTree Start Target Identification Q1 Is the target a Metalloenzyme or Bacterial DNA Gyrase? Start->Q1 Q2 Is the target a Human Kinase or GPCR (CB2)? Q1->Q2 No PathA Select CARBOHYDRAZIDE Q1->PathA Yes PathB Select CARBOXAMIDE Q2->PathB Yes ActionA Synthesize Hydrazones/Oxadiazoles (Focus: Chelation & Intercalation) PathA->ActionA ActionB Optimize Amide Substituents (R-group) (Focus: Hydrophobic Pocket Fit) PathB->ActionB

Figure 2: Strategic decision tree for scaffold selection based on biological target.

Experimental Protocols

These protocols are designed to be self-validating. The key to success in the hydrazide synthesis is the excess of hydrazine to prevent the formation of the dimer (N,N'-diquinoline-3-carbohydrazide).[1]

Protocol A: Synthesis of Quinoline-3-Carbohydrazide

Target: High-purity intermediate for Schiff base formation.[1]

  • Reagents:

    • Ethyl quinoline-3-carboxylate (1.0 equiv, ~5 mmol)[1]

    • Hydrazine hydrate (80-99%) (4.0 equiv , ~20 mmol)[1][4]

    • Ethanol (Absolute, 30 mL)

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.[2][4]

    • Reflux the mixture for 24 hours . Note: Shorter times (4-6h) may result in incomplete conversion; monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Cool the mixture to room temperature; then chill in an ice bath for 2 hours.

    • Filtration: A white precipitate will form.[2] Filter under vacuum.[2]

    • Purification: Wash the solid with cold ethanol (2 x 10 mL) to remove excess hydrazine.[1][2] Recrystallize from hot ethanol if necessary.

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 184–186 °C [1].[2]

    • IR: Look for sharp doublet peaks around 3100-3300 cm⁻¹ (-NH2) and carbonyl stretch at ~1650 cm⁻¹.[1][2]

Protocol B: General Synthesis of Quinoline-3-Carboxamide

Target: Final pharmacophore generation.

  • Reagents:

    • Ethyl quinoline-3-carboxylate (1.0 equiv)[1]

    • Target Amine (R-NH2) (1.1 equiv)[1][4]

    • Catalyst: Sodium Methoxide (0.1 equiv) or Trimethylaluminum (for difficult amines)[1]

    • Solvent: Toluene or Ethanol[1][2]

  • Procedure (Standard Aminolysis):

    • Mix ester and amine in ethanol.[2]

    • Reflux for 12–24 hours.[2]

    • Modification: If the amine is non-nucleophilic (e.g., aniline), use trimethylaluminum in toluene (Caution: Pyrophoric) or convert the ester to the acid chloride first (using SOCl2), then react with the amine.[1]

  • Validation:

    • IR: Single N-H stretch (unless primary amide), Amide I band (1640–1660 cm⁻¹).[1][2]

    • NMR: Disappearance of ethyl ester quartet/triplet signals.

References

  • Al-Ostoot, F. H., et al. (2023).[2][5] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity.[2][4][6][7][8][9][10][11][12] Molecules. Link[1]

  • Ravi, S., et al. (2020).[2] Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Link

  • Krátký, M., et al. (2022).[2][13] Differences in the Structure and Antimicrobial Activity of Hydrazones... Materials. Link

  • Bi, C., et al. (2025).[2][13] Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.[2][14] Biochemical Pharmacology. Link

  • Janardhan, S., et al. (2025).[2][12][13] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Link

Sources

Safety Operating Guide

Quinoline-3-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of Quinoline-3-carbohydrazide

Executive Summary

Quinoline-3-carbohydrazide (CAS: 14085-23-5) presents a dual-hazard profile: the biological toxicity associated with the quinoline scaffold and the chemical reactivity of the hydrazide functional group.[1] Proper disposal requires strict segregation from oxidizing agents to prevent exothermic evolution of nitrogen gas or ignition. This guide outlines a self-validating disposal protocol designed to neutralize risks before the waste leaves the bench.

Part 1: Chemical Hazard Intelligence

The "Why" Behind the Protocol

To handle this compound safely, one must understand its reactive potential.[2] It is not merely "organic waste"; it is a reducing agent with a nitrogen-rich heterocyclic core.

1. The Hydrazide Moiety (-CONHNH₂): This functional group is a reducing agent. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, permanganates) in a central waste carboy, it can trigger rapid gas evolution (


, 

) or ignition.
  • Operational Rule: Never dispose of hydrazides in "General Oxidizer" waste streams.

2. The Quinoline Scaffold: Quinolines are often mutagenic and toxic to aquatic life. They are thermally stable, requiring high-temperature incineration for complete destruction.

  • Operational Rule: Do not use bleach (hypochlorite) for surface decontamination unless explicitly controlled, as chlorination of the quinoline ring can produce persistent, toxic byproducts.

Table 1: GHS Hazard Classification Profile
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT - SE 3H335: May cause respiratory irritationWarning

Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating System

A "self-validating" system means the protocol forces a safety check before the action is completed. Follow this logic gate before moving waste to accumulation areas.

Step 1: The Oxidizer Check (Crucial)

Before adding Quinoline-3-carbohydrazide (solid or solution) to a liquid waste container, review the container's log.

  • IF the container holds Nitric Acid, Peroxides, or Chromic Acid: STOP.

  • ACTION: Start a new, separate waste stream labeled "Reducing Agents/Hydrazines."

Step 2: Chemical Compatibility Matrix

Use this table to determine what can be co-mingled.

Chemical ClassCompatibilityRisk Analysis
Alcohols/Ketones Compatible Safe for co-disposal. Note: Ketones may form hydrazones; this is generally safe but alters chemical identity.
Halogenated Solvents Compatible Safe. Segregate only if your facility requires Halogenated/Non-Halogenated separation.
Strong Acids Caution Protonation of the quinoline nitrogen occurs. Exothermic but usually manageable.
Strong Oxidizers INCOMPATIBLE Fire/Explosion Risk. Hydrazides react violently with oxidizers.
Aldehydes Compatible Will form hydrazones. Reaction is slow at room temp but safe.

Part 3: Waste Management Workflow

The following decision tree illustrates the logical flow for disposing of Quinoline-3-carbohydrazide. This workflow ensures that solids and liquids are treated according to their physical state and reactive potential.

DisposalWorkflow Start Waste Generation: Quinoline-3-carbohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid ContainerSolid Containerize: High-Density Polyethylene (HDPE) or Glass Jar Solid->ContainerSolid LabelSolid Labeling: 'Toxic Solid - Organic' 'Contains Hydrazides' ContainerSolid->LabelSolid Accumulation Satellite Accumulation Area (Secondary Containment) LabelSolid->Accumulation Segregation CRITICAL CHECK: Is the solvent an Oxidizer? Liquid->Segregation SafeStream Standard Organic Waste (Non-Halogenated) Segregation->SafeStream No (e.g., MeOH, DCM) NewStream Create New Stream: 'Reducing Organic Waste' Segregation->NewStream Yes (e.g., Peroxides) SafeStream->Accumulation NewStream->Accumulation FinalDisposal Final Disposal: High-Temp Incineration (w/ Scrubber for NOx) Accumulation->FinalDisposal

Figure 1: Decision logic for waste segregation. Note the critical checkpoint for oxidizers in the liquid waste stream.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Used for: Pure compound, contaminated weighing boats, filter paper.

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar. Avoid metal containers if the waste is acidic.

  • Transfer: Transfer solid waste gently to avoid dust generation. If dust is visible, dampen slightly with water or ethanol before transfer.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Quinoline-3-carbohydrazide, solid."[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA).[6]

Protocol B: Liquid Waste Disposal

Used for: Reaction mixtures, HPLC effluent.

  • pH Check: Ensure the solution pH is between 3 and 11. Extreme pH should be neutralized (if safe) or segregated into Acid/Base streams.

  • Solvent Compatibility: Verify the primary solvent.

    • If Organic (MeOH, EtOH, DMSO): Dispose in "Organic Waste."

    • If Aqueous:[7] Dispose in "Aqueous Toxic Waste."

  • The "No-Oxidizer" Rule: Confirm the receiving carboy does not contain nitric acid or oxidizing agents.

  • Rinsing: Triple rinse empty flasks with a small volume of acetone or ethanol; add rinsate to the liquid waste container.

Protocol C: Emergency Spill Management

Contingency for accidental release.

  • Evacuate & PPE: If a large amount of dust is airborne, evacuate the immediate area. Don PPE: Nitrile gloves, safety goggles, and an N95/P95 respirator (dust mask).

  • Containment:

    • Dry Spill: Do not dry sweep if possible. Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent and water solution. Collect all wipes as solid hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. Quinoline-3-carbohydrazide Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Quinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Quinoline-3-carbohydrazide (CAS: 14085-23-5) is a critical scaffold in the synthesis of kinase inhibitors and anti-infective agents. While valuable, its structure combines two pharmacophores with distinct hazard profiles: the quinoline ring (intercalating agent/potential mutagen) and the carbohydrazide moiety (reactive nucleophile/sensitizer).

Immediate Directive: Treat this compound as a suspected genotoxin and skin sensitizer . Standard "lab safety" is insufficient; barrier protection and engineering controls are mandatory.

Hazard Architecture: The "Why" Behind the Protocol

To understand the safety requirements, we must deconstruct the molecule’s reactivity.

Structural MoietyPrimary HazardMechanism of ActionOperational Implication
Quinoline Core Genotoxicity / Carcinogenicity Planar structure allows DNA intercalation; metabolic activation (epoxidation) can damage genetic material.Zero Skin Contact: Gloves must be impermeable. Dust inhalation must be prevented via HEPA filtration or Fume Hood.
Carbohydrazide Sensitization / Reactivity Hydrazide groups are potent nucleophiles capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis.Surface Decontamination: Spills must be neutralized immediately. Avoid contact with strong oxidizers (fire risk).
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged exposure to hydrazide derivatives in organic solvents.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or LaminateHydrazides can permeate thin nitrile. The air gap between layers provides a "breakthrough buffer." Change outer gloves immediately upon splash.
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator (only if outside hood).The compound is a fine solid powder.[1] Electrostatic forces often cause "fly-off" during weighing, creating an inhalation hazard.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Do not use safety glasses.Fine powders bypass the side-shields of safety glasses. Goggles seal the ocular cavity against dust entry.
Body Tyvek® Lab Coat or Apron (over cotton coat)Cotton absorbs and holds particulates against the chest/arms. Tyvek sheds dust and prevents "carry-home" contamination.
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Weighing

Goal: Prevent electrostatic dispersion of the powder.

  • Engineering Setup: Verify Fume Hood flow rate is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Quinoline derivatives are organic insulators and prone to static cling.

  • Weighing:

    • Place the analytical balance inside the hood or use a powder containment enclosure.

    • Technique: Do not tap the spatula against the weigh boat; this launches particulates. Use a "pour and tap" method with the spatula.

Phase B: Solubilization (The High-Risk Moment)

Goal: Mitigate enhanced permeability. Context: You will likely dissolve this in DMSO or DMF. These solvents are penetration enhancers , meaning they will carry the toxic quinoline directly through your skin and gloves if a splash occurs.

  • Vessel Selection: Use a screw-cap vial, not an open beaker.

  • Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.

  • Mixing: Vortex with the cap tightly sealed. Do not sonicate in an open bath (aerosol risk).

Phase C: Reaction & Cleanup
  • Oxidizer Segregation: CRITICAL. Do not mix Quinoline-3-carbohydrazide with strong oxidizers (e.g., Nitric Acid, Peroxides) during reaction or disposal. Hydrazides are reducing agents; mixing with oxidizers can be hypergolic (cause fire).

  • Decontamination: Wipe surfaces with a 10% bleach solution (oxidizes the hydrazide) followed by water.

Visual Workflow (DOT Diagram)

SafeHandling cluster_0 CRITICAL CONTROL POINT Storage Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Storage->PPE Weighing Weighing (Fume Hood + Anti-Static) PPE->Weighing Solubilization Solubilization (DMSO/DMF - High Permeability Risk) Weighing->Solubilization Solid Transfer Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Liquid Transfer Waste Disposal (Segregate from Oxidizers) Reaction->Waste Post-Exp

Caption: Operational lifecycle for Quinoline-3-carbohydrazide. Note the red "Critical Control Point" during solubilization where skin permeation risks are highest.

Emergency Response & Disposal
ScenarioAction Protocol
Skin Contact 1. Do not scrub. Scrubbing abrades the skin barrier.2. Flush with water for 15 minutes.3. If dissolved in DMSO, seek medical evaluation immediately (systemic absorption risk).
Spill (Solid) Cover with wet paper towels (to prevent dust), then scoop into a bag. Do not dry sweep.
Disposal Tag as: "Toxic, Organic, Reducing Agent."Forbidden: Do not place in "Oxidizing Waste" containers.
References
  • National Institutes of Health (NIH) / PubChem. Quinoline-3-carbohydrazide Compound Summary. (Accessed 2023).[2] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[3] (Revised 2008).[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Quinoline-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.